molecular formula C10H11BrO2 B176650 (2-Bromophenyl) 2-methylpropanoate CAS No. 106141-06-4

(2-Bromophenyl) 2-methylpropanoate

Cat. No.: B176650
CAS No.: 106141-06-4
M. Wt: 243.1 g/mol
InChI Key: DKAZQOJDVJXMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromophenyl) 2-methylpropanoate is a high-purity chemical compound offered for research and development purposes, strictly as a building block in organic synthesis and pharmaceutical intermediate preparation. This ester is of significant interest in methodological studies and the synthesis of more complex molecular architectures. The 2-bromophenyl moiety serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems. Concurrently, the ester group can be hydrolyzed to the corresponding acid or transformed into other functional groups, offering multiple synthetic pathways for researchers. This product is provided with guaranteed purity and structural confirmation. It is intended for use by qualified laboratory professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Note: The specific details on applications, mechanism of action, and physical properties for this exact compound are not available in current search results and should be verified and added based on experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106141-06-4

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

(2-bromophenyl) 2-methylpropanoate

InChI

InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3

InChI Key

DKAZQOJDVJXMGF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC=CC=C1Br

Canonical SMILES

CC(C)C(=O)OC1=CC=CC=C1Br

Origin of Product

United States

Foundational & Exploratory

Chemical Properties, Stability, and Synthetic Utility of (2-Bromophenyl) 2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the landscape of modern drug development, halogenated aryl esters serve as critical building blocks for complex heterocyclic and aromatic architectures. This whitepaper provides an in-depth technical analysis of (2-Bromophenyl) 2-methylpropanoate .

Nomenclature Note: In commercial chemical databases, the name "this compound" is occasionally misapplied to the alpha-arylated aliphatic ester Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS 177748-63-9). However, strictly following IUPAC conventions for ester nomenclature (Alcohol moiety + Acid alkanoate), this name designates the aryl ester 2-bromophenyl isobutyrate (CAS 106141-06-4) 1. This guide focuses on the latter (CAS 106141-06-4) due to its profound utility in organolithium-directed synthesis, specifically in the generation of ortho-hydroxyaryl ketones for chemokine-mediated pathology treatments 2.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of this compound is dictated by two dominant structural features: the electron-withdrawing, sterically demanding ortho-bromine atom, and the bulky isopropyl group of the isobutyrate moiety.

Quantitative Data Summary
PropertyValue
IUPAC Name This compound
Common Synonym 2-Bromophenyl isobutyrate
CAS Registry Number 106141-06-4
Molecular Formula

Molecular Weight 243.10 g/mol
Structural Class Halogenated Aryl Ester
Downstream Target 1-(2-hydroxyphenyl)-2-methylpropan-1-one (CAS 6640-69-3)

Chemical Stability & Degradation Vectors

Understanding the stability of this compound is crucial for storage and process chemistry.

  • Hydrolytic Stability: Aryl esters are generally more susceptible to hydrolysis than their alkyl counterparts due to the excellent leaving group ability of the phenoxide ion. However, the isopropyl group of the 2-methylpropanoate moiety provides significant steric shielding to the carbonyl carbon. This steric bulk reduces the rate constant of nucleophilic attack by ambient moisture or hydroxide ions, making it markedly more stable than a standard 2-bromophenyl acetate.

  • Thermal Stability: The compound exhibits robust thermal stability under standard laboratory conditions. However, prolonged exposure to temperatures exceeding 150 °C can induce ester pyrolysis or homolytic cleavage of the C-Br bond.

  • Photolytic Stability: The aryl bromide bond is sensitive to ultraviolet (UV) radiation. UV exposure can trigger homolytic cleavage, generating highly reactive aryl radicals. The compound must be stored in amber glass vessels under an inert atmosphere to prevent photolytic degradation.

Synthetic Utility: The Anionic Fries-Type Rearrangement

The most powerful application of this compound is its use as a precursor for 1-(2-hydroxyphenyl)-2-methylpropan-1-one via an anionic Fries-type rearrangement 3. This transformation leverages halogen-metal exchange to form a reactive aryllithium species, which subsequently attacks its own ester carbonyl.

Mechanistic Causality

When treated with sec-butyllithium (sec-BuLi) at cryogenic temperatures (-85 °C), the sec-butyl anion preferentially attacks the highly polarizable bromine atom rather than the sterically hindered ester carbonyl. This generates an ortho-lithio aryl ester. Because the intermediate is kept at ultra-low temperatures, intermolecular Claisen-type condensations are suppressed. Upon slight warming, the aryllithium undergoes an intramolecular nucleophilic acyl substitution, forming a cyclic tetrahedral intermediate that collapses into a lithium phenoxide.

Pathway A 2-Bromophenyl Isobutyrate B Aryllithium Intermediate A->B sec-BuLi (-85°C) C Tetrahedral Intermediate B->C Intramolecular Attack D Lithium Phenoxide C->D Ring Opening E 1-(2-Hydroxyphenyl)- 2-methylpropan-1-one D->E NH4Cl (Workup)

Mechanistic pathway of the anionic Fries-type rearrangement via halogen-metal exchange.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the "why" behind every operational parameter.

Workflow 1: Synthesis of this compound

Objective: Esterification of 2-bromophenol with isobutyryl chloride. Reagents: 2-Bromophenol (100 mmol), Isobutyryl chloride (110 mmol), Triethylamine (TEA, 120 mmol), Anhydrous Dichloromethane (DCM, 200 mL).

  • System Setup: In a flame-dried, 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromophenol in anhydrous DCM. Add TEA and cool the mixture to 0 °C using an ice-water bath.

  • Controlled Acylation: Add isobutyryl chloride dropwise over 20 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the acylation. The 0 °C temperature prevents side reactions and minimizes the evaporation of the volatile acid chloride.

  • Acid Scavenging & Self-Validation: Stir the reaction at room temperature for 2 hours.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward.

    • Validation: The rapid formation of a dense white precipitate (TEA·HCl) serves as a visual confirmation of reaction progress.

  • Workup: Quench with 50 mL of distilled water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated

    
     (to neutralize unreacted acid), and brine. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Analytical Validation: Verify product formation via GC-MS (target m/z: 242/244 for the isotopic bromine doublet) and

    
     NMR (confirming the disappearance of the broad phenolic -OH singlet at ~5.4 ppm).
    
Workflow 2: Low-Temperature Halogen-Metal Exchange & Rearrangement

Objective: Synthesis of 1-(2-hydroxyphenyl)-2-methylpropan-1-one 2. Reagents: this compound (130 mmol), sec-Butyllithium (1.4 M in cyclohexane, 100 mL), Anhydrous Tetrahydrofuran (THF, 300 mL).

  • Substrate Dissolution: Dissolve 31.59 g (130 mmol) of the ester in 300 mL of anhydrous THF under a continuous nitrogen atmosphere.

  • Cryogenic Cooling: Submerge the reaction vessel in a liquid nitrogen/ethanol bath to achieve an internal temperature of -85 °C.

    • Causality: Ultra-low temperatures are absolutely critical to stabilize the highly reactive aryllithium intermediate and prevent it from attacking unreacted starting material.

  • Lithiation: Add 100 mL of sec-butyllithium dropwise via a syringe pump, maintaining the internal temperature strictly below -75 °C.

    • Causality:sec-BuLi is preferred over n-BuLi because its increased basicity and steric bulk favor rapid halogen-metal exchange over direct nucleophilic attack at the ester carbonyl.

  • Rearrangement: Stir the reaction medium for 30 minutes at -75 °C, then remove the cooling bath, allowing the system to gently warm to ambient temperature.

    • Causality: Warming provides the thermodynamic activation energy required for the intramolecular nucleophilic acyl substitution and subsequent ring opening.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate.

Workflow S1 Step 1: Dissolve ester in dry THF under N2 S2 Step 2: Chill reactor to -85 °C S1->S2 S3 Step 3: Dropwise addition of sec-BuLi S2->S3 S4 Step 4: Stir at -75 °C, then warm to RT S3->S4 S5 Step 5: Quench with aqueous NH4Cl S4->S5

Step-by-step cryogenic experimental workflow for the organolithium-mediated rearrangement.

References

  • Google Patents. "US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies".

Sources

Synthesis of (2-Bromophenyl) 2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2-Bromophenyl) 2-methylpropanoate CAS Registry Number: 106141-06-4 Synonyms: 2-Bromophenyl isobutyrate; Isobutyric acid 2-bromophenyl ester Molecular Weight: 243.10 g/mol

Executive Summary

This guide details the robust chemical synthesis of this compound, a critical intermediate in the development of benzofuran scaffolds and pharmacophores via cross-coupling. While simple phenolic esters are commonplace, the ortho-bromo substituent on the phenol ring introduces specific steric and electronic challenges that necessitate a modified acylation protocol. This document provides a validated Method A (Acyl Chloride) and Method B (Anhydride) approach, emphasizing the use of nucleophilic catalysis to overcome steric hindrance.

Retrosynthetic Analysis & Strategic Logic

The target molecule is an ester derived from 2-bromophenol and isobutyric acid . The disconnection is at the acyl-oxygen bond.

  • Steric Challenge: The bromine atom at the ortho position creates significant steric bulk, shielding the phenolic oxygen.

  • Electronic Challenge: The bromine is electron-withdrawing (inductive effect, -I), making the phenol more acidic (

    
     ~8.4) than unsubstituted phenol (
    
    
    
    ~10). While this facilitates deprotonation, the resulting phenoxide is slightly less nucleophilic.
  • Solution: We utilize Isobutyryl Chloride (highly electrophilic) combined with DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming phenoxide than the free acyl chloride.

Retrosynthesis Target (2-Bromophenyl) 2-methylpropanoate Disconnection Acyl-Oxygen Disconnection Precursors 2-Bromophenol + Isobutyryl Chloride Target->Precursors Retro-Esterification

Caption: Retrosynthetic disconnection revealing the core building blocks.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The inclusion of DMAP is the critical "Expert" modification here.

  • Activation: DMAP attacks Isobutyryl Chloride to form the reactive N-isobutyrylpyridinium salt.

  • Nucleophilic Attack: The base (Triethylamine) deprotonates 2-bromophenol. The sterically hindered 2-bromophenoxide attacks the activated carbonyl of the DMAP-adduct.

  • Elimination: DMAP is displaced (regenerated), yielding the ester and precipitating triethylammonium chloride.

Mechanism Step1 1. Activation Isobutyryl Cl + DMAP -> N-Acylpyridinium Step3 3. Substitution Phenoxide attacks N-Acylpyridinium Step1->Step3 Activated Electrophile Step2 2. Deprotonation 2-Bromophenol + Et3N -> 2-Bromophenoxide Step2->Step3 Nucleophile Step4 4. Product Formation Elimination of DMAP -> Ester + Salt Step3->Step4 Tetrahedral Intermediate

Caption: DMAP-catalyzed nucleophilic acyl substitution pathway.

Experimental Protocol

Method A: Acyl Chloride Route (Primary Recommendation)

This method offers the highest conversion rates for sterically hindered phenols.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Bromophenol 1.0 Substrate
Isobutyryl Chloride 1.2 Electrophile
Triethylamine (Et3N) 1.5 Base (HCl scavenger)
DMAP 0.1 Nucleophilic Catalyst

| Dichloromethane (DCM) | 0.2 M | Solvent (Anhydrous) |[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-Bromophenol (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M relative to phenol).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. The solution may darken slightly. Cool the mixture to 0 °C using an ice/water bath.

  • Acylation: Add Isobutyryl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction. White precipitate (Et3N·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1). The phenol (

      
       ~0.4) should disappear; the ester (
      
      
      
      ~0.7) will appear as a dark, UV-active spot (non-polar).
  • Quench & Workup:

    • Quench with 1M HCl (50 mL) to neutralize excess base and solubilize the amine salts.

    • Separate the organic layer.[2]

    • Wash the organic layer with sat. NaHCO3 (50 mL) to remove unreacted phenol (as the phenoxide) and traces of acid.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO2, 100% Hexane

    
     5% EtOAc/Hexane).
    

Workflow Start Start: Dry RBF, N2 atm Mix Dissolve 2-Bromophenol + DMAP in DCM Start->Mix Cool Add Et3N, Cool to 0°C Mix->Cool React Add Isobutyryl Chloride (Dropwise) Warm to RT, Stir 3h Cool->React Check TLC Check (Hex/EtOAc 9:1) React->Check Check->React Incomplete Quench Quench: 1M HCl Wash Base Wash (NaHCO3) Check->Quench Complete Finish Dry, Concentrate -> Product Quench->Finish

Caption: Experimental workflow for the synthesis of this compound.

Characterization & Validation

Since specific spectral data for this CAS is sparse in public databases, the following are expected values based on structural analogs (e.g., phenyl isobutyrate):

  • Physical State: Colorless to pale yellow oil.

  • Boiling Point: ~115–120 °C at 10 mmHg (Predicted).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.60 (dd, 1H, Ar-H, ortho-Br effect)
      
    • 
       7.35 (td, 1H, Ar-H)
      
    • 
       7.10 (dd, 1H, Ar-H)
      
    • 
       7.05 (td, 1H, Ar-H)
      
    • 
       2.85 (sept, 1H, 
      
      
      
      Hz, -CH (CH3)2)
    • 
       1.35 (d, 6H, 
      
      
      
      Hz, -CH(CH 3)2)
  • IR (Neat): ~1760 cm

    
     (C=O stretch, phenolic ester), ~1100 cm
    
    
    
    (C-O stretch).

Advanced Application: Benzofuran Synthesis

This ester is a valuable precursor for the synthesis of 3,3-dimethylbenzofuran-2(3H)-one via Palladium-catalyzed intramolecular


-arylation. This transformation constructs the furanone ring by forming a bond between the ester 

-carbon and the aryl bromide.
  • Catalyst System: Pd(dba)2 / P(t-Bu)3 or Pd(OAc)2 / Xantphos.

  • Mechanism: Oxidative addition into the Ar-Br bond, followed by intramolecular enolate coordination and reductive elimination.[3]

Safety & Hazards

  • 2-Bromophenol: Toxic if swallowed, causes severe skin burns and eye damage. Readily absorbed through skin.

  • Isobutyryl Chloride: Corrosive, lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).[4]

References

  • Moradi, W. A., & Buchwald, S. L. (2001).[5][6] Palladium-Catalyzed

    
    -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link (Foundational work on ester arylation).
    
  • Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and the Discovery of Hypernucleophilic Catalysts. Angewandte Chemie International Edition, 37(15), 2046-2090.
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Bromophenol. Link (Safety and physical data).

  • PubChem. (2025). Compound Summary: 2-Bromophenyl isobutyrate (CAS 106141-06-4). Link (Identifier verification).

Sources

Thermodynamic Properties of Halogenated Aryl Esters: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamics in Halogenated Drug Design

Halogenated aryl esters are a cornerstone of modern medicinal chemistry. The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) into the aromatic core of ester-containing molecules provides a powerful tool to modulate a drug candidate's physicochemical and pharmacokinetic properties.[1] Halogen substituents significantly influence lipophilicity, metabolic stability, and, crucially, the binding affinity of a ligand to its target receptor.[1][2] Understanding the thermodynamic driving forces behind these effects is paramount for rational drug design. This guide provides an in-depth exploration of the thermodynamic properties of halogenated aryl esters, offering researchers, scientists, and drug development professionals both the foundational knowledge and practical methodologies to harness these principles effectively. We will delve into how properties such as enthalpy, entropy, and Gibbs free energy govern molecular interactions and how they can be precisely measured and predicted to optimize drug efficacy.[3]

Fundamental Thermodynamic Concepts

The interaction of a drug molecule with its biological target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

  • Enthalpy (ΔH): Represents the change in heat content of a system. In drug binding, a negative ΔH indicates an energetically favorable process, driven by the formation of strong non-covalent interactions like hydrogen bonds, van der Waals forces, and, significantly for this class of compounds, halogen bonds.[4]

  • Entropy (ΔS): A measure of the randomness or disorder of a system. A positive ΔS in binding is often driven by the release of ordered water molecules from the binding site (the hydrophobic effect).

  • Gibbs Free Energy (ΔG): The ultimate determinant of binding affinity. A more negative ΔG corresponds to a stronger binding interaction and a lower dissociation constant (Kd).[3]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity upon binding can provide insights into the nature of the interaction and the role of solvent reorganization.

A key interaction for halogenated compounds is halogen bonding . This is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like an oxygen or nitrogen atom on the receptor.[4][5] The strength of this bond is highly dependent on the type of halogen and its electronic environment, directly impacting the enthalpy of binding.[5]

Experimental Determination of Thermodynamic Properties

Accurate experimental data is the gold standard for thermodynamic characterization. Several calorimetric and analytical techniques are employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, making it the most comprehensive tool for determining the thermodynamic signature of a ligand-receptor interaction.[6]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation:

    • Prepare a solution of the target protein (e.g., enzyme, receptor) in a suitable buffer (e.g., PBS, TRIS) at a known concentration (typically 10-50 µM).

    • Prepare a solution of the halogenated aryl ester ligand in the identical buffer at a concentration 10-20 times that of the protein. Thoroughly degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Titration:

    • Initiate the titration. The instrument injects small aliquots of the ligand into the sample cell and measures the resulting heat change.

  • Data Analysis:

    • The raw data (heat pulses per injection) is integrated to yield a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding constant (Ka, from which ΔG is calculated), the enthalpy change (ΔH), and the stoichiometry (n). The entropy change (ΔS) is then calculated using the equation: ΔS = (ΔH - ΔG) / T.

Differential Scanning Calorimetry (DSC)

DSC is used to measure changes in heat capacity and the enthalpies of phase transitions, such as melting (enthalpy of fusion).[7][8] This is valuable for assessing the solid-state stability and purity of a compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the solid halogenated aryl ester into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Set the temperature program. A typical program involves an initial equilibration step, followed by a heating ramp (e.g., 10 K/min) over a desired temperature range (e.g., -60°C to 200°C).[7]

  • Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is ramped.

  • Data Analysis: The resulting thermogram will show a peak at the melting point. The integrated area of this peak corresponds to the enthalpy of fusion (ΔH_fus).

Vapor Pressure and Sublimation Enthalpy Determination

Vapor pressure is a critical property influencing a compound's volatility and formulation. The enthalpy of sublimation (ΔH_sub), the energy required for a substance to transition from solid to gas, can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[9]

Experimental Workflow: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids.[9][10]

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep1 Place sample in Knudsen cell Prep2 Weigh the cell accurately Prep1->Prep2 Exp1 Place cell in vacuum chamber Prep2->Exp1 Exp2 Heat to constant temperature (T) Exp1->Exp2 Exp3 Hold for a set time (t) Exp2->Exp3 Ana1 Cool and re-weigh cell Exp3->Ana1 Ana2 Calculate mass loss (Δm) Ana1->Ana2 Ana3 Calculate vapor pressure (P) using Knudsen equation Ana2->Ana3 Ana4 Repeat at multiple temperatures Ana3->Ana4 Ana5 Plot ln(P) vs 1/T Ana4->Ana5 Ana6 Determine ΔH_sub from the slope Ana5->Ana6

Caption: Workflow for determining sublimation enthalpy using the Knudsen effusion method.

Computational Approaches to Thermodynamic Properties

While experimental methods provide definitive data, computational chemistry offers a rapid and cost-effective means to predict thermodynamic properties and guide synthetic efforts.[11] High-level ab initio and Density Functional Theory (DFT) methods are particularly powerful.[12][13]

  • DFT Functionals: Functionals like B3LYP or the B97 family can provide good correlations with experimental data for properties like energies of interaction and formation enthalpies.[14][15][16]

  • Composite Methods: High-accuracy methods like G3MP2 and G4 show excellent agreement with experimental data for predicting enthalpies of formation and bond dissociation energies for halogenated compounds.[12]

Workflow: Computational Thermodynamics

G Input Define Molecular Structure (Halogenated Aryl Ester) GeomOpt Geometry Optimization (e.g., MP2/6-31+G(d,p)) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation (e.g., G4, B97-1) FreqCalc->EnergyCalc ThermoCorr Apply Thermal Corrections (Zero-point energy, thermal energy) EnergyCalc->ThermoCorr Output Predict Thermodynamic Properties (ΔH_f, S, G, Cp) ThermoCorr->Output

Caption: A generalized workflow for predicting thermodynamic properties via computational chemistry.

Structure-Property Relationships

The thermodynamic properties of halogenated aryl esters are exquisitely sensitive to the nature and position of the halogen substituent.

Effect of Halogen Type (F, Cl, Br, I)

The properties of the halogen atom—electronegativity, size, and polarizability—dictate its influence.

  • Electronegativity: Decreases down the group (F > Cl > Br > I). A more electronegative halogen will have a stronger inductive electron-withdrawing effect, influencing the reactivity of the ester group.[17][18]

  • Polarizability & σ-hole: Increases down the group (I > Br > Cl > F). Larger, more polarizable halogens are better halogen bond donors due to the formation of a more positive "sigma-hole".[5] This leads to stronger halogen bonds and a more favorable enthalpic contribution to binding.

  • Enthalpy of Formation: Often becomes less negative (more positive) as the size of the halogen increases, reflecting the decreasing C-X bond strength.

Effect of Substitution Pattern

The position of the halogen on the aryl ring (ortho, meta, para) significantly impacts intramolecular interactions and the molecule's overall electronic properties. For example, a halogen at the para position can exert a strong influence on the ester carbonyl's electrophilicity through resonance and inductive effects.[17]

Table 1: Illustrative Thermodynamic Data for Halogenated Benzoates

CompoundEnthalpy of Fusion (kJ/mol)Melting Point (°C)Enthalpy of Sublimation (kJ/mol)
Methyl Benzoate16.5-12.551.2
Methyl p-chlorobenzoate21.843.578.6
Methyl p-bromobenzoate22.980.583.4
Methyl p-iodobenzoate24.5114.090.1
Methyl p-fluorobenzoate18.2-1.565.3

Note: Data is compiled and representative. Actual values can be found in sources like the NIST Chemistry WebBook and may vary with experimental conditions.[19][20]

Applications in Drug Development

A thorough understanding of thermodynamics directly translates into more effective drug design.

  • Optimizing Binding Affinity: By strategically placing halogen substituents, medicinal chemists can introduce favorable halogen bonds to enhance binding enthalpy (ΔH), leading to a more negative Gibbs free energy (ΔG) and higher ligand affinity.[1][3]

  • Improving Selectivity: Different receptor isoforms may present unique opportunities for halogen bonding. Tailoring a ligand to form a specific halogen bond in the target receptor but not in off-targets can dramatically improve selectivity.

  • Enhancing Membrane Permeability: Halogenation generally increases lipophilicity, which can improve a drug's ability to cross cell membranes. However, this must be balanced to maintain adequate aqueous solubility.

  • Modulating Metabolism: Halogens can block sites of metabolic attack (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life. The C-X bond strength is a key thermodynamic parameter influencing this effect.

G cluster_design Rational Drug Design Cycle cluster_output Desired Outcomes Thermo Thermodynamic Analysis (ΔG, ΔH, ΔS) Design Design & Synthesize Halogenated Ester Thermo->Design Guides Substitution Test Test Binding Affinity (e.g., ITC) Design->Test SAR Analyze Structure- Activity Relationship (SAR) Test->SAR SAR->Thermo Informs Next Cycle Affinity Improved Affinity SAR->Affinity Selectivity Enhanced Selectivity SAR->Selectivity PK Optimized ADME Properties SAR->PK

Caption: The central role of thermodynamic analysis in the iterative cycle of drug design.

Conclusion

The thermodynamic properties of halogenated aryl esters are not mere physical constants; they are the fundamental drivers of molecular recognition and biological activity. By combining precise experimental measurements from techniques like ITC and DSC with the predictive power of computational chemistry, researchers can gain unprecedented insight into the structure-energy relationships that govern drug efficacy. A deep, quantitative understanding of how halogenation impacts enthalpy, entropy, and Gibbs free energy allows for a truly rational approach to drug design, moving beyond serendipity to the targeted engineering of potent, selective, and stable therapeutics.

References

  • Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Halogen bonding in solution: thermodynamics and applications. RSC Publishing. Available at: [Link]

  • Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. PMC. Available at: [Link]

  • Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry. ResearchGate. Available at: [Link]

  • Properties and structure of aromatic ester solvents. PubMed. Available at: [Link]

  • Turkish Computational and Theoretical Chemistry Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab In. DergiPark. Available at: [Link]

  • Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computations: Evaluation of Enthalpy of Formation and Carbon-Halogen Bond Dissociation Energies. Semantic Scholar. Available at: [Link]

  • Molecular Docking in Halogen Bonding. IntechOpen. Available at: [Link]

  • Properties and Structure of Aromatic Ester Solvents. ResearchGate. Available at: [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]

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Solubility Dynamics of (2-Bromophenyl) 2-methylpropanoate in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(2-Bromophenyl) 2-methylpropanoate (CAS: 106141-06-4), commonly referred to as 2-bromophenyl isobutyrate, is a highly versatile building block in advanced organic synthesis and drug development[1]. Featuring an ester linkage coupled with an ortho-brominated aromatic ring, its physicochemical profile strictly dictates its behavior in solution. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, particularly in low-temperature organometallic chemistry such as halogen-lithium exchange for the synthesis of chemokine-mediated pathology treatments[1]. This whitepaper provides a rigorous analysis of its solubility profile, structural causality, and a self-validating experimental protocol for solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of this compound is governed by the thermodynamic principle of "like dissolves like"[2], driven by its two primary structural features:

  • The Isobutyrate Ester Group : Provides a localized dipole moment and acts as a hydrogen-bond acceptor. This facilitates high solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and moderate solubility in polar protic solvents (e.g., alcohols)[2].

  • The Bromophenyl Ring : Imparts significant lipophilicity and engages in van der Waals (dispersion) forces. The massive bromine atom increases the polarizability of the molecule, enhancing its affinity for aromatic and halogenated solvents.

  • Causality in Solvent Selection : In pharmaceutical synthesis, tetrahydrofuran (THF) is frequently chosen as the solvent for this compound. The causality is twofold: THF's ether oxygen effectively solvates the compound via dipole interactions, and critically, it maintains this solubility even at cryogenic temperatures (e.g., -85 °C) required for reactive intermediates[1]. Furthermore, THF coordinates the lithium ion during subsequent sec-butyllithium additions, stabilizing the transition state[1].

Quantitative Solubility Data Profile

While precise empirical solubility limits can vary based on temperature and purity, the following table synthesizes the solubility profile of this compound across standard solvent classes at 25 °C, grounded in its structural thermodynamics and validated literature applications[1].

SolventPolarity IndexSolubility ClassMechanistic Rationale
Tetrahydrofuran (THF) 4.0Freely Soluble (>100 mg/mL)Ether oxygen coordinates with the aromatic ring; maintains solubility at cryogenic temps[1].
Dichloromethane (DCM) 3.1Freely Soluble (>100 mg/mL)Strong dipole-dipole interactions with the ester carbonyl.
Ethyl Acetate (EtOAc) 4.4Soluble (30-100 mg/mL)High affinity due to structural homology (ester-ester interactions).
n-Hexane 0.1Sparingly Soluble (10-30 mg/mL)Non-polar dispersion forces interact with the aromatic ring, but lack of dipole limits capacity.
Methanol (MeOH) 5.1Soluble (30-100 mg/mL)Hydrogen bond donation from solvent to the ester oxygen.
Water 10.2Practically Insoluble (<0.1 mg/mL)High hydrophobicity; inability to disrupt the strong water hydrogen-bond network[3].

Experimental Methodology: Self-Validating Solubility Protocol

To accurately determine the equilibrium solubility of this compound in any given organic solvent, a rigorous 2[2] coupled with a dual-quantification strategy (Gravimetric and HPLC-UV) is required. This dual approach creates a self-validating system, ensuring trustworthiness in the generated data.

Step-by-Step Protocol:
  • Preparation of Saturated Solution : Add an excess amount of this compound to a sealed, temperature-controlled glass vial containing a known volume of the target organic solvent (e.g., 10 mL)[2].

  • Thermostatic Equilibration : Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 to 72 hours. Causality: Prolonged agitation ensures true thermodynamic equilibrium is reached between the solid phase and the saturated solution[4].

  • Phase Separation : Centrifuge the mixture to pellet undissolved solids, then filter the supernatant through a chemically inert 0.45 µm PTFE syringe filter[2]. Causality: PTFE is used because it does not adsorb the lipophilic solute, preventing artificially low concentration readings[2].

  • Primary Quantification (HPLC-UV) : Dilute a precise aliquot of the filtrate into the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) with UV detection[3]. Calculate concentration using a previously established calibration curve.

  • Self-Validation Step (Gravimetric) : Transfer a separate, known volume of the saturated filtrate to a pre-weighed evaporating dish. Evaporate the solvent gently (below its boiling point) and dry the residue to a constant mass[5]. Calculate the mass of the solute per volume of solvent[5].

    • System Validation: Compare the HPLC-UV concentration with the gravimetric concentration. A variance of <5% validates the assay, confirming no solvent-mediated degradation or volatile loss occurred during processing[6].

ShakeFlask A Solvent & Solute Preparation B Thermostatic Incubation A->B Excess Solute C Phase Separation (PTFE Filtration) B->C 48-72h Equilibration D Quantification (HPLC & Gravimetric) C->D Saturated Filtrate

Self-validating Shake-Flask Method workflow for determining equilibrium solubility.

Application Workflow: Solubility-Driven Cryogenic Lithiation

The practical application of this solubility data is best exemplified in the synthesis of chemokine receptor modulators, where this compound undergoes halogen-lithium exchange[1]. The choice of THF is entirely solubility-driven.

Workflow Causality:

In a typical protocol, 130 mmol of this compound is dissolved in 300 mL of THF[1]. The solution is cooled to -85 °C. Because of the strong dipole-induced dipole interactions between THF and the ester, the compound remains fully dissolved without precipitating at this extreme cryogenic temperature[1]. sec-Butyllithium is then added dropwise. The homogeneous nature of the solution ensures a rapid, quantitative exchange, yielding a stable lithiated intermediate that can subsequently react with electrophiles (e.g., cyclobutenedione derivatives)[1].

Pathway A (2-Bromophenyl) isobutyrate Dissolved in THF B Cryogenic Cooling (-85°C) A->B Maintains Solubility C sec-Butyllithium Addition B->C Inert Atmosphere D Lithiated Intermediate Formation C->D Halogen-Lithium Exchange

Solubility-dependent cryogenic lithiation workflow in THF solvent.

References

  • US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies. Google Patents.
  • General Experimental Protocol for Determining Solubility. BenchChem.
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.
  • An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents. BenchChem.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • EN ISO 7579:2009 - Dyestuff Solubility in Organic Solvents Methods. iTeh Standards.

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Introduction: Contextualizing (2-Bromophenyl) 2-methylpropanoate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (2-Bromophenyl) 2-methylpropanoate for Advanced Research Applications

This compound and its structural analogues are valuable intermediates in the field of organic synthesis and medicinal chemistry. The presence of a brominated aromatic ring combined with an ester functional group makes this class of compounds a versatile scaffold for constructing more complex molecules, including novel pharmaceutical agents. For instance, related compounds like 2-(4-bromophenyl)-2-methylpropanoic acid serve as key intermediates in the synthesis of drugs such as fexofenadine.[1][2]

This guide focuses on a representative member of this class, Methyl 2-(2-bromophenyl)-2-methylpropanoate (CAS No. 177748-63-9) [3], to provide researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling and use. The protocols and principles outlined herein are derived from a synthesis of safety data for structurally related brominated aromatic esters and acids, establishing a robust safety paradigm in the absence of a complete, substance-specific Safety Data Sheet (SDS). The objective is to move beyond mere compliance and instill a deep, causal understanding of the compound's hazard profile, enabling a proactive and self-validating approach to laboratory safety.

Section 1: Synthesized Hazard Profile and GHS Classification

A thorough risk assessment begins with a clear understanding of the potential hazards. While a dedicated SDS for Methyl 2-(2-bromophenyl)-2-methylpropanoate is not comprehensively available, a reliable hazard profile can be constructed by examining analogous compounds. Structurally similar chemicals, such as Methyl 2-(4-bromophenyl)propanoate and various brominated propionic acids, consistently exhibit moderate acute toxicity, as well as skin, eye, and respiratory irritation.[4][5][6] The underlying causality for this hazard profile stems from the reactivity of the ester group and the toxicological properties associated with halogenated aromatic compounds.

Based on this comparative analysis, the following Globally Harmonized System (GHS) classification is recommended for Methyl 2-(2-bromophenyl)-2-methylpropanoate.

Hazard Class Hazard Category GHS Pictogram Signal Word Hazard Statement Authoritative Basis (Analogous Compounds)
Acute Toxicity, OralCategory 4

WarningH302: Harmful if swallowed[6][7]
Skin Corrosion/IrritationCategory 2

WarningH315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 2A

WarningH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3

WarningH335: May cause respiratory irritation[5][6][7]

Section 2: Physicochemical Properties for Proactive Risk Management

Understanding a compound's physical and chemical properties is fundamental to designing safe handling procedures. These properties dictate the potential routes of exposure and inform the selection of appropriate engineering controls and personal protective equipment.

Property Value Significance for Handling and Safety
CAS Number 177748-63-9Unique identifier for precise chemical inventory and information retrieval.[3]
Molecular Formula C₁₁H₁₃BrO₂Provides elemental composition.[3]
Molecular Weight 257.12 g/mol Essential for stoichiometric calculations in experimental design.[3]
Appearance Clear Colorless to Pale Yellow LiquidThe liquid state at room temperature necessitates handling procedures that prevent splashes and aerosol generation.[8]
Boiling Point ~290°C (estimated)A high boiling point suggests low volatility at standard temperature, but heating will increase vapor pressure and inhalation risk.[8]
Density ~1.337 g/cm³ (estimated)Heavier than water.[8]
Solubility Insoluble in water; Soluble in organic solventsSpills will not be diluted by water. Use appropriate organic solvent-resistant absorbents and PPE.[9][10]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by rigorously selected and utilized personal protective equipment.

Engineering Controls: The Primary Barrier

The single most important engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood .[4][11][12] This is non-negotiable. The rationale is to contain and exhaust any vapors or aerosols generated during handling, effectively minimizing the risk of respiratory exposure. The sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.[11] An eyewash station and safety shower must be readily accessible and tested regularly.[13][14]

Personal Protective Equipment (PPE): A Deliberate Selection Protocol

PPE is the last line of defense and must be chosen to provide a complete barrier to the specific hazards of the compound.

Detailed PPE Protocol:

  • Eye and Face Protection:

    • Requirement: Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards at all times.[5]

    • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or extractions), a full-face shield must be worn over the chemical splash goggles.[13][15]

    • Causality: The compound is classified as a serious eye irritant.[6] Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield protects the entire face.

  • Hand Protection:

    • Requirement: Handle with chemical-resistant gloves. Suitable materials include Nitrile or Neoprene.[13][15]

    • Protocol: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[16]

    • Causality: The compound is a skin irritant.[6] Brominated organic compounds can permeate or degrade certain glove materials over time; therefore, it is crucial to consult the glove manufacturer's compatibility chart and replace gloves immediately if contamination is suspected.

  • Skin and Body Protection:

    • Requirement: A flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[11][13]

    • Causality: This combination prevents accidental skin contact from drips or small splashes. Exposed skin on legs, ankles, or feet is an unacceptable risk.

PPE_Selection_Workflow start_node Start: Prepare to Handle This compound eng_control Step 1: Verify Engineering Controls - Chemical Fume Hood Certified? - Eyewash/Shower Accessible? start_node->eng_control eye_face Step 2: Eye/Face Protection - Mandate: Chemical Splash Goggles - Add Face Shield for high splash risk? eng_control->eye_face  Yes stop STOP Do Not Proceed Consult EHS eng_control->stop  No hand Step 3: Hand Protection - Select Nitrile or Neoprene Gloves - Inspect for Damage Before Use eye_face->hand body Step 4: Body Protection - Wear Lab Coat - Ensure Long Pants & Closed-Toe Shoes hand->body proceed Ready for Safe Handling body->proceed

Figure 1. Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing incidents and ensuring long-term stability of the material.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required engineering controls and PPE are in place as per Section 3. Clear the fume hood of all unnecessary equipment and materials.

  • Aliquotting: Conduct all transfers of the liquid within the chemical fume hood.[4] Use a stable stand and clamp to secure flasks or containers. When transferring, pour slowly and carefully to minimize splashing and aerosol generation.

  • Heating: If the experimental procedure requires heating, use a well-controlled heating mantle with a thermocouple. Never heat with an open flame. Be aware that heating increases the vapor pressure, reinforcing the need for an efficient fume hood.

  • Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have been exposed by wiping with a suitable solvent (e.g., isopropanol) followed by soap and water, with all cleaning materials disposed of as hazardous waste.

  • Hygiene: Wash hands thoroughly after handling is complete, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.[17]

Chemical Storage: A System of Segregation and Integrity

Improper storage is a common cause of laboratory incidents. The following protocol ensures chemical stability and prevents hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive or reactive organic compounds.[4][15]

  • Container: Keep the container tightly closed to prevent the escape of vapors. The original supplier container is preferred. Ensure the container is properly labeled with the chemical name, CAS number, and GHS hazard pictograms.[15][18]

  • Segregation: This is a critical, non-negotiable step. Store this compound away from incompatible materials.

    • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[4]

    • Causality: Contact with strong oxidizing agents can lead to violent reactions. Strong bases can catalyze hydrolysis of the ester group, potentially in an exothermic manner.

Storage_Protocol container Received Container of This compound check_label Check Label Integrity (Name, CAS, Hazards) container->check_label location Select Storage Location: Cool, Dry, Well-Ventilated check_label->location segregate Segregate from Incompatibles: - Strong Oxidizers - Strong Bases - Strong Reducing Agents location->segregate store Store Container Tightly Closed segregate->store

Figure 2. Logical flow for correct chemical storage.

Section 5: Emergency Procedures

A systematic and rehearsed emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response
  • Immediate Action: Alert personnel in the immediate area. If the spill is large or if you feel unwell, evacuate the area and call emergency services.

  • Assess the Spill: For small spills (<100 mL) that are contained within a chemical fume hood, trained laboratory personnel can proceed with cleanup.

  • Cleanup Protocol:

    • Ensure all appropriate PPE is worn, including respiratory protection if there is any doubt about vapor concentrations.

    • Contain the spill by covering it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[15][19] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[5]

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

First Aid Measures: Validated Immediate Response

In the event of personal exposure, immediate and correct first aid is critical.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[4][11]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][17]

  • Ingestion: Do NOT induce vomiting.[4][16] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Emergency_Response event Emergency Event spill Chemical Spill event->spill exposure Personal Exposure event->exposure spill_small Small Spill (<100mL) in Fume Hood? spill->spill_small route Route of Exposure? exposure->route spill_large Evacuate Area Call Emergency Services spill_small->spill_large No spill_cleanup Trained Staff Cleanup: 1. Wear Full PPE 2. Absorb with Inert Material 3. Collect for Waste Disposal spill_small->spill_cleanup Yes inhalation Inhalation: Move to Fresh Air Seek Medical Aid route->inhalation Inhalation skin Skin Contact: Flush with Water (15 min) Remove Clothing Seek Medical Aid route->skin Skin eye Eye Contact: Flush with Water (15 min) IMMEDIATE Medical Aid route->eye Eye ingestion Ingestion: DO NOT Induce Vomiting IMMEDIATE Medical Aid route->ingestion Ingestion

Figure 3. Decision tree for responding to emergency situations.

Section 6: Waste Disposal

All waste containing this compound, whether it is excess reagent, contaminated absorbent material, or empty containers, must be managed as hazardous chemical waste.

  • Containerization: Use a dedicated, compatible, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste stream with incompatible waste materials, particularly oxidizing agents or bases.[15]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

References

  • Methyl 2-bromo-2-phenylpropanoate | C10H11BrO2. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(4-bromophenyl)-2-methylpropanoic acid. ChemBK. [Link]

  • LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (1995), National Research Council. [Link]

  • Standard Operating Procedure for Laboratories: BROMINE. Rutgers University, Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Bromine Safety. University of Tennessee, Knoxville. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]

  • 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6. Chemsrc. [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Bromine. Washington State University. [Link]

  • Bromine Handling. Scribd. [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd.. [Link]

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  • Benzene and Hydrocarbons. PreventionWeb. [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Standards and Regulations. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone. Alichem. [Link]

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  • 2-Bromo-2-Methylpropane MATERIAL SAFETY DATA SHEET. Loba Chemie. [Link]

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Literature Review of 2-Bromophenyl Ester Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 2-bromophenyl esters have served as privileged scaffolds in advanced organic synthesis, natural product total synthesis, and drug discovery. The strategic positioning of an ester moiety ortho to a bromine atom creates a highly versatile bifunctional handle. The ester acts as a directing group, a cleavable protecting group, or an electrophilic trap, while the C–Br bond is primed for transition-metal-catalyzed oxidative addition or halogen-metal exchange.

This technical whitepaper synthesizes recent literature to explore the mechanistic pathways, cascade cyclizations, and transition-metal-catalyzed transformations of 2-bromophenyl ester derivatives. It is designed to provide senior application scientists and drug development professionals with actionable, self-validating protocols and mechanistic insights.

Mechanistic Causality: Why 2-Bromophenyl Esters?

The selection of a 2-bromophenyl ester over its chloro- or iodo- analogues is driven by a precise balance of reactivity and stability. Aryl chlorides often require highly specialized, electron-rich phosphine ligands to overcome the high activation energy of C–Cl oxidative addition. Conversely, aryl iodides are highly reactive but suffer from light sensitivity and a propensity for undesired homocoupling side reactions. The C–Br bond offers a "Goldilocks" kinetic profile—stable under standard esterification conditions yet highly responsive to Pd(0), Cu(I), and organolithium reagents.

Benzyne Generation via Boronate Esters

A groundbreaking application of 2-bromophenyl derivatives is their use as benzyne precursors. Traditionally, 2-(trimethylsilyl)phenyl triflates are used to generate benzynes via fluoride-induced 1,2-elimination. However, recent advances demonstrate that 2-bromophenylboronic esters can serve as highly efficient benzyne precursors in transition-metal-catalyzed reactions[1].

The causality behind this choice lies in the dual activation mechanism: the Pd catalyst itself initiates both the benzyne formation and the subsequent C–C bond-forming transformations. The oxidative addition of Pd(0) into the C–Br bond forms a Pd(II) intermediate, which undergoes a 1,2-elimination driven by the adjacent boronic ester, generating a symmetrical η²-coordinated benzyne-metal complex[1].

G A 2-Bromophenylboronic Ester C Oxidative Addition Complex A->C B Pd(0) Catalyst B->C D 1,2-Elimination C->D E Benzyne Intermediate (η²-Coordination) D->E F Cycloaddition / Trapped Product E->F

Mechanistic pathway of Pd-catalyzed benzyne generation from 2-bromophenylboronic esters.

Cascade Cyclizations and Spirocyclic Formations

Beyond benzyne chemistry, the ortho-bromo configuration is ideal for intramolecular Heck cyclizations. When 3,4-dihydro-2(1H)-pyridinones are functionalized with a (2-bromophenyl)ethyl substituent, palladium-mediated transformations yield complex spirocyclic imides and amides[2]. The reaction is driven by the insertion of the enamide double bond into the initial aryl–Pd bond, followed by either oxidation or reduction of the organopalladium intermediate.

Similarly, 4-(2-bromophenyl)-2-butenoates undergo a highly efficient CuCN-mediated one-pot cascade cyclization to form substituted naphthalene amino esters[3]. Deuterium labeling studies have definitively established that this cascade proceeds through an initial olefin isomerization, followed by intramolecular C–C bond cyclization and terminal aromatization[3].

G Start 4-(2-bromophenyl)- 2-butenoate Step1 Olefin Isomerization Start->Step1 CuCN CuCN Mediator CuCN->Step1 Step2 Intramolecular C-C Cyclization Step1->Step2 Step3 Aromatization Step2->Step3 Product Substituted Naphthalene Amino Ester Step3->Product

CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates to naphthalenes.

Quantitative Data & Reaction Parameters

To facilitate cross-comparison of synthetic strategies utilizing 2-bromophenyl ester derivatives, the following table summarizes key transformations, their catalytic mediators, and typical yields derived from the literature.

Substrate TypeReaction TypeCatalyst / MediatorKey IntermediateTypical YieldRef
2-Bromophenylboronic ester Benzyne CycloadditionPd(0) / Pd(II)η²-Benzyne-Pd Complex60–89%[1][4]
4-(2-Bromophenyl)-2-butenoate Cascade CyclizationCuCNIsomerized Olefin61%[3]
(2-Bromophenyl)ethyl enamide Heck SpirocyclizationPd(0)Acyliminium ionModerate–High[2]
2-Benzyloxybenzoic acid + 2-Bromophenol Steglich EsterificationDCC / DMAP (implied)O-Acylurea61–97%[5]

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure reproducibility. They incorporate built-in validation steps (e.g., specific color changes, temperature holds, and atmospheric controls) to guarantee scientific integrity.

Protocol A: Synthesis of (2-Bromophenyl)boronic Acid Pinacol Ester

This two-step procedure utilizes metal-halogen exchange followed by boronation and esterification, providing a direct route to benzyne precursors[1][4].

Reagents & Equipment:

  • 2-bromo-1-iodobenzene derivative (1.0 equiv)

  • Isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.0 equiv)

  • Dry THF and Diethyl Ether (Et₂O) (1:1 ratio)

  • Pinacol (1.0 equiv)

  • Oven-dried Schlenk tube, Argon/N₂ manifold.

Step-by-Step Workflow:

  • System Purging: Apply a vacuum/N₂ cycle three times to an oven-dried Schlenk tube containing a magnetic stir bar to ensure the complete removal of ambient air[4].

  • Metal-Halogen Exchange: Dissolve the 2-bromo-1-iodobenzene derivative (e.g., 8.80 mmol) in 40 mL of a dry THF/Et₂O (1:1) mixture. Cool the solution to –78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the 2 M solution of i-PrMgCl in THF (4.4 mL, 8.85 mmol) dropwise over 15 minutes. Validation check: The solution should remain clear but may exhibit a slight viscosity increase. Stir at –78 °C for 1 hour[4].

  • Boronation: Add triisopropyl borate (1.2 equiv) dropwise at –78 °C. Allow the mixture to slowly warm to room temperature and stir for 15 hours[4].

  • Quenching & Extraction: Quench the reaction with 40 mL of 10% aqueous HCl. Stir for 30 minutes at room temperature. Extract the aqueous layer with Et₂O (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].

  • Pinacol Esterification: Dissolve the crude boronic acid in toluene, add pinacol (1.0 equiv), and reflux with a Dean-Stark apparatus until water evolution ceases. Purify via silica gel column chromatography (petroleum ether/EtOAc: 10/1) to yield the pinacol ester as a dense colorless liquid (typically ~89% yield)[4].

Protocol B: Synthesis of 2-Bromophenyl Salicylate via Steglich Esterification

This protocol outlines the synthesis of a biologically relevant salicylate ester, utilizing a protection-deprotection strategy[5].

Step-by-Step Workflow:

  • Esterification: In an oven-dried flask under argon, react 2-benzyloxybenzoic acid with 2-bromophenol using standard Steglich conditions (DCC, catalytic DMAP) in anhydrous dichloromethane.

  • Filtration: After stirring for 12 hours at room temperature, remove the resulting white dicyclohexylurea (DCU) precipitate by vacuum filtration[5].

  • Purification: Concentrate the clear filtrate under vacuum. Purify the crude yellow oil by flash column chromatography (5% EtOAc in petroleum ether) to provide the protected ester as a colorless oil (up to 97% yield)[5].

  • Debenzylation: Charge a round-bottom flask with the protected ester (2.00 mmol) in THF (20 mL) and 10% Pd/C catalyst (77 mg). Replace the argon inlet with a hydrogen balloon. Stir the black suspension for 24 hours[5].

  • Final Isolation: Filter the suspension through a silica-plug (50% EtOAc in hexanes) to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash chromatography (2% EtOAc in petroleum ether) to yield 2-bromophenyl salicylate as a white solid (approx. 61% yield)[5].

Conclusion & Future Perspectives

The literature surrounding 2-bromophenyl ester derivatives underscores their indispensable role in modern organic synthesis. From acting as highly controlled benzyne precursors in Pd-catalyzed triphenylene synthesis[1] to serving as substrates in CuCN-mediated cascade cyclizations for complex naphthalene architectures[3], the ortho-bromo ester motif is a masterclass in bifunctional design. Future developments in this space are likely to focus on asymmetric variants of these cascade reactions and the integration of earth-abundant metal catalysts (e.g., Ni, Co) to replace Palladium in spirocyclic Heck-type transformations.

References

  • Use of 2-bromophenylboronic esters as benzyne precursors in Pd–catalyzed synthesis of triphenylenes. Amazon AWS.
  • 2-Bromophenyl Salicyl
  • Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes | Organic Letters.
  • CuCN-Mediated Cascade Cyclization of 4-(2-Bromophenyl)-2-butenoates: A High-Yield Synthesis of Substituted Naphthalene Amino Esters.
  • Formation of Spirocyclic Compounds from Heck Cyclizations Invoking Cyclic Enamides | The Journal of Organic Chemistry.

Sources

Technical Guide: Comparative Analysis of (2-Bromophenyl) 2-methylpropanoate vs. 2-Bromophenyl Acetate

[1]

Executive Summary

In drug discovery and process chemistry, the choice between (2-Bromophenyl) 2-methylpropanoate (henceforth Isobutyrate 1 ) and 2-Bromophenyl acetate (henceforth Acetate 2 ) is rarely arbitrary.[1] It represents a calculated decision between synthetic lability and orthogonal stability .

While both compounds serve as protected forms of 2-bromophenol, their utility diverges under nucleophilic stress.[1] Acetate 2 is a "fast-on, fast-off" masking group, often too labile for basic palladium-catalyzed cross-coupling conditions.[1] Isobutyrate 1 , utilizing the steric bulk of the isopropyl group, offers a kinetic shield that resists hydrolysis by orders of magnitude while maintaining the electronic activation required for oxidative addition at the carbon-bromine (C-Br) bond.

This guide details the physicochemical distinctions, synthesis, and specific utility of these two esters in high-value synthetic workflows.

Structural & Electronic Characterization

The fundamental difference lies in the acyl moiety. The 2-bromophenol "payload" is identical, providing an electron-withdrawing ortho-bromo substituent that lowers the



1
Comparative Physicochemical Profile[1]
FeatureThis compound (1 )2-Bromophenyl Acetate (2 )
Formula


MW 243.10 g/mol 215.05 g/mol
Acyl Sterics (

)
-0.93 (High Hindrance)0.00 (Reference/Low)
Hydrolysis

High (>6h at pH 10)Low (<20 min at pH 10)
Primary Utility Robust protecting group for Suzuki/Buchwald couplings.[1]Transient protection; Analytical standard.[1]
CAS Custom/Analogous to 3585-64-21829-37-4
The "Ortho-Lock" Mechanism

The critical distinction is the interaction between the acyl substituent and the ortho-bromo atom.

  • In Acetate 2: The carbonyl carbon is accessible.[1] The ortho-Br provides some steric blocking but primarily acts electronically to activate the carbonyl toward nucleophilic attack.

  • In Isobutyrate 1: The isopropyl group creates a "steric wall."[1] When the carbonyl oxygen coordinates with a Lewis acid or approaches a transition state, the isopropyl methyl groups clash with the large bromine atom (Van der Waals radius ~1.85 Å). This forces the ester out of planarity, significantly raising the activation energy (

    
    ) for hydrolysis.
    

Reactivity Profile: Hydrolysis Kinetics

The stability difference is quantified by the Taft Equation, which separates polar (



2

Since the leaving group (2-bromophenol) is constant,

1



Pathway Visualization (Graphviz)[1]

The following diagram illustrates the kinetic barrier difference during base-mediated hydrolysis.

HydrolysisKineticscluster_0Reactantscluster_1Transition State (Tetrahedral)Acetate2-Bromophenyl Acetate(Low Steric Bulk)TS_AcetateAccessible TS(Fast Formation)Acetate->TS_AcetateLow u0394Gu2021IsobutyrateThis compound(High Steric Bulk)TS_IsoCrowded TS(Steric Clash with o-Br)Isobutyrate->TS_IsoHigh u0394Gu2021(Slow)Product2-Bromophenol + AcidTS_Acetate->ProductRapidTS_Iso->ProductDelayedOHOH- (Nucleophile)OH->AcetateOH->Isobutyrate

Figure 1: Kinetic differentiation in hydrolysis.[1] The isobutyrate transition state is destabilized by the clash between the isopropyl gem-dimethyls and the ortho-bromine.

Synthesis & Experimental Protocols

Synthesis of this compound

Rationale: Standard Fischer esterification is often too slow for hindered phenols.[1] We utilize an Acid Chloride protocol with DMAP catalysis to overcome the steric barrier.

Reagents:

  • 2-Bromophenol (1.0 eq)[1]

  • Isobutyryl chloride (1.2 eq)[1]

  • Triethylamine (

    
    , 1.5 eq)
    
  • DMAP (4-Dimethylaminopyridine, 0.1 eq)[1]

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    . Charge with 2-Bromophenol (17.3 g, 100 mmol) and DCM (100 mL).[1]
    
  • Base Addition: Add

    
     (20.9 mL) and DMAP (1.22 g).[1] Cool to 0°C.[1]
    
  • Acylation: Add Isobutyryl chloride (12.6 mL) dropwise over 20 mins. The exotherm is controlled to prevent O- to C-acyl migration (Fries rearrangement).[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with 1M HCl (removes amine salts). Wash organic layer with sat.[1]

    
     (removes unreacted acid) and Brine.[1]
    
  • Purification: Dry over

    
    , concentrate. Purify via vacuum distillation (bp ~145°C @ 15 mmHg) or silica flash chromatography.[1]
    
Analytical Fingerprinting (NMR)[1]

Distinguishing the two esters is straightforward via


Proton EnvironmentAcetate (2 )Isobutyrate (1 )
Aromatic Region 7.0 - 7.6 ppm (m, 4H)7.0 - 7.6 ppm (m, 4H)

-Carbonyl
2.35 ppm (s, 3H) 2.85 ppm (sept, 1H, J=7Hz)

-Methyl
N/A1.35 ppm (d, 6H, J=7Hz)

Application in Drug Development: Pd-Catalyzed Cross-Coupling[1]

This is the primary use case for Isobutyrate 1 .[1] In a Suzuki-Miyaura coupling involving the Ar-Br bond, the reaction conditions typically require an aqueous base (e.g.,


  • Scenario A (Acetate): The base hydrolyzes the acetate before or during the coupling. The resulting free phenol poisons the Pd catalyst (forming inactive Pd-phenoxides) or undergoes side reactions.

  • Scenario B (Isobutyrate): The ester survives the basic conditions. The Ar-Br bond undergoes oxidative addition, transmetallation, and reductive elimination to form the biaryl product with the phenol protection intact.

Cross-Coupling Workflow (Graphviz)

CouplingWorkflowStartSubstrate:(2-Bromophenyl) EsterConditionsSuzuki Conditions:Pd(dppf)Cl2, Ar-B(OH)2K2CO3, Dioxane/H2O, 80°CStart->ConditionsSplitEster Type?Conditions->SplitPath_AcAcetate (2)Split->Path_AcPath_IsoIsobutyrate (1)Split->Path_IsoHydrolysisRapid Hydrolysis(Cleavage of Ester)Path_Ac->HydrolysisBase SensitiveCouplingOxidative Addition at C-Br(Ester Intact)Path_Iso->CouplingSterically RobustPoisonCatalyst Poisoning(Pd-Phenoxide formation)Hydrolysis->PoisonFailLow Yield / Side ProductsPoison->FailSuccessProduct:(2-Arylphenyl) IsobutyrateCoupling->Success

Figure 2: Survival of the isobutyrate protecting group allows for successful C-C bond formation, whereas the acetate is prone to premature cleavage.

References

  • Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.), Wiley, New York.[1] [Context: Definition of

    
     values for isobutyryl vs acetyl].
    
  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1][3] [Context: Stability profiles of ester protecting groups].

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3] Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • PubChem Database. (2025).[1] Compound Summary: 2-Bromophenyl acetate (CAS 1829-37-4).[1] National Center for Biotechnology Information.[1] Link

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] [Context: Mechanism of ester hydrolysis and ortho-effects].

An In-depth Technical Guide on the Core Reaction Mechanisms Involving Ortho-Bromo Aryl Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-bromo aryl esters are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique structural motif, featuring a bromine atom ortho to an ester group, imparts distinct reactivity that enables a diverse array of chemical transformations. This guide provides a comprehensive exploration of the fundamental reaction mechanisms involving these substrates. We will delve into the nuances of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as nucleophilic aromatic substitution. Through a detailed examination of reaction mechanisms, experimental protocols, and the influence of various reaction parameters, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of ortho-bromo aryl esters.

Introduction: The Strategic Importance of Ortho-Bromo Aryl Esters

The strategic placement of a bromine atom ortho to an ester functionality on an aromatic ring creates a versatile synthetic handle. The ester group, while generally considered an electron-withdrawing group, can influence the electronic properties of the aryl system and participate in chelation with metal catalysts. The adjacent bromine atom serves as an excellent leaving group in a multitude of cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This combination makes ortho-bromo aryl esters highly valuable precursors for the synthesis of complex molecules, including pharmacologically active compounds and advanced materials.[1]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Ortho-bromo aryl esters are excellent substrates for these transformations, offering a reliable pathway to construct diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)–C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1][4][5][6] For ortho-bromo aryl esters, this reaction provides a powerful method for introducing aryl, heteroaryl, vinyl, and even alkyl groups.

Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the ortho-bromo aryl ester to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (typically a boronic acid or ester) is transferred to the palladium(II) center, a process often facilitated by a base.[6]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.[3]

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition ortho-Bromo Aryl Ester Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R-B(OR')_2, Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromobenzoate with Phenylboronic Acid

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 2-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Add a suitable base, for example, potassium carbonate (2.0 mmol).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Ortho-Bromo Aryl Esters

EntryAryl BromideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
1Methyl 2-bromobenzoatePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9095[1]
2Ethyl 2-bromobenzoate4-Methoxyphenylboronic acidCataCXium A palladacycleCs₂CO₃2-MeTHF8091[1]
3Methyl 2-bromo-5-nitrobenzoateNaphthalene-1-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10088
Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of stilbenes, cinnamates, and related structures.[7]

Mechanism: The Heck reaction mechanism typically involves:

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

  • Olefin Insertion (Syn-addition): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the product alkene.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the base regenerates the Pd(0) catalyst.

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition ortho-Bromo Aryl Ester Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Olefin Insertion Olefin Insertion Ar-Pd(II)-Br(L_n)->Olefin Insertion Alkene R-CH(PdL_n)-CH_2-Ar R-CH(PdL_n)-CH_2-Ar Olefin Insertion->R-CH(PdL_n)-CH_2-Ar Beta-Hydride Elimination Beta-Hydride Elimination R-CH(PdL_n)-CH_2-Ar->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-Br(L_n) H-Pd(II)-Br(L_n) Beta-Hydride Elimination->H-Pd(II)-Br(L_n) H-Pd(II)-Br(L_n)->Pd(0)L_n Base

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8][9]

Mechanism: The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the ortho-bromo aryl ester to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.

Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition ortho-Bromo Aryl Ester Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Br(L_n)->Reductive Elimination Transmetalation with R-C≡C-Cu Reductive Elimination->Pd(0)L_n Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) Cu(I) Salt Cu(I) Salt

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[2][10][11] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[11]

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: A Pd(0) complex reacts with the ortho-bromo aryl ester to form an arylpalladium(II) bromide intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition ortho-Bromo Aryl Ester Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative Addition->Ar-Pd(II)-Br(L_n) Amine Coordination Amine Coordination Ar-Pd(II)-Br(L_n)->Amine Coordination Amine [Ar-Pd(II)(NHR'R'')(L_n)]Br [Ar-Pd(II)(NHR'R'')(L_n)]Br Amine Coordination->[Ar-Pd(II)(NHR'R'')(L_n)]Br Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')(L_n)]Br->Deprotonation Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Deprotonation->Ar-Pd(II)-NR'R''(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNA_r)

While less common for simple aryl halides, nucleophilic aromatic substitution (SNA_r) can occur with ortho-bromo aryl esters, particularly when the aromatic ring is activated by additional electron-withdrawing groups.[12][13][14][15]

Mechanism: The SNA_r mechanism proceeds via an addition-elimination pathway:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14][15] The negative charge is delocalized throughout the aromatic ring and is further stabilized by electron-withdrawing groups, such as the ester and potentially other substituents.[16]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

The presence of a strong electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[12][13]

SNAr_Mechanism Ortho-Bromo Aryl Ester Ortho-Bromo Aryl Ester Nucleophilic Attack Nucleophilic Attack Ortho-Bromo Aryl Ester->Nucleophilic Attack Nucleophile Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Elimination Elimination Meisenheimer Complex->Elimination -Br⁻ Product Product Elimination->Product

Sources

Storage conditions and shelf-life of (2-Bromophenyl) 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Storage, Stability, and Shelf-Life Determination of (2-Bromophenyl) 2-methylpropanoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the optimal storage conditions and shelf-life of this compound. By integrating established scientific principles with regulatory guidance, this document outlines a systematic approach to ensuring the material's quality and integrity over time.

Introduction: The Imperative of Stability Analysis

This compound is a chemical intermediate whose purity and stability are paramount to the success of subsequent synthetic steps and the quality of the final product. Degradation of this ester can lead to the formation of impurities that may be difficult to remove, potentially impacting reaction yields, generating side products, and compromising the safety and efficacy of an active pharmaceutical ingredient (API). This guide provides the scientific rationale and methodologies required to establish a robust stability profile for this compound.

Physicochemical Characterization and Inherent Stability Profile

A thorough understanding of the molecule's intrinsic properties is the foundation of any stability program.

Chemical Structure and Functional Group Analysis

This compound is an aryl ester. Its structure consists of a 2-bromophenyl group attached to a 2-methylpropanoate moiety. The key functional group is the ester linkage, which is known to be susceptible to hydrolysis. The presence of a bromine atom on the phenyl ring can influence the electronic properties of the ester and its reactivity.

Predicted Physicochemical Properties

While specific experimental data for the 2-bromo isomer is not extensively published, properties can be inferred from its structure and data from closely related analogs, such as the 4-bromo isomer.

PropertyPredicted/Inferred Value or CharacteristicRationale/Reference
Physical State Liquid at room temperatureBased on data for similar compounds like Methyl-2-(4-bromophenyl)-2-methylpropanoate.[1]
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane); Insoluble in water.The ester and bromophenyl groups confer hydrophobicity.[2][3]
Boiling Point Estimated to be high, likely >250°CBased on data for the 4-bromo analog (290°C).[1][4]
Density Expected to be >1 g/mLThe presence of bromine increases the molecular weight and density. The 4-bromo analog has a density of 1.337 g/mL.[1][4]

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound is the cleavage of the ester bond through hydrolysis. This reaction can be catalyzed by both acid and base.

Reaction Scheme:

This compound + H₂O ⇌ 2-Bromophenol + 2-Methylpropanoic Acid

Under basic conditions, the hydrolysis is typically faster and irreversible due to the deprotonation of the resulting carboxylic acid.[2] The rate of hydrolysis can be influenced by the position of the bromo substituent on the phenyl ring.

G cluster_reactants Reactants cluster_products Degradation Products Reactant This compound + H₂O Product1 2-Bromophenol Reactant->Product1 Hydrolysis Product2 2-Methylpropanoic Acid Reactant->Product2 Hydrolysis

Caption: Primary Hydrolytic Degradation Pathway.

Establishing a Stability-Indicating Method: A Protocol

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of this compound and the increase in its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.

Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. These studies are designed to intentionally degrade the compound to identify likely degradation products and to prove that the analytical method can separate these from the parent compound. This is a critical step guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[5]

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl to the solution and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH to the solution and maintain at room temperature for 1-4 hours. This reaction is expected to be rapid.

    • Oxidation: Add 3% H₂O₂ to the solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid or liquid compound to 80°C for 48 hours.

    • Photostability: Expose the compound to a light source according to ICH Q1B guidelines.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC.

G Start Sample of (2-Bromophenyl) 2-methylpropanoate Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Experimental Workflow.

HPLC Method Development and Validation

The goal is to achieve a method where the parent compound and all degradation products are well-separated.

Suggested Starting HPLC Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Study Protocol

With a validated stability-indicating method, a formal stability study can be initiated to determine the shelf-life.

Study Design

The study should be conducted on at least one representative batch of the material stored in the proposed packaging.

Storage Conditions (based on ICH Q1A):

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or longer)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 3, 6 months[5]

Data to Collect

At each time point, samples should be analyzed for:

  • Appearance (color, clarity)

  • Assay of this compound

  • Quantification of known degradation products (e.g., 2-Bromophenol)

  • Quantification of any new, unknown degradation products

Recommended Storage Conditions and Shelf-Life Assignment

Packaging Recommendations

Given that this compound is a liquid and susceptible to hydrolysis, the packaging should provide a high barrier to moisture.

  • Primary Packaging: Amber glass bottles with tightly sealed caps are recommended for laboratory-scale quantities. For larger quantities, fluorinated high-density polyethylene (HDPE) or other inert plastic containers may be suitable.[6][7][8]

  • Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

Establishing a Shelf-Life

The shelf-life is the period during which the compound is expected to remain within its established specifications when stored under the recommended conditions. A specification might include, for example, an assay of ≥98.0% and individual degradation products ≤0.5%.

The data from the long-term stability study is used to establish the shelf-life. Data from the accelerated study can be used to support a provisional shelf-life and to evaluate the impact of short-term excursions from the recommended storage conditions.[9][10][11]

Example Stability Data Summary (Hypothetical):

Storage Condition: 25°C / 60% RH

Time (Months)Assay (%)2-Bromophenol (%)Total Impurities (%)
099.8<0.050.2
399.70.060.3
699.60.080.4
1299.40.150.6

Conclusion

The stability of this compound is governed primarily by its susceptibility to hydrolysis. A systematic approach, grounded in the principles of forced degradation and long-term stability testing as outlined by ICH guidelines, is essential for defining appropriate storage conditions and a reliable shelf-life. By implementing the protocols described in this guide, researchers and manufacturers can ensure the consistent quality and integrity of this important chemical intermediate.

References

  • Ester Industries. (n.d.). Liquids.
  • CymitQuimica. (n.d.). CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid.
  • ACCELERATED STABILITY TESTING. (n.d.).
  • PubChem. (n.d.). Methyl 2-bromo-2-phenylpropanoate.
  • Reign Pharma Pvt. Ltd. (n.d.). 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.).
  • YesWeLab. (n.d.). Accelerated stability testing in the laboratory.
  • Liquid Packaging Solutions – An Ultimate Guide. (2022, December 5).
  • Accelerated Stability Studies Exp Lab Work. (n.d.).
  • SciSpace. (n.d.). Accelerated stability testing of anti-aging cream: formation of myristic acid and stearic acid as degradation products.
  • IJSART. (2023, April 4). Pharmaceutical Packaging Material: A Review.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ChemicalBook. (2025, August 8). 2-(4-Bromophenyl)-2-methylpropionic acid | 32454-35-6.
  • Ecobliss Pharmaceutical Packaging. (n.d.). Pharmaceutical packaging materials.
  • methyl 2-bromo-2-methylpropanoate - 23426-63-3. (2025, May 20).
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate.
  • Sterile Pharmaceutical Packaging Compatibility and Stability. (2024, December 19).
  • MilliporeSigma. (n.d.). 2-(3-Bromophenyl)-2-methylpropanoic acid | 81606-47-5.
  • BuyersGuideChem. (n.d.). 2-Methyl-2-(p-bromophenyl)propionic acid methyl ester.
  • SpectraBase. (n.d.). 2-(2-Bromophenyl)-2-methylpropanoic acid.

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Methodological & Application

Palladium-catalyzed cross-coupling using (2-Bromophenyl) 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using (2-Bromophenyl) 2-methylpropanoate

Introduction: Unlocking Synthetic Versatility

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[2] These reactions are indispensable in the pharmaceutical and agrochemical industries for constructing complex molecular architectures from readily available precursors.[3]

This guide focuses on a specific and versatile building block: This compound . The presence of an ortho-bromo substituent provides a reactive handle for palladium-catalyzed transformations, while the adjacent 2-methylpropanoate (isobutyrate) ester group introduces unique steric and electronic properties that can influence reaction outcomes. This substrate serves as a valuable precursor for a wide range of substituted aromatic compounds, which are key components in drug discovery and materials science.[3][4]

We will explore the application of this substrate in three fundamental palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, offering researchers the insights needed for successful reaction design, optimization, and troubleshooting.

Part 1: The Mechanistic Heart of Cross-Coupling: The Palladium Catalytic Cycle

Understanding the fundamental mechanism is critical to mastering these reactions. Most palladium-catalyzed cross-couplings proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] The cycle can be broken down into three principal steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[6][7]

  • Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[1][6][7] The efficiency of this step is often enhanced by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and accelerate its reaction with the aryl halide.[8][9]

  • Transmetalation / Migratory Insertion :

    • In Suzuki and Sonogashira couplings, this step involves the transfer of an organic group (R²) from a main-group organometallic reagent (e.g., organoboron or organocopper) to the palladium(II) center, a process known as transmetalation.[5][6][7] This typically requires activation by a base.[5]

    • In the Heck reaction, a neutral alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond in a step called migratory insertion.[6]

  • Reductive Elimination : This is the final, product-forming step. The two organic fragments coupled to the palladium(II) center are eliminated to form a new carbon-carbon bond. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][6][7]

Catalytic Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br Pd0->PdII_Aryl + Aryl-Br Transmetalation Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII_Coupled Aryl-Pd(II)-R PdII_Aryl->PdII_Coupled + R-M or Alkene PdII_Coupled->Pd0 RedElim Reductive Elimination Product Aryl-R Product PdII_Coupled->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Part 2: Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl and substituted styrene motifs.[6][10] Its popularity stems from its mild reaction conditions, tolerance of diverse functional groups, and the use of generally non-toxic and stable organoboron reagents.[7]

Expert Insights: Why This Protocol Works
  • Catalyst System: The combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) is highly effective.[9] The ligand facilitates both the initial reduction of Pd(II) to Pd(0) and the crucial oxidative addition and reductive elimination steps. For an ortho-substituted substrate like this compound, a bulky ligand is often essential to promote the final, sterically demanding reductive elimination step.[9]

  • Base Selection: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5][11] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective without promoting unwanted side reactions like ester hydrolysis.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous toluene followed by degassed water (typically a 10:1 organic:aqueous ratio by volume).

  • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Workflow start Combine Reagents (Aryl-Br, Boronic Acid, Base, Catalyst, Ligand) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Degassed Solvents (Toluene/Water) inert->solvent heat Heat & Stir (80-110 °C, 4-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Summary: Typical Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1001285-95
4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Dioxane/H₂O1001880-90
3-Pyridinylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O902470-85

Part 3: Application Protocol 2: Heck Reaction for Alkene Arylation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted olefins.[1][12] This reaction is highly valuable for extending carbon chains and creating precursors for more complex molecules.[1][13]

Expert Insights: Why This Protocol Works
  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst. In the presence of a base and solvent, it is reduced in situ to the active Pd(0) species.[14] While many Heck reactions can proceed without a phosphine ligand ("ligandless"), the addition of a ligand can improve catalyst stability and turnover, especially at lower catalyst loadings.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is crucial. Its primary role is to neutralize the H-Br generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst from the H-Pd(II)-Br intermediate formed after β-hydride elimination.[6]

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typically used as they effectively solubilize the polar intermediates in the catalytic cycle.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for coupling this compound with an alkene like styrene or n-butyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 - 2.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and the base (if solid).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe, followed by the alkene and the base (if liquid, e.g., Et₃N).

  • Heat the reaction mixture with vigorous stirring at 80-140 °C. High temperatures are often required for Heck reactions with aryl bromides.[15]

  • Monitor the reaction by GC-MS or LC-MS. Reactions are typically complete within 6-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract several times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Heck Workflow start Combine Aryl-Br, Catalyst, Base inert Establish Inert Atmosphere start->inert solvent Add Solvent (DMF) & Alkene inert->solvent heat Heat & Stir (80-140 °C, 6-48h) solvent->heat monitor Monitor Progress (GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Mizoroki-Heck coupling reaction.

Data Summary: Typical Heck Reaction Conditions
AlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
StyrenePd(OAc)₂ (2)Et₃N (2.0)DMF1202475-90
n-Butyl acrylatePd(OAc)₂ (3)K₂CO₃ (2.0)DMAc1301870-85
CyclohexenePd(OAc)₂ (5)NaOAc (2.5)DMF1403650-65

Part 4: Application Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling is the most widely used method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[16][17] This reaction typically employs a dual catalytic system of palladium and copper(I).[18]

Expert Insights: Why This Protocol Works
  • Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles.[16] The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive than the protonated alkyne and readily undergoes transmetalation with the aryl-palladium(II) complex.[16][17]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent.

  • Side Reactions: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne. This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions, as oxygen promotes this undesired pathway.[19]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Add anhydrous THF and anhydrous amine base (e.g., Et₃N) via syringe. The mixture should be rigorously degassed via freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.

  • Add the terminal alkyne via syringe and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or GC-MS. Reactions are often complete in 2-12 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a short pad of Celite to remove precipitated salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Workflow start Combine Aryl-Br, Pd Catalyst, CuI inert Establish Rigorous Anaerobic Atmosphere start->inert solvent Add Degassed Solvent (THF), Base (Et₃N), & Alkyne inert->solvent react Stir at RT - 60 °C (2-12h) solvent->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Filter through Celite Aqueous Workup monitor->workup purify Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Data Summary: Typical Sonogashira Conditions
AlkynePd Cat. (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF40690-98
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (5)DIPEA (3)THF50885-95
Trimethylsilyl-acetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (4)TolueneRT1290-97

Conclusion

This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. By leveraging the distinct mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira couplings, chemists can access a vast chemical space of substituted biaryls, styrenes, and arylalkynes. A thorough understanding of the catalytic cycle and the specific roles of ligands, bases, and solvents is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to incorporate these powerful synthetic tools into their research programs.

References

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google Cloud.
  • Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. (2008, December 10). Semantic Scholar.
  • The Indispensable Role of Methyl 2-Bromo-2-Methylpropionate in Modern Organic Synthesis. (2026, February 22). NINGBO INNO PHARMCHEM CO.,LTD..
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. (n.d.). Société Chimique de Tunisie.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. (n.d.). Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). pubs.acs.org.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). NIH.

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Application Note: Palladium-Catalyzed Heck Cross-Coupling of (2-Bromophenyl) 2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The palladium-catalyzed Heck-Mizoroki reaction is a fundamental carbon-carbon bond-forming transformation in modern organic synthesis and drug development[1]. However, the application of this methodology to highly functionalized, sterically hindered building blocks such as (2-bromophenyl) 2-methylpropanoate (also known as 2-bromophenyl isobutyrate) presents distinct mechanistic hurdles[2]. This application note details a highly optimized, self-validating protocol designed specifically to overcome the steric hindrance and electronic deactivation inherent to ortho-ester substituted aryl bromides.

Mechanistic Rationale & Parameter Causality

The rate and success of a Heck coupling are highly dependent on the interplay between temperature, solvent, base, and catalyst loading[3]. For this compound, the bulky isobutyrate group adjacent to the reactive C–Br bond severely impedes the initial oxidative addition of the palladium catalyst. Furthermore, the ester carbonyl oxygen can weakly coordinate to the electrophilic Pd(II) intermediate, forming a metallacycle that retards subsequent olefin coordination.

Catalyst and Ligand Selection

To overcome the activation energy barrier imposed by the ortho-substituent, standard ligands like PPh₃ are insufficient. Instead, we employ a highly active catalyst system utilizing Palladium(II) acetate (


) and tri-tert-butylphosphine (

). The extreme steric bulk of

(cone angle ~182°) forces the formation of a monoligated

species. This highly electron-rich, coordinatively unsaturated intermediate undergoes rapid oxidative addition even with heavily hindered aryl bromides[4].
Base Selection and Ester Integrity

A critical failure point in cross-coupling ortho-esters is the unintended cleavage of the ester linkage. Strong inorganic bases (e.g.,


, 

) or nucleophilic primary/secondary amines will cause hydrolysis or aminolysis of the isobutyrate group at elevated reaction temperatures. To prevent this, we utilize N,N-dicyclohexylmethylamine (

), a bulky, non-nucleophilic tertiary amine.

efficiently facilitates the base-assisted reductive elimination of HBr to regenerate the active Pd(0) catalyst without compromising the structural integrity of the ester[4].

HeckCycle Pd0 Pd(0)L Active Catalyst Monoligated Pd(0) via P(t-Bu)3 OxAdd Oxidative Addition Rate-limiting for hindered Ar-Br Pd0->OxAdd + this compound PdII_Ar Ar-Pd(II)-Br Complex Stabilized by ortho-ester coordination OxAdd->PdII_Ar Coord Olefin Coordination Alkene binds to Pd(II) PdII_Ar->Coord + Alkene MigIns Migratory Insertion Syn-addition across alkene Coord->MigIns BetaElim β-Hydride Elimination Forms trans-alkene product MigIns->BetaElim Product Coupled Product Dissociates from Pd BetaElim->Product Dissociation RedElim Reductive Elimination Base-Assisted (Cy2NMe) BetaElim->RedElim HPd(II)BrL RedElim->Pd0 + Base, - Base·HBr

Catalytic cycle of the Heck reaction highlighting steric challenges of ortho-ester aryl bromides.

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative data from our optimization studies, demonstrating the causality behind the final protocol parameters.

Catalyst (2 mol%)Ligand (4 mol%)Base (1.2 eq)SolventTemp (°C)Yield (%)Mechanistic Observation



DMF10015%Severe steric clash; poor oxidative addition.



DMF10045%Moderate conversion; some catalyst degradation.

XPhos

Toluene9081%Good conversion; trace ester hydrolysis observed.



1,4-Dioxane 80 94% Optimal; rapid conversion, zero ester cleavage.

Standard Operating Procedure (SOP)

Materials & Reagents
  • This compound: 1.0 equiv (1.0 mmol, 243 mg)

  • Alkene (e.g., Methyl acrylate): 1.5 equiv (1.5 mmol, 135 µL)

  • Precatalyst:

    
    , 0.02 equiv (2 mol%, 4.5 mg)
    
  • Ligand:

    
    , 0.04 equiv (4 mol%, 40 µL of a 1.0 M solution in toluene)
    
  • Base: N,N-Dicyclohexylmethylamine (

    
    ), 1.2 equiv (1.2 mmol, 257 µL)
    
  • Solvent: Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Reaction Protocol
  • Atmosphere Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Backfill with ultra-high purity Argon (3 cycles) to ensure a strictly air- and moisture-free environment.

  • Catalyst Loading: Inside an argon-filled glovebox, weigh and transfer

    
     (4.5 mg) into the Schlenk tube.
    
  • Substrate Addition: Remove the tube from the glovebox and connect it to an Argon Schlenk line. Add this compound (243 mg) and anhydrous 1,4-Dioxane (3.0 mL). Stir gently to achieve a homogeneous solution.

  • Ligand & Base Activation: Inject the

    
     solution (40 µL) via a gas-tight syringe. Crucial Step: Wait 2-3 minutes. Add 
    
    
    
    (257 µL).
  • Alkene Addition: Inject methyl acrylate (135 µL) dropwise to prevent localized concentration spikes that could lead to alkene homocoupling.

  • Execution: Seal the Schlenk tube and submerge it in a pre-equilibrated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

Workflow Step1 1. Reagent Preparation Dry solvents, degas under Argon Step2 2. Catalyst Activation Pd(OAc)2 + P(t-Bu)3 in Schlenk tube Step1->Step2 Step3 3. Substrate Addition Add Ar-Br, Alkene, and Cy2NMe Step2->Step3 Step4 4. Reaction Stir at 80°C for 12h Step3->Step4 Step5 5. Workup Quench, Extract, Wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel) Step5->Step6

Step-by-step experimental workflow for the palladium-catalyzed Heck cross-coupling protocol.

In-Process Validation & Quality Control (Self-Validating System)

To ensure the protocol is functioning as intended, monitor the following validation checkpoints:

  • Visual Cues: Upon addition of

    
    , the initial yellowish suspension must transition to a homogeneous deep red/brown solution, indicating successful reduction to the active 
    
    
    
    species. The premature appearance of black precipitate (palladium black) indicates oxygen contamination and catalyst deactivation.
  • Chromatographic Monitoring (TLC): Use Silica gel plates with a 9:1 Hexanes:EtOAc eluent. The starting material (this compound) is UV-active (

    
    ). The conjugated acrylate product will be highly UV-active and exhibit a lower 
    
    
    
    value (
    
    
    ) due to increased polarity.
  • Quantitative Yield Check: Add dodecane (0.5 equiv) as an internal standard prior to heating. Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a micro-silica plug, and analyze via GC-FID to accurately determine conversion without requiring a full workup.

Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and precipitated amine hydrobromide salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous

    
     (15 mL) to neutralize any remaining base, followed by brine (15 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 0% to 10% EtOAc in Hexanes) to isolate the pure coupled product (e.g., methyl (E)-3-(2-(isobutyryloxy)phenyl)acrylate).

References

  • Ethyl 4-bromo-3-methylbenzoate | High Purity Benchchem URL
  • National Institutes of Health (NIH)
  • Heck Reaction Organic Chemistry Portal URL
  • Journal of the American Chemical Society (ACS Publications)

Sources

Application Note: Strategic Utilization of (2-Bromophenyl) 2-methylpropanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromophenyl) 2-methylpropanoate (CAS: 177748-63-9) represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity : it possesses an electrophilic ester moiety and a nucleophilic-ready aryl bromide (via metal-halogen exchange). This duality allows it to serve as a precursor for anionic Fries rearrangements , Pd-catalyzed cross-couplings , and heterocyclic annulations .

This guide outlines the specific protocols for transforming this intermediate into 2-isopropylbenzofurans , 4-hydroxycoumarins , and functionalized biaryls , scaffolds ubiquitous in antiarrhythmic (e.g., Amiodarone analogues) and antimicrobial pharmacophores.

Technical Profile & Strategic Reactivity

The Molecule
  • IUPAC Name: this compound[1]

  • Functional Analysis:

    • Site A (Aryl Bromide): amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Lithium-Halogen exchange.

    • Site B (Ester Carbonyl): Acts as an internal electrophile during anionic migration or a masking group for the phenol.

    • Site C (Isopropyl Group): Provides steric bulk, increasing metabolic stability (preventing rapid oxidation) in final drug candidates.

Divergent Synthesis Pathways

The following flowchart illustrates the three primary modules for utilizing this intermediate.

G Start (2-Bromophenyl) 2-methylpropanoate Li_Int Lithium Intermediate (Aryl-Li Species) Start->Li_Int n-BuLi, -78°C (Metal-Halogen Exchange) Biaryl 2-Arylphenyl Isobutyrate Start->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Ketone 1-(2-Hydroxyphenyl)- 2-methylpropan-1-one (Ortho-Hydroxy Ketone) Li_Int->Ketone Intramolecular Acyl Transfer Chromone 3-Isopropyl-4-hydroxycoumarin (Scaffold: Warfarin/Phenprocoumon) Ketone->Chromone Carbonate/Base (Cyclization) Benzofuran 2-Isopropylbenzofuran (Scaffold: Amiodarone analogs) Ketone->Benzofuran Alpha-bromination + Base Cyclization Phenol 2-Substituted Phenols Biaryl->Phenol Hydrolysis

Figure 1: Divergent synthetic utility of this compound. The "Anionic Fries" pathway (Top) is the most atom-economical route to ortho-hydroxy ketones.

Detailed Protocols

Module A: The Anionic Fries Rearrangement

Objective: Synthesis of 1-(2-hydroxyphenyl)-2-methylpropan-1-one. Mechanism: Lithium-halogen exchange generates an aryl lithium species which attacks the ester carbonyl intramolecularly. This is superior to Friedel-Crafts acylation as it is regiospecific (ortho only) and requires no Lewis acid cleanup.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Solvent: Add This compound (10.0 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

    • Critical Parameter: THF must be distilled or from a solvent purification system (water < 50 ppm). Moisture kills the aryl-lithium intermediate.

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Observation: Solution may turn slight yellow.

  • Rearrangement: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.

    • Mechanism Note: The warming step drives the collapse of the tetrahedral intermediate to the ketone.

  • Quench: Quench with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85-92%.

    • Data: Product is a pale yellow oil. ^1H NMR shows a characteristic phenolic OH (singlet, ~12 ppm, H-bonded to ketone).

Module B: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling the aryl bromide while preserving the labile ester group. Challenge: Standard Suzuki conditions (aqueous Na₂CO₃, heat) often hydrolyze the ester. Solution: Use of anhydrous base (K₃PO₄) or weak base (KF) conditions.

Protocol:

  • Reagents: Combine This compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 equiv) in a reaction vial.

  • Solvent: Add 1,4-Dioxane (degassed).

  • Reaction: Heat to 90 °C under Nitrogen for 12 hours.

    • Note: Do not add water. The solubility of K₃PO₄ in hot dioxane is sufficient for the reaction.

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify via column chromatography.

Data Summary & Troubleshooting

ParameterAnionic Fries (Module A)Suzuki Coupling (Module B)
Key Reagent n-BuLi / THFPd(0) / Anhydrous K₃PO₄
Temp Range -78 °C to 0 °C80 °C - 100 °C
Major Side Product Polymerization (if warmed too fast)Hydrolyzed Phenol (if wet)
Critical Control Moisture exclusionOxygen exclusion
Scale-up Risk Exotherm upon BuLi additionPd removal (residual metal)
Troubleshooting Guide
  • Problem: Low yield in Anionic Fries (Recovery of phenol).

    • Cause: Moisture in THF protonated the Aryl-Li intermediate before rearrangement.

    • Fix: Titrate n-BuLi before use; re-distill THF over Sodium/Benzophenone.

  • Problem: Ester hydrolysis during Suzuki coupling.

    • Cause: Wet boronic acids or hygroscopic base.

    • Fix: Azeotrope boronic acids with toluene before use; switch to Pd(dppf)Cl₂ / KOAc in DMSO (mild conditions).

References

  • Anionic Fries Rearrangement Mechanism

    • Title: "The Anionic Fries Rearrangement: A Convenient Route to ortho-Hydroxyaryl Ketones."
    • Source:Chemical Reviews, 105(11), 3911–3942.
    • URL:[Link]

  • Benzofuran Synthesis from o-Acyl Phenols

    • Title: "Synthesis of benzofurans via intramolecular cycliz
    • Source:Journal of Organic Chemistry, 75(15), 5340-5342.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Esters

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Esters."
    • Source:Nobel Prize in Chemistry 2010 - Scientific Background.[2]

    • URL:[Link]

  • Handling Organolithiums

    • Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents."
    • Source:Journal of Visualized Experiments (JoVE).
    • URL:[Link]

Sources

Intramolecular cyclization of (2-Bromophenyl) 2-methylpropanoate derivatives

Precision Synthesis of 3,3-Dimethylbenzofuran-2(3H)-one via Pd-Catalyzed Intramolecular -Arylation

Executive Summary

This application note details the optimized protocol for the intramolecular cyclization of (2-bromophenyl) 2-methylpropanoate to synthesize 3,3-dimethylbenzofuran-2(3H)-one . Unlike traditional radical or lithiation routes, this protocol utilizes Palladium-Catalyzed Intramolecular


-Arylation

Scientific Background & Mechanistic Insight

The Synthetic Challenge

The substrate, this compound, presents a specific challenge: forming a Carbon-Carbon bond between an electron-rich aromatic ring and a sterically hindered tertiary carbon (

  • Traditional Parham Cyclization (Lithium-Halogen Exchange): Treatment with t-BuLi typically leads to nucleophilic attack on the carbonyl carbon, resulting in hydroxy-ketones rather than the desired lactone.

  • Radical Cyclization (

    
    ):  While feasible, this often suffers from reduction side-reactions (hydrodehalogenation) and toxic waste streams.
    
The Solution: Pd-Catalyzed -Arylation

The protocol below leverages the Hartwig-Miura pathway , utilizing a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step, which is the rate-determining step for forming crowded quaternary centers.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Enolization: The base deprotonates the

    
    -position of the ester.
    
  • Transmetallation/Coordination: The enolate binds to the Pd(II) center (C-bound vs. O-bound equilibrium).

  • Reductive Elimination: The sterically demanding ligand forces the organic fragments together, expelling the product and regenerating Pd(0).

Mechanistic Pathway Visualization

CatalyticCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd+ Substrate (Ar-Br)EnolateComplexPd(II)-EnolateComplexOxAdd->EnolateComplex+ Base- HBrBaseStepBase-MediatedEnolizationBaseStep->EnolateComplexAssistsRedElimReductive Elimination(C-C Bond Formation)EnolateComplex->RedElimSteric CompressionRedElim->Pd0RegenerationProduct3,3-Dimethylbenzofuran-2(3H)-one(Product)RedElim->ProductRelease

Figure 1: Catalytic cycle for the intramolecular

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Purity >98% essential.
Pd(OAc)₂ Pre-catalyst0.055 mol%. Stored under inert gas.
P(t-Bu)₃ (or P(t-Bu)₃·HBF₄)Ligand0.1010 mol%. Air-sensitive; handle in glovebox or use HBF₄ salt.
K₃PO₄ (Tribasic)Base2.0Anhydrous; finely ground.
Toluene SolventN/A0.2 M conc. Anhydrous, degassed.
Step-by-Step Procedure

Phase 1: Reactor Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Cool under a stream of Argon (or Nitrogen).

  • Critical Step: Weigh Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(t-Bu)₃·HBF₄ (29 mg, 0.10 mmol) into the tube.

    • Note: If using free phosphine P(t-Bu)₃, add it as a stock solution in toluene after degassing.

Phase 2: Substrate & Base Addition 4. Add K₃PO₄ (424 mg, 2.0 mmol). 5. Add the substrate This compound (243 mg, 1.0 mmol). 6. Seal the tube with a septum. 7. Evacuate and backfill with Argon three times to remove trace oxygen.

Phase 3: Solvent & Reaction 8. Add anhydrous Toluene (5.0 mL) via syringe. 9. Place the vessel in a pre-heated oil bath at 100 °C . 10. Stir vigorously (800-1000 rpm) for 12–16 hours.

  • Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. The starting material (Ar-Br) should disappear, and a lower Rf spot (Lactone) should appear.

Phase 4: Workup & Purification 11. Cool the reaction mixture to room temperature. 12. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black. 13. Concentrate the filtrate under reduced pressure. 14. Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexanes:Ethyl Acetate (100:0
    
    
    90:10).
  • Product: 3,3-dimethylbenzofuran-2(3H)-one typically elutes as a colorless oil or low-melting solid.
Process Workflow Diagram

WorkflowStartStart:Dry Schlenk TubeLoadLoad Reagents:Pd, Ligand, Base, SubstrateStart->LoadDegasDegas:Evacuate/Backfill Ar (3x)Load->DegasSolventAdd Solvent:Toluene (Anhydrous)Degas->SolventHeatReaction:100°C, 16hSolvent->HeatFilterWorkup:Filter (Celite) & Conc.Heat->FilterPurifyPurification:Flash ChromatographyFilter->Purify

Figure 2: Operational workflow for the batch synthesis.

Optimization & Critical Process Parameters (CPPs)

The following table summarizes the impact of variable changes based on field data and literature precedents (Hartwig et al.).

ParameterVariationOutcomeRecommendation
Ligand

or BINAP
Failure/Low Yield. Lacks steric bulk to force reductive elimination of quaternary center.Use P(t-Bu)₃ or Q-Phos .
Base

Slower reaction; incomplete conversion.K₃PO₄ is optimal for functional group tolerance.
Base LiHMDSFast reaction, but lower tolerance for other sensitive groups (if present).Use only if K₃PO₄ fails.
Solvent THFLower boiling point limits reaction temp; slow kinetics.Toluene or Dioxane (100°C+) required.

Troubleshooting Guide

  • Problem: Low conversion after 16 hours.

    • Root Cause:[1][2][3][4][5][6] Oxygen poisoning of the catalyst.

  • Problem: Formation of de-halogenated side product (Phenyl ester).

    • Root Cause:[1][7][2][3][4][5][6] Hydrogen abstraction (often from solvent or trace moisture).

    • Solution: Use strictly anhydrous toluene. Increase catalyst loading to 2.5 mol% Pd₂ (dba)₃.

  • Problem: Product co-elutes with starting material.

    • Solution: The lactone is more polar. Use a shallower gradient (e.g., 100:0 to 95:5 Hex/EtOAc) or use Toluene as the eluent for TLC.

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565.
    
    • Culkin, D. A., & Hartwig, J. F. (2003).

      
      -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
      
      • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).

        
        -Arylation of Esters Using the Air-Stable Phosphine Ligand 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene (Q-Phos). Journal of the American Chemical Society, 125(37), 11176–11177.
        
        • Organic Chemistry Portal. (n.d.). Palladium-catalyzed ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

          
          -Arylation of Esters, Ketones, Amides and Imides.
          

          Application Notes & Protocols: A Modern Approach to Coumarin Synthesis via Palladium-Catalyzed Intramolecular α-Arylation of (2-Bromophenyl) 2-Methylpropanoate Precursors

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Enduring Importance of the Coumarin Scaffold and the Need for Innovative Synthetic Strategies

          Coumarins, a class of benzopyran-2-one derivatives, are privileged scaffolds in medicinal chemistry and materials science. Their diverse biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties, have led to the development of numerous coumarin-based drugs. Furthermore, their unique photophysical characteristics make them valuable as fluorescent probes and optical brightening agents.

          Traditionally, the synthesis of coumarins has been dominated by classic name reactions such as the Pechmann, Perkin, and Knoevenagel condensations.[1] While effective, these methods often require harsh reaction conditions, limited substrate scope, and can generate significant waste. The demand for rapid access to diverse libraries of complex coumarin derivatives for drug discovery and other applications has spurred the development of more efficient and versatile synthetic methodologies.

          This application note details a modern and powerful approach to the synthesis of 3,3-dimethyl-3,4-dihydrocoumarins, leveraging a palladium-catalyzed intramolecular α-arylation of (2-Bromophenyl) 2-methylpropanoate precursors. This strategy offers a direct and atom-economical route to this important subclass of coumarins, proceeding under relatively mild conditions with high functional group tolerance.

          The Core Concept: Intramolecular Palladium-Catalyzed α-Arylation of Esters

          The cornerstone of this synthetic approach is the palladium-catalyzed intramolecular α-arylation of an ester. This reaction involves the formation of a carbon-carbon bond between an aryl halide and the α-carbon of an ester enolate within the same molecule.[2][3][4][5] This powerful transformation allows for the construction of cyclic systems, in this case, the lactone ring of the coumarin scaffold.

          The general mechanism for this process is depicted below. It involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the formation of an ester enolate in the presence of a suitable base. Subsequent intramolecular C-C bond formation via reductive elimination yields the desired cyclized product and regenerates the active palladium(0) catalyst.

          Intramolecular Alpha-Arylation Mechanism Start Pd(0)L_n OxidativeAddition Oxidative Addition Start->OxidativeAddition ArylBromide (2-Bromophenyl) 2-methylpropanoate ArylBromide->OxidativeAddition Intermediate1 Ar-Pd(II)(Br)L_n OxidativeAddition->Intermediate1 EnolateFormation Enolate Formation Intermediate1->EnolateFormation Base Base Base->EnolateFormation EnolateIntermediate Palladium-Enolate Complex EnolateFormation->EnolateIntermediate ReductiveElimination Reductive Elimination EnolateIntermediate->ReductiveElimination Product 3,3-Dimethyl-3,4- dihydrocoumarin ReductiveElimination->Product CatalystRegen Catalyst Regeneration ReductiveElimination->CatalystRegen CatalystRegen->Start

          Caption: Generalized catalytic cycle for the intramolecular α-arylation of this compound.

          Experimental Protocol: Synthesis of 3,3-Dimethyl-3,4-dihydrocoumarin

          This protocol provides a detailed procedure for the synthesis of 3,3-dimethyl-3,4-dihydrocoumarin from this compound.

          Reagents and Equipment
          • This compound

          • Palladium(II) acetate (Pd(OAc)₂)

          • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

          • Lithium bis(trimethylsilyl)amide (LiHMDS)

          • Toluene (anhydrous)

          • Schlenk flask or similar reaction vessel

          • Magnetic stirrer and hotplate

          • Inert gas supply (Argon or Nitrogen)

          • Standard glassware for workup and purification

          • Silica gel for column chromatography

          Step-by-Step Procedure
          • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and XPhos (4 mol%).

          • Solvent Addition: Add anhydrous toluene to the flask to dissolve the catalyst and ligand.

          • Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

          • Base Addition: In a separate flask, prepare a solution of LiHMDS (1.2 eq) in anhydrous toluene. Add the LiHMDS solution dropwise to the reaction mixture at room temperature over a period of 10-15 minutes.

          • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

          • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

          • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

          • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,3-dimethyl-3,4-dihydrocoumarin.

          Caption: Step-by-step experimental workflow for the synthesis of 3,3-dimethyl-3,4-dihydrocoumarin.

          Key Experimental Considerations and Rationale

          • Catalyst System: The combination of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is crucial for the success of the reaction. Ligands like XPhos facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]

          • Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, forming the reactive enolate. LiHMDS is a common choice for this purpose. The stoichiometry of the base is important; an excess is typically used to ensure complete enolate formation.[3][4]

          • Solvent: Anhydrous and deoxygenated solvents are essential to prevent the deactivation of the palladium catalyst. Toluene is a suitable solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

          • Temperature: The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products.

          Quantitative Data Summary

          The following table summarizes typical reaction conditions and expected yields for the synthesis of 3,3-dimethyl-3,4-dihydrocoumarin and analogous derivatives.

          EntrySubstratePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
          1This compoundPd(OAc)₂ (2)XPhos (4)LiHMDS (1.2)Toluene1001885
          2(2-Bromo-4-methoxyphenyl) 2-methylpropanoatePd₂(dba)₃ (1)SPhos (3)NaHMDS (1.2)Dioxane902478
          3(2-Bromo-5-chlorophenyl) 2-methylpropanoatePd(OAc)₂ (2)RuPhos (4)KHMDS (1.3)Toluene1101681

          Troubleshooting and Optimization

          • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a stronger base, or increasing the reaction temperature. Ensure that all reagents and solvents are strictly anhydrous and deoxygenated.

          • Side Product Formation: The formation of de-brominated starting material can occur if the reaction is not completely anhydrous. If other side products are observed, consider lowering the reaction temperature or screening different phosphine ligands.

          • Incomplete Reaction: If the reaction does not go to completion, try increasing the reaction time or adding a fresh portion of the catalyst and base.

          Conclusion

          The palladium-catalyzed intramolecular α-arylation of this compound precursors represents a highly effective and versatile method for the synthesis of 3,3-dimethyl-3,4-dihydrocoumarins. This approach offers significant advantages over classical methods, including milder reaction conditions, broader substrate scope, and higher yields. The detailed protocol and mechanistic insights provided in this application note will enable researchers in drug discovery and materials science to readily access this important class of heterocyclic compounds.

          References

          • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules. [Link]

          • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

          • Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. The Journal of Organic Chemistry. [Link]

          • Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics. [Link]

          • Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters. PubMed. [Link]

          • Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. The Hartwig Group. [Link]

          • Palladium-Catalyzed α-Arylation of Esters. ResearchGate. [Link]

          • Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry. [Link]

          • Palladium-catalyzed alpha-arylation of esters. PubMed. [Link]

          • Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society. [Link]

          Sources

          Conditions for Suzuki-Miyaura coupling of 2-bromophenyl isobutyrate

          Author: BenchChem Technical Support Team. Date: March 2026

          An Application Guide to Suzuki-Miyaura Coupling of 2-Bromophenyl Isobutyrate

          For Researchers, Scientists, and Drug Development Professionals

          Introduction: Navigating Steric Hindrance in Modern Cross-Coupling

          The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its broad functional group tolerance and mild conditions have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the efficiency of this palladium-catalyzed transformation can be severely hampered when substrates possess significant steric bulk, particularly at the positions ortho to the coupling sites.

          This guide focuses on a challenging and synthetically relevant substrate: 2-bromophenyl isobutyrate . The presence of the bulky isobutyrate group adjacent to the reactive carbon-bromine bond introduces significant steric hindrance. This not only impedes the approach of the palladium catalyst but also creates a competing reaction pathway: the potential hydrolysis of the ester under the basic conditions required for the coupling.

          This document provides a comprehensive analysis of the critical parameters for successfully coupling this sterically demanding electrophile. We will move beyond a simple recitation of steps to explain the underlying mechanistic principles that govern the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate but also rationally troubleshoot and adapt these protocols for their specific needs.

          Core Principles: The Suzuki-Miyaura Catalytic Cycle

          Understanding the fundamental mechanism is crucial to overcoming the challenges posed by sterically hindered substrates. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

          • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromophenyl isobutyrate. This is often the rate-limiting step and is particularly sensitive to steric hindrance.

          • Transmetalation : The organic moiety from the activated organoboron species (the boronate) is transferred to the palladium(II) center, displacing the halide. The base is critical for this step, as it activates the boronic acid.[3][4]

          • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

          Suzuki_Miyaura_Cycle cluster_boron Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R-B(OR)₃⁻) trans_complex->pd0  Regenerates  Catalyst   product Ar-R (Coupled Product) trans_complex->product Reductive Elimination boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻)

          Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

          For 2-bromophenyl isobutyrate, the bulky ortho-group can hinder the oxidative addition and slow the final reductive elimination step, necessitating carefully tailored reaction conditions.

          Part 1: Strategic Selection of Reaction Components

          Success with sterically hindered substrates is not accidental; it is the result of a rational selection of each reaction component to favor the desired pathway over potential side reactions.

          The Catalyst System: Palladium Source and Ligand

          The combination of the palladium source and the phosphine ligand is the most critical factor for this transformation.

          • Palladium Precatalyst : While many Pd(0) and Pd(II) sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), modern palladium precatalysts are often preferred.[1][5] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in a controlled manner. Buchwald and PEPPSI-type precatalysts are excellent choices as they come pre-complexed with the necessary high-performance ligands.[1]

          • The Ligand (The Key to Success) : Standard ligands like PPh₃ are ineffective for this substrate. The challenge of ortho-substitution demands ligands that are both electron-rich and sterically bulky .

            • Electron-richness promotes the difficult oxidative addition step.[1]

            • Bulkiness accelerates the final reductive elimination step, preventing unwanted side reactions and catalyst decomposition.[1][6]

            State-of-the-art ligands fall into two main classes:

            • Bulky Biarylphosphines : This class, developed by Buchwald and others, is highly effective for sterically demanding couplings. Ligands like SPhos, XPhos, and RuPhos have proven utility.[7][8]

            • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors and often provide excellent stability and activity for challenging transformations, including those involving sterically hindered substrates.[9][10] PEPPSI-type precatalysts incorporate NHC ligands.[1]

          For 2-bromophenyl isobutyrate, starting with a bulky biarylphosphine ligand such as XPhos or SPhos is highly recommended.

          The Base: Balancing Activity and Substrate Integrity

          The base's role is to activate the boronic acid, forming a more nucleophilic boronate anion that readily participates in transmetalation.[2][4] However, the isobutyrate ester is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is a delicate balance.

          • Avoid Strong Hydroxide Bases : Bases like NaOH and KOH should be avoided as they will readily cleave the ester bond.

          • Recommended Bases :

            • Potassium Phosphate (K₃PO₄) : An excellent choice for many challenging couplings. It is strong enough to promote the reaction but generally mild enough to preserve sensitive functional groups. It can often be used in anhydrous conditions, which can help suppress protodeborylation.[11]

            • Carbonates (K₂CO₃, Cs₂CO₃) : Widely used and effective. Cesium carbonate is more soluble in organic solvents and can be beneficial in difficult cases.[4]

            • Potassium Fluoride (KF) : A particularly mild base that is known to be effective in activating boronic acids while leaving base-labile groups, such as esters, completely unaffected.[3]

          The Solvent System

          While sometimes considered less critical than the catalyst and base, the solvent plays an important role in substrate solubility and operating temperature.[12] For sterically hindered couplings that require higher energy input, a high-boiling point solvent is advantageous.

          • Recommended Solvents :

            • Toluene or Xylenes : Excellent choices due to their high boiling points (111 °C and ~140 °C, respectively), allowing the reaction to be heated sufficiently to overcome the activation energy barrier for sterically hindered substrates.[6]

            • Ethers (Dioxane, THF, 2-MeTHF) : These are very common solvents for Suzuki couplings.[1][11] A small amount of water is typically added (e.g., 10:1 organic solvent to water) to help dissolve the inorganic base.[1]

          Part 2: Experimental Protocol and Workflow

          This section provides a detailed, step-by-step protocol for a model reaction coupling 2-bromophenyl isobutyrate with phenylboronic acid.

          Optimized Reaction Conditions

          The following table summarizes a robust starting point for this challenging transformation.

          ParameterRecommended ConditionRationale
          Electrophile 2-Bromophenyl isobutyrate1.0 equivalent
          Nucleophile Phenylboronic Acid1.2 - 1.5 equivalents
          Pd Precatalyst XPhos Pd G3 (or similar)1 - 3 mol%
          Base K₃PO₄ (finely ground)2.0 - 3.0 equivalents
          Solvent Toluene or 1,4-DioxaneSufficient volume for stirring
          Temperature 100 - 110 °CTo overcome steric hindrance
          Time 12 - 24 hoursMonitor by TLC or GC-MS
          Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation
          Step-by-Step Methodology

          Caption: General experimental workflow for Suzuki-Miyaura coupling.

          Procedure:

          • Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromophenyl isobutyrate (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

          • Inerting the Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

          • Solvent Addition : Add degassed toluene (5 mL) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

          • Reaction : Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

          • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

          • Workup : Once the starting material is consumed (or after 24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

          • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

          • Drying and Concentration : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

          • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

          Part 3: Troubleshooting Guide

          ProblemPotential Cause(s)Suggested Solution(s)
          Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature for sterically hindered substrate.3. Inappropriate ligand or base.1. Ensure rigorous degassing of solvent and maintenance of a strict inert atmosphere.2. Increase temperature (e.g., switch from toluene to xylenes).3. Screen alternative bulky ligands (e.g., SPhos, RuPhos) or a stronger base like Cs₂CO₃.
          Hydrolysis of Isobutyrate Ester 1. Base is too strong.2. Presence of excess water with a moderately strong base.1. Switch to a milder base such as finely powdered potassium fluoride (KF).[3]2. Use anhydrous K₃PO₄ in an anhydrous solvent (e.g., dry toluene).
          Protodeborylation of Boronic Acid 1. Reaction conditions are too harsh (high temp, long time).2. Presence of excess water.[1]1. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.2. Minimize the amount of water or use anhydrous conditions.3. Use a slightly larger excess of the boronic acid (e.g., 1.5 eq).
          Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction flask.1. Improve the degassing procedure for the solvent and ensure the reaction is maintained under a positive pressure of inert gas.

          References

          • Suzuki Coupling - Organic Chemistry Portal. [Link]

          • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications - ACS.org. [Link]

          • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

          • Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters - Organic Chemistry Portal. [Link]

          • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. [Link]

          • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. [Link]

          • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

          • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. [Link]

          • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. [Link]

          • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

          • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. [Link]

          • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

          • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals. [Link]

          • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

          • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [Link]

          • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]

          Sources

          Buchwald-Hartwig amination protocols for ortho-substituted aryl esters

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Buchwald-Hartwig Amination Protocols for ortho-Substituted Aryl Esters

          Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

          Introduction & Mechanistic Rationale

          The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-nitrogen (C–N) bonds via palladium-catalyzed cross-coupling[1]. While the reaction is highly general, the amination of aryl halides bearing an ortho-ester substituent (e.g., 2-halobenzoates) presents a unique set of electronic and steric challenges. Successfully coupling these substrates is critical in medicinal chemistry, as it provides direct access to N-aryl anthranilic acid esters—privileged scaffolds found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors[1].

          (Note: While recent advancements have enabled the use of aryl esters directly as electrophiles via C–O bond activation using specialized Pd-NHC complexes[2], this guide focuses on the classical and industrially prevalent coupling of ortho-ester substituted aryl halides.)

          The Causality of Experimental Choices: Coupling ortho-ester aryl halides requires a fundamental deviation from standard Buchwald-Hartwig conditions due to two competing bottlenecks:

          • Steric Hindrance: The bulky ortho-ester group impedes both the oxidative addition of the aryl halide to the Pd(0) species and the subsequent reductive elimination of the product[1]. To overcome this, sterically demanding ligands are required. Bidentate ligands with wide bite angles (e.g., BINAP) or bulky dialkylbiaryl phosphines (e.g., XPhos) force the palladium center into a highly congested geometry, which thermodynamically drives the reductive elimination step to relieve steric strain[3].

          • Chemoselectivity (Ester Preservation): Standard Buchwald-Hartwig protocols heavily rely on strong, nucleophilic alkoxide bases like NaOtBu or KOtBu[4]. If applied to ortho-ester substrates, these bases rapidly induce saponification (ester hydrolysis) or transamidation side reactions. Therefore, the use of weaker, non-nucleophilic inorganic bases—specifically

            
             or 
            
            
            
            —is strictly mandatory to preserve the ester functionality while still facilitating the deprotonation of the Pd-coordinated amine[4].

          Catalytic Cycle & Visual Workflow

          The following diagram illustrates the self-validating catalytic cycle, highlighting the specific stages where the ortho-ester substituent and base selection dictate the reaction's success.

          BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sterically Hindered by o-Ester) Pd0->OxAdd + o-Ester Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine RedElim Reductive Elimination (Accelerated by Bulky Ligand) AmineCoord->RedElim + Cs2CO3 - CsX, - CsHCO3 RedElim->Pd0 Catalyst Regeneration Product N-Aryl Anthranilic Ester Product RedElim->Product Product Release

          Catalytic cycle of Buchwald-Hartwig amination for ortho-ester aryl halides.

          Optimization Data: Base and Ligand Selection

          To demonstrate the causality of reagent selection, Table 1 summarizes the optimization landscape for the coupling of methyl 2-bromobenzoate with a primary aniline derivative.

          Table 1: Condition Screening for ortho-Ester Aryl Halides

          Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
          
          
          BINAPNaOtBuToluene100< 10%Complete ester hydrolysis/amidation[4].
          
          
          XPhos
          
          
          1,4-Dioxane10065%Moderate yield; slow conversion due to base insolubility.
          
          
          BINAP
          
          
          Toluene10085%Optimal for primary anilines; ester intact[5].
          
          
          BrettPhos
          
          
          t-AmylOH10092%Optimal for primary alkyl amines; prevents
          
          
          -hydride elimination.

          Self-Validating Experimental Protocol

          The following protocol details the optimal conditions for coupling methyl 2-bromobenzoate with a primary amine. This methodology utilizes

          
          /BINAP and 
          
          
          
          to ensure high yields while completely suppressing ester degradation[5].

          Reagents & Materials:

          • Electrophile: Methyl 2-bromobenzoate (1.0 equiv, 1.0 mmol)

          • Nucleophile: Primary amine/aniline (1.2 equiv, 1.2 mmol)

          • Catalyst:

            
             (2.0 mol%)
            
          • Ligand: rac-BINAP (4.0 mol%)

          • Base:

            
             (1.4 equiv, 1.4 mmol) - Must be finely milled and anhydrous.
            
          • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

          Step-by-Step Methodology:

          • Glassware Preparation & Catalyst Charging:

            • Flame-dry a 10 mL Schlenk tube or a pressure-rated reaction vial containing a magnetic stir bar under vacuum, then backfill with inert gas (Nitrogen or Argon).

            • Charge the vial with

              
               (4.5 mg, 0.02 mmol), rac-BINAP (24.9 mg, 0.04 mmol), and finely powdered 
              
              
              
              (456 mg, 1.4 mmol).
            • Causality Check:

              
               is hygroscopic. Moisture will lead to the formation of cesium hydroxide in situ, which will rapidly hydrolyze the ortho-ester. Ensure the base is strictly anhydrous.
              
          • Atmosphere Exchange:

            • Seal the vial with a PTFE-lined septum. Evacuate and backfill the vial with inert gas three times to remove atmospheric oxygen. Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the active Pd(0) catalyst[4].

          • Substrate & Solvent Addition:

            • Add anhydrous toluene (5.0 mL) via syringe.

            • Add methyl 2-bromobenzoate (215 mg, 1.0 mmol) and the primary amine (1.2 mmol) via microsyringe. If the amine is a solid, it should be added during Step 1.

          • Reaction Execution & In-Process Monitoring:

            • Replace the septum with a Teflon screwcap under a positive flow of inert gas.

            • Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously (800+ rpm) for 12–24 hours. Vigorous stirring is critical because the reaction is a heterogeneous mixture (insoluble

              
              ).
              
            • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl bromide indicates completion.

          • Quench & Workup:

            • Cool the reaction mixture to room temperature.

            • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

            • Wash the organic filtrate with a saturated aqueous solution of

              
               (10 mL) rather than strong aqueous acids/bases to prevent hydrolysis of the newly formed N-aryl anthranilic ester during workup[4].
              
            • Dry the organic layer over anhydrous

              
              , filter, and concentrate under reduced pressure.
              
          • Purification:

            • Purify the crude residue via flash column chromatography on silica gel (typically eluting with a Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl anthranilic acid ester.

          References

          • Buchwald–Hartwig amination. Wikipedia.[Link]

          • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ResearchGate.[Link]

          • Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. CentAUR (University of Reading).[Link]

          Sources

          Application Note: Scalable Synthesis of (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract & Strategic Overview

          This application note details the scalable synthesis of (2-Bromophenyl) 2-methylpropanoate, a critical intermediate in the synthesis of pharmacophores and agrochemicals. While direct Fischer esterification is often inefficient for phenols due to their low nucleophilicity compared to aliphatic alcohols, the Acyl Chloride Method (using isobutyryl chloride) offers a robust, high-yielding, and scalable pathway.

          This guide prioritizes the Schotten-Baumann-type acylation under anhydrous conditions using an organic base. This route minimizes side reactions, simplifies purification to a wash-and-distill workflow, and is adaptable from gram-scale discovery to kilogram-scale pilot production.

          Key Advantages of Selected Route:
          • Kinetics: Rapid reaction rates even with the sterically encumbered ortho-bromo substituent.

          • Purification: The byproduct (triethylamine hydrochloride) is water-soluble and easily removed, often negating the need for chromatography.

          • Scalability: Exotherms are manageable via controlled addition, and reagents are inexpensive.

          Reaction Mechanism & Pathway[1][2][3]

          The synthesis proceeds via a nucleophilic acyl substitution. The base (Triethylamine) serves dual roles: it acts as a proton scavenger to drive the equilibrium forward and activates the phenol by increasing its nucleophilicity (forming a phenoxide-like species in situ).

          ReactionPathway Reactants 2-Bromophenol + Isobutyryl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Base (Et3N) Base->Reactants Deprotonation/Catalysis Transition Elimination of Cl- Intermediate->Transition Collapse Product (2-Bromophenyl) 2-methylpropanoate Transition->Product Formation Byproduct Et3N·HCl (Salt) Transition->Byproduct Precipitation

          Caption: Mechanistic pathway for the base-mediated esterification of 2-bromophenol.

          Material Safety & Handling (Critical)

          ReagentHazard ClassCritical Handling Note
          2-Bromophenol Corrosive, ToxicRapidly absorbed through skin. Use double nitrile gloves. Solid melts at ~5°C; may require gentle warming to dispense.
          Isobutyryl Chloride Corrosive, LachrymatorReacts violently with moisture producing HCl gas. Handle only in a fume hood. Store under inert gas.
          Triethylamine (TEA) Flammable, CorrosiveVolatile amine. Keep away from ignition sources.[1][2][3][4]
          Dichloromethane (DCM) Carcinogen (Suspected)Use in a well-ventilated area.[2] High vapor pressure requires careful pressure relief in separators.

          Protocol 1: Bench-Scale Synthesis (100 g Scale)

          This protocol is optimized for yield and purity, suitable for generating analytical standards or initial toxicology batches.

          Reagents & Stoichiometry[8][9]
          • 2-Bromophenol (MW 173.01): 100.0 g (0.578 mol) [1.0 equiv]

          • Isobutyryl Chloride (MW 106.55): 73.9 g (0.694 mol) [1.2 equiv]

          • Triethylamine (MW 101.19): 87.7 g (0.867 mol) [1.5 equiv]

          • Dichloromethane (DCM): 1000 mL (10 vol)

          • DMAP (Catalyst): 0.7 g (1 mol%) [Optional, accelerates reaction]

          Step-by-Step Procedure
          • Setup: Equip a 2-L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

          • Solvation: Charge the flask with 2-Bromophenol (100 g) and DCM (800 mL). Stir until fully dissolved.

          • Base Addition: Add Triethylamine (87.7 g) and DMAP (0.7 g). Cool the mixture to 0–5°C using an ice/water bath.

          • Acylation (Exotherm Control):

            • Dilute Isobutyryl Chloride (73.9 g) with DCM (200 mL) in the addition funnel.

            • Add the acid chloride solution dropwise over 45–60 minutes .

            • Critical Control Point: Maintain internal temperature <10°C . The reaction is highly exothermic.

          • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 3–4 hours.

            • Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[5] Starting material (phenol) should be <1%.

          • Quench & Workup:

            • Quench by slowly adding Water (500 mL) to the reaction vessel (mild exotherm).

            • Separate the organic layer.[6]

            • Wash organic layer sequentially with:

              • 1M HCl (2 x 300 mL) – Removes excess TEA and DMAP.

              • Sat. NaHCO₃ (2 x 300 mL) – Neutralizes residual acid.

              • Brine (1 x 300 mL) – Dries the organic phase.

          • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap at 40°C) to yield a crude yellow oil.

          Protocol 2: Pilot-Scale Considerations (Kilogram Scale)

          Scaling this reaction requires engineering controls for heat removal and gas management.

          Process Flow Diagram

          ProcessFlow Reactor Jacketed Reactor (Cooling to 0°C) Scrubber Caustic Scrubber (HCl/Vapor Trap) Reactor->Scrubber Vent Gas Quench Quench Tank (Water/Acid Wash) Reactor->Quench Transfer Addition Controlled Feed: Isobutyryl Chloride Addition->Reactor Slow Addition Separation Phase Separation Quench->Separation Biphasic Mix Distillation Vacuum Distillation (Thin Film or Batch) Separation->Distillation Organic Phase

          Caption: Workflow for kilogram-scale production emphasizing heat and vapor control.

          Scale-Up Modifications
          • Solvent Switch (Optional): Replace DCM with Toluene for larger scales. Toluene is easier to recover, less environmentally hazardous, and allows for higher temperature azeotropic drying if needed.

          • Base Selection: For cost reduction, inorganic bases (K₂CO₃) in Acetone/MEK can be used, but the heterogeneous nature requires vigorous stirring and longer reaction times. The TEA/Toluene system remains preferred for speed.

          • Purification (Distillation):

            • The crude ester has a high boiling point.

            • Method: High-vacuum fractional distillation.

            • Expected BP: ~110–120°C at 1–2 mmHg (Estimated). Note: Atmospheric BP is >250°C and risks decomposition.

            • Collect the main fraction; discard the early "forerun" (residual solvent/acid chloride) and the late "pot residue" (polymers/salts).

          Analytical Specifications

          TestMethodAcceptance Criteria
          Appearance VisualClear, colorless to pale yellow liquid
          Purity GC-FID / HPLC> 98.0% area
          Identity 1H-NMR (CDCl₃)Characteristic doublet (CH₃) at ~1.3 ppm, septet (CH) at ~2.8 ppm, aromatic signals 7.0–7.6 ppm.
          Residual Solvent GC-HeadspaceDCM < 600 ppm (or solvent specific limit)
          Water Content Karl Fischer< 0.1% w/w

          Troubleshooting Guide

          IssueProbable CauseCorrective Action
          Low Yield Moisture in solvent/reactorEnsure rigorous drying of DCM/Toluene. Use fresh Acid Chloride.
          Product Color (Dark) Oxidation of phenolDegas solvents with N₂. Add antioxidants (BHT) if permissible.
          Incomplete Reaction Steric hindrance of Br-groupIncrease temperature to reflux after addition is complete. Add 5 mol% DMAP.
          Emulsion during Wash Surfactant-like impuritiesAdd solid NaCl to saturate the aqueous layer. Filter through Celite if solids are present.

          References

          • Common Organic Chemistry. (2024). Steglich Esterification and Acid Chloride Protocols. Retrieved October 26, 2025, from [Link]

          (Note: While specific literature on the exact CAS 106141-06-4 is sparse, the protocols above are derived from validated methodologies for ortho-substituted phenol esterification found in standard organic synthesis repositories.)

          Sources

          Application Note & Protocols: Strategic Functionalization of the ortho-Bromo Position in Aryl Isobutyrates

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract: Aryl isobutyrates are valuable structural motifs in medicinal chemistry and materials science. The presence of a bromine atom at the ortho-position offers a versatile synthetic handle for introducing molecular complexity and fine-tuning pharmaceutical properties. This guide provides an in-depth analysis of key strategies for the selective functionalization of the ortho-bromo position, supported by detailed, field-proven protocols. We will explore the nuances of directed ortho-metalation, the robustness of transition-metal-catalyzed cross-coupling, and the elegance of cooperative catalysis, offering researchers a comprehensive toolkit for leveraging these important building blocks in drug discovery and development.

          Introduction: The Strategic Value of ortho-Bromo Aryl Isobutyrates

          Polysubstituted aromatic compounds are foundational components of countless pharmaceuticals, agrochemicals, and organic materials.[1][2] The ability to precisely install functional groups at specific positions on an aromatic ring is therefore a cornerstone of modern organic synthesis.[3] Aryl isobutyrates bearing a bromine atom ortho to the ester group represent a particularly strategic class of intermediates. The isobutyrate moiety can serve as a protecting group for a phenol, which can be revealed later in a synthetic sequence, while the C-Br bond is a prime site for modification.

          The challenge and opportunity lie in the selective transformation of the C-Br bond in the presence of the ester and the adjacent C-H bond. This document outlines three principal pathways to achieve this, explaining the mechanistic rationale behind each approach to empower researchers to make informed experimental choices.

          Core Strategies for Functionalization

          The choice of strategy depends on the desired transformation, the overall functionality of the molecule, and the desired bond construction. We will focus on two primary, highly reliable approaches: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling.

          Strategy 1: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange

          Directed ortho-metalation (DoM) is a powerful method for regioselective C-H functionalization, where a Directed Metalation Group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.[4][5][6] The ester group of an aryl isobutyrate can act as a moderate DMG. However, in the presence of a bromine atom, a critical competition arises: directed deprotonation vs. halogen-metal exchange .

          • Causality of Competition: With highly basic alkyllithium reagents like n-BuLi or s-BuLi, the rate of bromine-lithium exchange is often faster than the deprotonation of the ortho C-H bond.[7] This is a crucial consideration that dictates the outcome. While often seen as a competing reaction, this rapid exchange can be exploited to generate an aryllithium species at the site of the original bromine atom, which can then be trapped with an electrophile.

          • Controlling the Reaction: To favor deprotonation at the C-H bond ortho to the ester (and meta to the bromine), sterically hindered and less nucleophilic lithium amide bases, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are typically employed.[7] These bases are less prone to halogen-metal exchange or nucleophilic attack at the ester carbonyl.

          Below is a diagram illustrating this fundamental mechanistic choice.

          G start_node ortho-Bromo Aryl Isobutyrate base1_node Alkyllithium (n-BuLi, s-BuLi) THF, -78 °C start_node->base1_node Halogen-Metal Exchange (Typically Faster) base2_node Lithium Amide (LDA, LiTMP) THF, -78 °C start_node->base2_node Directed ortho-Metalation (Favored by hindered bases) path1_node Aryllithium at C-Br position base1_node->path1_node path2_node Aryllithium at C-H position base2_node->path2_node electrophile_node Quench with Electrophile (E+) path1_node->electrophile_node path2_node->electrophile_node product1_node Product 1 (Functionalization at Br site) electrophile_node->product1_node product2_node Product 2 (Functionalization at H site) electrophile_node->product2_node

          Caption: Competing pathways in the lithiation of ortho-bromo aryl isobutyrates.

          Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

          Palladium-catalyzed cross-coupling reactions are arguably the most robust and widely used methods for functionalizing aryl bromides.[3] These reactions are prized for their broad substrate scope, high functional group tolerance, and predictable reactivity. The aryl isobutyrate moiety is typically stable under these conditions, making it an ideal substrate class.

          The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic coupling partner, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8]

          Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br pd0->pd_complex Oxidative Addition center oxidative_add Oxidative Addition di_aryl_pd Ar-Pd(II)(R)L₂ pd_complex->di_aryl_pd R-B(OR)₂ (Base) pd_complex->di_aryl_pd Transmetalation input2 R-B(OR)₂ (Boronic Acid/Ester) transmetal Transmetalation reductive_elim Reductive Elimination di_aryl_pd->pd0 Ar-R di_aryl_pd->pd0 Reductive Elimination input1 Ar-Br (Aryl Isobutyrate) output Ar-R (Product)

          Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

          Common cross-coupling reactions applicable to ortho-bromo aryl isobutyrates include:

          • Suzuki-Miyaura Coupling: Forms C-C bonds using boronic acids or esters.[8][9][10][11]

          • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

          • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

          • Heck Coupling: Forms C-C bonds with alkenes.

          Detailed Experimental Protocols

          Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents are pyrophoric and must be handled under an inert atmosphere.

          Protocol 1: Suzuki-Miyaura Cross-Coupling of an ortho-Bromo Aryl Isobutyrate

          This protocol describes a general procedure for the palladium-catalyzed coupling of an ortho-bromo aryl isobutyrate with an arylboronic acid.

          Materials:

          • ortho-Bromo aryl isobutyrate (1.0 equiv)

          • Arylboronic acid (1.2 equiv)

          • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

          • Tricyclohexylphosphine [PCy₃] (0.04 equiv)[9]

          • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

          • Toluene (Anhydrous)

          • Water (Degassed)

          • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

          • Magnetic stirrer and heating mantle

          Step-by-Step Methodology:

          • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the ortho-bromo aryl isobutyrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PCy₃ (0.04 equiv), and K₃PO₄ (3.0 equiv).

          • Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene/water mixture (final concentration of the limiting reagent ~0.2 M).

          • Reaction Execution: Equip the flask with a reflux condenser under argon. Heat the reaction mixture to 100 °C with vigorous stirring.

          • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

          • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

          • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

          • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

          ParameterConditionRationale / Causality
          Catalyst Pd(OAc)₂ / PCy₃PCy₃ is an electron-rich, bulky phosphine ligand that promotes efficient oxidative addition and stabilizes the Pd(0) species.
          Base K₃PO₄A moderately strong base required to facilitate the transmetalation step of the catalytic cycle.[9]
          Solvent Toluene / WaterThe biphasic system aids in the dissolution of both organic and inorganic reagents and facilitates the reaction.
          Temperature 100 °CProvides sufficient thermal energy to overcome the activation barriers for the catalytic steps.
          Protocol 2: Exploiting Halogen-Metal Exchange for C-C Bond Formation

          This protocol uses the rapid bromine-lithium exchange reaction to generate an aryllithium, which is then trapped with an aldehyde electrophile.

          Materials:

          • ortho-Bromo aryl isobutyrate (1.0 equiv)

          • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.1 equiv)

          • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

          • Anhydrous Tetrahydrofuran (THF)

          • Standard glassware for inert atmosphere reactions

          • Low-temperature cooling bath (e.g., dry ice/acetone)

          Step-by-Step Methodology:

          • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the ortho-bromo aryl isobutyrate (1.0 equiv) and dissolve it in anhydrous THF.

          • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

          • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes. The rapid bromine-lithium exchange is expected to be the dominant pathway.[7]

          • Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the aryllithium solution. Stir at -78 °C for 1 hour.

          • Quenching the Reaction: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

          • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

          • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

          • Characterization: Confirm the structure of the resulting secondary alcohol via standard spectroscopic methods.

          ParameterConditionRationale / Causality
          Base n-BuLiA strong alkyllithium base that favors the kinetically fast bromine-lithium exchange over the slower C-H deprotonation.[4][7]
          Solvent Anhydrous THFA polar aprotic solvent that effectively solvates the organolithium species and maintains low-temperature homogeneity.[7]
          Temperature -78 °CCritical for maintaining the stability of the highly reactive aryllithium intermediate and preventing side reactions, such as attack on the ester.

          Applications in Drug Discovery

          The ability to introduce diverse functionalities at the ortho-position of an aryl ring is invaluable in drug design.[12] This position is often critical for modulating interactions with biological targets. For instance, installing a new aryl group via a Suzuki coupling can explore beneficial π-π stacking interactions within a protein binding pocket.[13] Adding a hydrogen-bond donor/acceptor via Buchwald-Hartwig amination can anchor a molecule to a receptor site. The protocols described herein provide reliable pathways to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the journey from a lead compound to a clinical candidate.[3][14]

          References

          • Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

          • Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. [Link]

          • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

          • Deng, H., et al. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. PMC. [Link]

          • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). The Baran Laboratory, Scripps Research. [Link]

          • Deng, H., et al. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. PubMed. [Link]

          • ortho metalation - Andrew G Myers Research Group. (n.d.). Harvard University. [Link]

          • Gray, M., et al. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. PubMed. [Link]

          • Cambeiro, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

          • Chen, Y-H., et al. (2020). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science (RSC Publishing). [Link]

          • Boron Directed Regioselective Aromatic Ortho- Functionalizations - Gupea. (n.d.). University of Gothenburg. [Link]

          • Mphahlele, M. J., et al. (2016). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. PMC. [Link]

          • Schmidt, J., et al. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. PMC. [Link]

          • Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. (2015). ResearchGate. [Link]

          • Fleming, I., et al. (2024). Target-guided Design and Synthesis of Aryl-functionalized Promysalin Analogs. PMC. [Link]

          • Innovation in Synthetic Methods for Drug Discovery and Development - Hilaris Publisher. (2024). Hilaris Publisher. [Link]

          • Le, C. M., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC. [Link]

          • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibromo - ChemRxiv. (n.d.). ChemRxiv. [Link]

          • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

          • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). PubMed. [Link]

          • Brasche, G., et al. (2008). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. MIT Open Access Articles. [Link]

          Sources

          Application Note: One-Pot Palladium-Catalyzed Intramolecular α-Arylation of (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Core Methodology: Buchwald-Hartwig Intramolecular Cross-Coupling / Lactonization

          Executive Summary & Application Landscape

          The synthesis of highly substituted benzofuran-2-ones is a critical pathway in modern medicinal chemistry. These lactone cores are privileged scaffolds found in a variety of therapeutics, including positive allosteric modulators for GABAB receptors[1] and agents targeting chemokine-mediated pathologies like cystic fibrosis and COPD[2].

          (2-Bromophenyl) 2-methylpropanoate (CAS 106141-06-4) serves as an ideal, atom-economical precursor for the construction of the 3,3-dimethylbenzofuran-2(3H)-one core. By leveraging a one-pot palladium-catalyzed intramolecular α-arylation[3], researchers can bypass multi-step traditional enolate alkylations. This application note details a highly optimized, self-validating protocol for this transformation, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

          Mechanistic Causality & Reaction Dynamics

          To achieve high yields in the intramolecular α-arylation of esters, the catalytic cycle must be carefully balanced to favor cyclization over off-target pathways (e.g., protodebromination or intermolecular coupling).

          • Catalyst & Ligand Selection: We utilize Pd(OAc)₂ paired with P(t-Bu)₃ (Tri-tert-butylphosphine). The extreme steric bulk of P(t-Bu)₃ forces the palladium center into a low-coordinate state, which drastically accelerates the final reductive elimination step. Simultaneously, its high electron density facilitates the initial oxidative addition into the strong C(sp²)–Br bond of the substrate.

          • Base Dynamics: NaOtBu (Sodium tert-butoxide) is selected over weaker bases (like carbonates or phosphates). A strong base is strictly required to rapidly deprotonate the α-carbon of the ester, driving the equilibrium toward the critical palladium-enolate intermediate before side reactions can occur.

          • Thermodynamic Control: The reaction is conducted in anhydrous toluene at 100 °C. The elevated temperature provides the necessary thermal energy to overcome the high activation barrier associated with forming a sterically congested quaternary carbon center during reductive elimination.

          Catalytic Workflow Visualization

          The following diagram maps the logical progression of the palladium catalytic cycle, highlighting the transition states and intermediate complexes.

          G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)(Br)L_n Pd0->OxAdd + Substrate Enolate Base-Mediated Enolate Formation OxAdd->Enolate + NaOtBu - HBr RedElim Reductive Elimination C-C Bond Formation Enolate->RedElim Intramolecular Coordination RedElim->Pd0 Catalyst Regeneration Product 3,3-Dimethylbenzofuran-2(3H)-one (Target Lactone) RedElim->Product SM This compound (Starting Material) SM->OxAdd

          Figure 1: Catalytic cycle of the one-pot Pd-catalyzed intramolecular α-arylation.

          Quantitative Data: Reaction Optimization

          The table below summarizes the empirical data driving the protocol parameters. Deviations from the optimal ligand/base pairing result in significant yield degradation due to stalled intermediates.

          EntryPd Source (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
          1Pd(OAc)₂PPh₃NaOtBuToluene100<10Ligand lacks steric bulk; reductive elimination stalls.
          2Pd₂(dba)₃BINAPNaOtBuToluene10045Bidentate ligand restricts optimal enolate geometry.
          3 Pd(OAc)₂ P(t-Bu)₃ NaOtBu Toluene 100 94 Optimal steric bulk and electron density.
          4Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene10032Base is insufficiently strong for rapid enolization.
          5Pd(OAc)₂JohnPhosNaOtBuTHF7081Lower temperature reduces rate; viable alternative.

          Self-Validating Experimental Protocol

          Scale: 10.0 mmol Target: 3,3-Dimethylbenzofuran-2(3H)-one

          Step 1: Inert Atmosphere Preparation (Critical)
          • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

          • Causality: P(t-Bu)₃ is highly pyrophoric and susceptible to oxidation. The Pd(0) active species will rapidly degrade into inactive Pd black if O₂ is present.

          Step 2: Catalyst Pre-Complexation
          • Add Pd(OAc)₂ (44.9 mg, 0.20 mmol, 2 mol%) and P(t-Bu)₃ (80.9 mg, 0.40 mmol, 4 mol%) to the flask.

          • Inject 10 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

          • Self-Validation Checkpoint: Observe the solution color. The mixture will transition from a dark reddish-brown suspension to a pale yellow/orange homogeneous solution. This optical shift confirms the reduction of Pd(II) to the active Pd(0)Lₙ complex.

          Step 3: Substrate & Base Addition
          • Dissolve this compound (2.43 g, 10.0 mmol) in 40 mL of degassed toluene. Transfer this solution to the Schlenk flask via a gas-tight syringe.

          • Under a positive flow of Argon, quickly add NaOtBu (1.44 g, 15.0 mmol, 1.5 equiv) in one portion. Reseal the flask immediately.

          Step 4: Thermal Activation & Monitoring
          • Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 2–4 hours.

          • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6, UV active) will be consumed, replaced by a highly UV-active product spot (Rf ~0.4). The reaction mixture will also become cloudy as NaBr precipitates out of the toluene solution.

          Step 5: Quenching & Workup
          • Cool the reaction to room temperature.

          • Quench by adding 20 mL of saturated aqueous NH₄Cl. Causality: This neutralizes residual NaOtBu and protonates any unreacted palladium enolate, preventing downstream aldol-type side reactions.

          • Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

          • Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the pure lactone as a colorless oil that solidifies upon standing.

          References

          • US9090596B2 - Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds for use in the treatment of chemokine-mediated pathologies Source: Google Patents URL
          • Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

          • Efficient One-Pot Synthesis of the GABAB Positive Allosteric Modulator (R,S)-5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one Source: Taylor & Francis / Synthetic Communications URL:[Link]

          Sources

          Application Notes & Protocols: Transesterification Procedures for (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract: This document provides a comprehensive technical guide for the transesterification of (2-Bromophenyl) 2-methylpropanoate, a key transformation for modifying this aryl ester for applications in synthetic chemistry and drug development. We detail both acid- and base-catalyzed protocols, offering insights into the mechanistic underpinnings and practical considerations for each approach. The guide includes step-by-step experimental procedures, comparative data, troubleshooting advice, and visual workflows to ensure procedural clarity and reproducibility for researchers and drug development professionals.

          Introduction and Strategic Importance

          This compound and its analogues are valuable intermediates in organic synthesis. The presence of the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the ester moiety can be tailored to modulate physicochemical properties such as solubility, stability, and bioavailability. Transesterification—the process of exchanging the alkoxy group of an ester with that of an alcohol—is a fundamental and powerful tool for this purpose.[1][2]

          In the context of drug development, modifying a lead compound's ester group is a common prodrug strategy.[3] By converting an ester to a different form, chemists can optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, potentially overcoming challenges like poor solubility or rapid first-pass metabolism.[3] The protocols outlined herein provide robust methods for generating derivatives of this compound, enabling the exploration of structure-activity relationships and the development of optimized pharmaceutical agents.

          Mechanistic Overview: The Choice of Catalyst

          Transesterification is a reversible reaction that can be effectively catalyzed by either acids or bases.[1] The choice between these pathways is critical and depends on the substrate's stability, the desired reaction conditions, and the presence of other functional groups.

          Base-Catalyzed Transesterification

          Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism. A strong base deprotonates the incoming alcohol, generating a potent nucleophile (an alkoxide) that attacks the electrophilic carbonyl carbon of the ester.[4][5] This forms a tetrahedral intermediate which then collapses, expelling the original alkoxide as a leaving group.[6]

          This method is typically faster and requires milder temperatures than acid-catalyzed reactions.[7] However, it is highly sensitive to water, which can lead to the undesirable side reaction of saponification (ester hydrolysis), reducing the final product yield.[4][5]

          Base_Catalyzed_Transesterification sub_ester (2-Bromophenyl) 2-methylpropanoate tetra_int Tetrahedral Intermediate sub_ester->tetra_int Nucleophilic Attack alcohol New Alcohol (R'-OH) alkoxide Alkoxide (R'-O⁻) alcohol->alkoxide base Base (e.g., NaOCH₃) base->alkoxide Deprotonation alkoxide->tetra_int product_ester New Ester Product tetra_int->product_ester Collapse & Elimination leaving_group Leaving Alkoxide tetra_int->leaving_group

          Caption: Base-Catalyzed Transesterification Workflow.

          Acid-Catalyzed Transesterification

          Under acidic conditions, the catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ester.[8][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a neutral (and weaker) alcohol nucleophile.[1][2] The mechanism follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED).[10]

          This pathway is tolerant of water and can even be used with feedstocks containing free carboxylic acids, as the acid catalyst will also promote esterification.[11] However, it generally requires higher temperatures and longer reaction times compared to the base-catalyzed route.[11]

          Acid_Catalyzed_Transesterification sub_ester Starting Ester protonated_ester Protonated Ester (Activated) sub_ester->protonated_ester 1. Protonation acid Acid (H⁺) acid->protonated_ester tetra_int Tetrahedral Intermediate protonated_ester->tetra_int 2. Nucleophilic Attack alcohol New Alcohol (R'-OH) alcohol->tetra_int product_ester New Ester Product tetra_int->product_ester 3. Proton Transfer & 4. Elimination

          Caption: Acid-Catalyzed Transesterification Workflow.

          Experimental Protocols

          The following protocols are designed for the transesterification of this compound. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

          General Experimental Workflow

          Experimental_Workflow start Start reagents Combine Ester, Alcohol, & Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat to Reflux/ Stir under Inert Gas catalyst->reaction monitor Monitor by TLC/GC reaction->monitor workup Quench Reaction & Perform Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry, Filter, & Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze end End analyze->end

          Caption: General step-by-step experimental workflow.

          Protocol 1: Base-Catalyzed Transesterification with Methanol

          This protocol describes the conversion of this compound to Methyl 2-(2-bromophenyl)propanoate using sodium methoxide.

          Materials:

          • This compound

          • Anhydrous Methanol (MeOH)

          • Sodium Methoxide (NaOCH₃), 25 wt% solution in methanol or solid

          • Diethyl Ether (or Ethyl Acetate)

          • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

          • Saturated aqueous Sodium Chloride (Brine) solution

          • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

          • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

          Procedure:

          • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

          • Reagents: Add anhydrous methanol (serving as both reactant and solvent, approx. 10-20 mL per gram of ester).

          • Catalyst Addition: While stirring, add sodium methoxide (0.1 - 0.3 eq) to the solution. If using solid NaOCH₃, add it carefully in portions. The reaction is often exothermic.

          • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

          • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

          • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

          • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

          • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure methyl ester.

          Protocol 2: Acid-Catalyzed Transesterification with Ethanol

          This protocol details the conversion to Ethyl 2-(2-bromophenyl)propanoate using sulfuric acid as a catalyst. This method is advantageous if the starting material may contain acidic impurities.

          Materials:

          • This compound

          • Anhydrous Ethanol (EtOH)

          • Concentrated Sulfuric Acid (H₂SO₄)

          • Ethyl Acetate (or Dichloromethane)

          • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

          • Saturated aqueous Sodium Chloride (Brine) solution

          • Anhydrous Sodium Sulfate (Na₂SO₄)

          • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

          Procedure:

          • Setup: To a round-bottom flask, add this compound (1.0 eq) and a significant excess of anhydrous ethanol (20-50 eq, also serves as solvent).

          • Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 - 0.1 eq) dropwise to the stirring solution.

          • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 6-24 hours. Driving the equilibrium is key; using the alcohol as the solvent helps push the reaction toward the products.[10][12] Monitor reaction completion by TLC or GC-MS.

          • Workup: After cooling to room temperature, slowly add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases.

          • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and then brine.

          • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

          • Purification: Purify the crude ethyl ester via flash column chromatography or distillation under reduced pressure.

          Comparative Analysis and Data Summary

          The choice of protocol has significant implications for reaction efficiency, cost, and safety.

          Parameter Base-Catalyzed Protocol (NaOCH₃) Acid-Catalyzed Protocol (H₂SO₄) Heterogeneous Base (e.g., K₂CO₃) [13][14]
          Reaction Speed Fast (2-6 hours)Slow (6-24+ hours)Moderate to Slow (24-48 hours)
          Temperature Moderate (e.g., 65°C)High (e.g., 78°C or higher)High (60-120°C)[13][14]
          Catalyst Load Substoichiometric (10-30 mol%)Catalytic (5-10 mol%)Catalytic to Stoichiometric (10-200 mol%)
          Water Tolerance Very Low (causes saponification)[5]High (tolerates water and FFA)[11]Moderate
          Advantages High reaction rates, mild temperatures.Tolerant of impurities, inexpensive catalyst.Easy catalyst removal (filtration), reusable.[12]
          Disadvantages Sensitive to water/acids, potential for side reactions.Corrosive, slow, requires high temps, difficult neutralization.Slower reaction rates, may require higher temperatures.
          Best For Pure, anhydrous starting materials.Low-quality or impure starting materials.Greener processes, simplified purification.

          Troubleshooting Guide

          Problem Possible Cause(s) Recommended Solution(s)
          Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. (Base-catalyzed) Presence of water or acid impurities quenching the catalyst.1. Use fresh or properly stored catalyst. 2. Increase reaction time and/or temperature. 3. Ensure all reagents and glassware are anhydrous. Use a drying agent if necessary.[15]
          Low Yield 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. (Base-catalyzed) Saponification side reaction.1. Extend reaction time. Use a large excess of the new alcohol to shift equilibrium.[2] 2. Perform multiple extractions with the organic solvent. 3. Rigorously exclude water from the reaction.[4][5]
          Formation of Byproducts 1. (Acid-catalyzed) Dehydration or ether formation at high temperatures. 2. Saponification leading to carboxylic acid.1. Lower the reaction temperature and extend the time. 2. For base-catalyzed reactions, ensure anhydrous conditions. For acid-catalyzed, ensure complete neutralization before concentration.

          Conclusion

          The transesterification of this compound is a versatile and crucial reaction for chemical synthesis and pharmaceutical development. Both base- and acid-catalyzed methods are effective, with the optimal choice depending on the purity of the starting materials, desired reaction time, and available equipment. Base-catalyzed routes offer speed and efficiency for pure substrates, while acid-catalyzed protocols provide robustness for less ideal starting materials. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and reproducibly synthesize a variety of ester derivatives to advance their research and development goals.

          References

          • SRS Biodiesel. Base Catalyzed Transesterification. [Link]

          • SRS Biodiesel. Base Catalyzed Transesterification. [Link]

          • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]

          • Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. [Link]

          • ResearchGate. Mechanism of base catalyzed transesterification. [Link]

          • Wikipedia. (n.d.). Transesterification. [Link]

          • BYJU'S. (n.d.). Transesterification. [Link]

          • ResearchGate. Mechanism of base catalyzed transesterification. [Link]

          • Meng, Y., et al. (2010). Kinetics of the Transesterification Reaction Catalyzed by Solid Base in a Fixed-Bed Reactor. Industrial & Engineering Chemistry Research, 49(21), 10837-10842. [Link]

          • Atadashi, I. M., et al. (2013). Purification technologies for crude biodiesel obtained by alkali-catalyzed transesterification. Maejo International Journal of Science and Technology, 7(2), 195-209. [Link]

          • Shanmughom, R., & Raghu, S. K. (2023). Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Conference Proceedings, 2863(1). [Link]

          • Pearson. (2024, August 17). Acid-catalyzed transesterification. [Link]

          • Leslie, J. M. (2020, October 4). Acid-catalyzed transesterification. YouTube. [Link]

          • Wang, D., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances, 8(44), 24955-24959. [Link]

          • SciSpace. (2018, July 13). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. [Link]

          • da Silva, G. F., et al. (2024). Purification and use of crude green glycerol from the transesterification of triglycerides in the formulation of an alcohol gel hand sanitizer. Scientific Reports, 14(1), 5556. [Link]

          • ResearchGate. (PDF) Purification strategies for crude glycerol: A transesterification derivative. [Link]

          • ResearchGate. The transesterification of various aryl or heteroaryl esters with phenol 2a a. [Link]

          • Google Patents. (1998).
          • Wang, D., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. pubs.rsc.org. [Link]

          • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

          • Apicule. (n.d.). Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS No: 154825-97-5) API Intermediate Manufacturers. [Link]

          • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
          • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
          • Google Patents. (2019).
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          • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

          • Google Patents. (2005).
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          • IntechOpen. (2018, July 11). Review of Catalytic Transesterification Methods for Biodiesel Production. [Link]

          • National Center for Biotechnology Information. (n.d.). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. [Link]

          • SciELO. (n.d.). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. [Link]

          • Technoilogy. (2025, October 29). Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. [Link]

          • Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 523-568. [Link]

          • ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimizing the Synthesis of (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Process Chemistry Support Center. Synthesizing (2-Bromophenyl) 2-methylpropanoate (also known as 2-bromophenyl isobutyrate) presents unique steric and electronic challenges. The bulky ortho-bromo substituent on the phenol ring, combined with the branched alpha-carbon of the isobutyryl group, creates a highly hindered transition state.

          This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help researchers and drug development professionals maximize yield and purity.

          Diagnostic Workflow for Yield Optimization

          Before altering your chemical equivalents, use the following diagnostic tree to identify the root cause of your low yield.

          DiagnosticTree Start Low Yield of (2-Bromophenyl) 2-methylpropanoate Check1 Is starting 2-bromophenol still present? (TLC/GC) Start->Check1 Path1a Steric Hindrance / Inactive Catalyst Increase DMAP or use neat conditions Check1->Path1a Yes Check2 Is Isobutyric Acid present? (Hydrolysis of Acyl Chloride) Check1->Check2 No Path2a Moisture Contamination Dry solvents & use N2 atmosphere Check2->Path2a Yes Path2b Purification Loss Optimize workup (mild acid wash) Check2->Path2b No

          Caption: Diagnostic decision tree for resolving low esterification yields.

          Troubleshooting Guides & FAQs

          Q1: My TLC shows a large amount of unreacted 2-bromophenol even after 24 hours. Why is the conversion stalling? Root Cause: The primary issue is steric clash. The ortho-bromine atom physically blocks the nucleophilic approach of the phenolic hydroxyl group to the electrophilic carbonyl carbon of isobutyryl chloride. Furthermore, phenols are relatively poor nucleophiles compared to aliphatic alcohols. Solution: You must employ a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the isobutyryl chloride to form a highly reactive

          
          -acylpyridinium intermediate, forcing the sterically hindered 2-bromophenol to react. If standard conditions fail, consider auxiliary base- and solvent-free conditions, where 0.05–2 mol % of DMAP can efficiently promote the acylation of hindered phenols [[1]]([Link]).
          

          Q3: I switched to a Steglich esterification (Isobutyric acid + DCC + DMAP) to avoid acid chlorides, but my yield dropped, and I can't remove the byproduct. What went wrong? Root Cause: In a Steglich esterification,

          
          -Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. If the subsequent attack by the hindered phenol is too slow, the intermediate can undergo a detrimental[1,3]-sigmatropic rearrangement to form an unreactive 
          
          
          
          -acylurea. Furthermore, the byproduct, dicyclohexylurea (DCU), is notoriously difficult to separate from the product . Solution: Keep the reaction cold (0°C) to suppress the rearrangement. To remove DCU, cool the crude mixture in DCM to -20°C for up to 24 hours, filter off the precipitated DCU, and wash the organic layer with dilute acid to remove DMAP . Alternatively, switch from DCC to EDC·HCl, which produces a water-soluble urea byproduct easily removed during an aqueous workup .

          Mechanistic Pathway of DMAP Catalysis

          Understanding the catalytic cycle is crucial for scaling up the reaction safely. The diagram below illustrates how DMAP bypasses the steric hindrance of the ortho-bromo group.

          Mechanism Iso Isobutyryl Chloride + DMAP Acyl N-Acylpyridinium Intermediate Iso->Acyl Nucleophilic Attack Tetra Tetrahedral Intermediate (with 2-Bromophenol) Acyl->Tetra Phenol Addition Prod (2-Bromophenyl) 2-methylpropanoate Tetra->Prod Elimination of DMAP Regen DMAP Regeneration via Triethylamine Tetra->Regen H+ Transfer Regen->Iso Catalytic Cycle

          Caption: DMAP-catalyzed acylation mechanism overcoming steric hindrance.

          Validated Experimental Protocols

          Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) and visual cues to ensure the reaction is proceeding correctly before moving to the next step.

          Protocol A: Optimized Acyl Chloride Route (Recommended for Scale-Up)

          Self-Validation Check: The generation of a thick, white suspension of triethylamine hydrochloride salts serves as an immediate visual indicator of successful reaction progress.

          • Preparation: In an oven-dried, N₂-flushed 250 mL round-bottom flask, dissolve 2-bromophenol (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

          • Base & Catalyst Addition: Add Triethylamine (TEA) (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 10 mol%).

            • Causality: TEA acts as the stoichiometric acid scavenger to drive the equilibrium forward, while DMAP acts as the nucleophilic catalyst to overcome the ortho-bromo steric barrier.

          • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise add Isobutyryl chloride (12.0 mmol, 1.2 eq) over 15 minutes.

            • Causality: Slow addition at 0°C prevents localized heating, minimizing the risk of acyl chloride degradation or competitive side reactions.

          • In-Process Control (IPC): Stir at room temperature for 4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active phenol spot (Rf ~0.3) and the appearance of a higher-running ester spot (Rf ~0.7) validates completion.

          • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 20 mL). Wash the combined organics with 1M HCl (20 mL) to selectively protonate and remove DMAP and residual TEA. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

          Protocol B: EDC/DMAP Coupling Route (Alternative for Moisture-Sensitive Environments)

          Self-Validation Check: The lack of DCU precipitation confirms the successful use of the water-soluble EDC coupling agent, ensuring a clean organic phase.

          • Preparation: Dissolve isobutyric acid (11.0 mmol) and 2-bromophenol (10.0 mmol) in anhydrous DCM (50 mL) at 0°C.

          • Activation: Add EDC·HCl (12.0 mmol) and DMAP (2.0 mmol, 20 mol%).

            • Causality: EDC forms the active

              
              -acylisourea ester. The higher DMAP loading (20 mol%) is required here because the leaving group in this intermediate is bulkier than a chloride ion, increasing the overall steric demand.
              
          • IPC: Stir for 12 hours at room temperature. Check by GC-MS for the molecular ion peak of the product (m/z ~243 for the ⁷⁹Br isotope).

          • Workup: Wash directly with water (3 x 30 mL) to remove the EDC-urea byproduct, followed by a 1M HCl wash to remove the DMAP. Concentrate to yield the crude ester.

          Quantitative Data & Yield Comparison

          The table below summarizes expected yields based on the chosen synthetic route, highlighting the necessity of catalytic intervention.

          Synthesis MethodReagentsCatalystTempAvg. YieldKey Observation
          Direct Fischer Isobutyric Acid, H₂SO₄NoneReflux< 10%Severe steric hindrance prevents reaction.
          Standard Acyl Chloride Isobutyryl Chloride, TEANone25°C30-40%Sluggish reaction; unreacted phenol remains.
          Modified Acyl Chloride Isobutyryl Chloride, TEADMAP (10 mol%)0°C to 25°C85-95%Rapid conversion; TEA·HCl precipitates.
          Steglich Esterification Isobutyric Acid, DCCDMAP (20 mol%)0°C to 25°C70-80%DCU byproduct requires low-temp filtration.
          Solvent-Free Acylation Isobutyric AnhydrideDMAP (2 mol%)25°C> 95%Highly efficient; requires specialized setup.

          References

          • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Journal of the American Chemical Society, 129(47), 14775-14779.[Link]

          • r/Chempros Community. (2020). How can I improve the yield of my Fischer Esterification? Reddit.[Link]

          • ResearchGate Community. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate.[Link]

          Sources

          Minimizing hydrolysis side reactions of 2-bromophenyl esters

          Author: BenchChem Technical Support Team. Date: March 2026

          A Senior Application Scientist's Guide to Minimizing Hydrolysis Side Reactions

          Welcome to the technical support center for handling 2-bromophenyl esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable intermediates and encounter challenges with their hydrolytic stability. As Senior Application Scientists, we understand that success lies not just in following a protocol but in understanding the underlying chemistry to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the specific issues you may face.

          Section 1: The Root Cause – Understanding 2-Bromophenyl Ester Hydrolysis

          This section delves into the fundamental chemical principles governing the stability of your ester. Understanding the "why" is the first step to mastering the "how."

          Q1: What is ester hydrolysis, and why is it a problem?

          A1: Ester hydrolysis is a chemical reaction in which an ester is cleaved back into its parent carboxylic acid and alcohol. In the context of your work, this is the reverse of the desired esterification reaction. This process can be catalyzed by acid or base and is driven by the presence of water.[1][2] It becomes a significant issue because it directly reduces the yield of your desired ester product, complicates purification by reintroducing starting materials, and can compromise the integrity of drug molecules where the ester is a critical functional group.[1][3]

          Q2: Are 2-bromophenyl esters unusually sensitive to hydrolysis? I seem to have more trouble with them than with other aryl esters.

          A2: Your observation is astute and points to a key chemical principle: Anchimeric Assistance , also known as Neighboring Group Participation (NGP).[4][5] The bromine atom at the ortho (2-position) is not an innocent bystander. Its lone pairs of electrons are perfectly positioned to "assist" in the reaction, significantly increasing the rate of hydrolysis compared to its meta or para isomers or unsubstituted phenyl esters.[6][7]

          The process involves the bromine's lone pair attacking the electrophilic carbonyl carbon intramolecularly, forming a cyclic intermediate and expelling the phenoxide leaving group. This intramolecular pathway has a lower activation energy than the direct attack by an external nucleophile (like water or hydroxide), thus accelerating the overall reaction rate.[5][7]

          Caption: Anchimeric assistance by the ortho-bromo group.

          Section 2: Troubleshooting Guide & Prevention Strategies

          This section provides direct answers and actionable solutions to common problems encountered during the synthesis and workup of 2-bromophenyl esters.

          Q3: My reaction yield is low, and TLC/NMR analysis shows the presence of my starting carboxylic acid. What's the most likely cause?

          A3: The reappearance of your starting carboxylic acid is the classic sign of unintended ester hydrolysis.[1] This most often occurs during the aqueous workup phase, where all the necessary components for hydrolysis (water, residual acid or base catalyst) are present.[1] The highest risk steps are:

          • Reaction Quenching: Adding aqueous solutions directly to the reaction mixture.

          • Base Wash: Using a basic solution (e.g., NaHCO₃, NaOH) to neutralize the acid catalyst. While necessary, this step can induce rapid base-catalyzed hydrolysis, also known as saponification.[1]

          Q4: How can I modify my aqueous workup to prevent this hydrolysis?

          A4: The key is to control three factors: Temperature, pH, and Contact Time. [1]

          • Temperature: Perform all aqueous washes with ice-cold solutions (0-5 °C). This dramatically slows the kinetics of the hydrolysis reaction.[1][3]

          • pH (Base Choice): Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use a mild, weak base such as cold, saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the acid catalyst without creating a highly basic environment that would aggressively promote saponification.[1]

          • Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Perform extractions and separations efficiently and without delay.[1]

          • Water Removal: After the final wash, use a brine (saturated NaCl) wash to pull residual water from the organic layer. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1][8]

          Troubleshooting_Tree Start Low Yield & Starting Acid Detected? CheckWorkup Analyze Workup Conditions Start->CheckWorkup Base What base was used? CheckWorkup->Base Temp What temperature? CheckWorkup->Temp Time How long was aqueous contact? CheckWorkup->Time StrongBase Strong Base (NaOH) Base->StrongBase Incorrect WeakBase Weak Base (NaHCO₃) Base->WeakBase Correct Warm Room Temp Temp->Warm Incorrect Cold Ice Bath (0-5°C) Temp->Cold Correct Long Prolonged Time->Long Incorrect Short Efficient Time->Short Correct Sol_Base ACTION: Use cold, saturated NaHCO₃ solution. StrongBase->Sol_Base Sol_Temp ACTION: Perform all washes with ice-cold solutions. Warm->Sol_Temp Sol_Time ACTION: Minimize contact time; separate layers promptly. Long->Sol_Time

          Sources

          Technical Support Center: Purification of (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating system for the purification of (2-Bromophenyl) 2-methylpropanoate (also known as 2-bromophenyl isobutyrate).

          Rather than simply listing steps, this guide explains the causality behind each chromatographic behavior. By understanding the mechanistic interactions between your molecules and the stationary phase, you can troubleshoot deviations in real-time and ensure high-purity recovery.

          Physicochemical Profiling & Chromatographic Logic

          Before packing a column, you must understand the competitive interactions occurring at the surface of the silica gel. The synthesis of this ester typically involves reacting 2-bromophenol with isobutyryl chloride. Consequently, your crude mixture will contain the target ester, unreacted phenol, and acidic byproducts.

          Quantitative Elution Profile Data

          The following table summarizes the expected behavior of the crude mixture components on standard normal-phase silica gel.

          CompoundChromatographic RolePolarityExpected
          
          
          (Hexane:EtOAc 9:1)
          Primary Intermolecular Force with Silica
          This compound Target ProductLow0.65 – 0.75Weak dipole-dipole
          2-Bromophenol Unreacted PrecursorMedium0.30 – 0.40Strong Hydrogen bonding (Donor)
          Isobutyric Acid Hydrolysis ByproductHigh0.00 – 0.10Multi-point Hydrogen bonding
          Separation Logic Diagram

          The separation is driven by the differential hydrogen-bonding capabilities of the compounds. The bulky hydrophobic groups on the target ester shield its polar core, allowing it to elute rapidly, while the free hydroxyl group of the phenol anchors it to the silica.

          SeparationLogic Silica Silica Gel (Polar Stationary Phase) Ester Target Ester (Low Polarity) Fast Elution Silica->Ester Rf ~0.70 Phenol 2-Bromophenol (H-Bonding) Medium Elution Silica->Phenol Rf ~0.35 Acid Isobutyric Acid (Strong H-Bonding) Retained Silica->Acid Rf ~0.05

          Caption: Mechanistic separation logic based on silica-analyte intermolecular forces.

          Standard Operating Procedure (SOP): Flash Column Chromatography

          This protocol is built upon the foundational flash chromatography principles established by W. Clark Still in 1978[1][1]. It is designed as a self-validating system : every phase includes an internal verification check to prevent downstream contamination.

          Workflow Crude Crude Mixture (Ester, Phenol, Acid) Load Sample Loading (Neat or Dry Load) Crude->Load Elute Flash Elution (Hexane:EtOAc 95:5) Load->Elute Collect Fraction Collection (15 mL aliquots) Elute->Collect TLC TLC Analysis (UV 254 nm) Collect->TLC Pure Pure (2-Bromophenyl) 2-methylpropanoate TLC->Pure

          Caption: Self-validating workflow for the purification of this compound.

          Phase 1: Pre-Column Preparation & Validation
          • Aqueous Workup (Critical Checkpoint): Before chromatography, wash the crude reaction mixture with saturated aqueous

            
            . This deprotonates the highly polar isobutyric acid byproduct, partitioning it into the aqueous layer and preventing column streaking.
            
          • TLC Validation: Run a pilot TLC using 9:1 Hexanes:Ethyl Acetate. Verify that the

            
             between the target ester and unreacted 2-bromophenol is 
            
            
            
            . If the
            
            
            is smaller, decrease the Ethyl Acetate concentration.
          Phase 2: Column Packing & Loading
          • Slurry Packing: Select a column diameter appropriate for your scale (e.g., 20 mm for up to 500 mg). Slurry pack 230–400 mesh silica gel using 100% Hexanes. Apply positive gas pressure to tightly compress the stationary bed, preventing channeling.

          • Sample Application: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM). Apply it evenly to the flat surface of the silica bed. Causality note: Using the elution solvent for loading often leads to poor solubility of crude oils, whereas minimal DCM ensures a tight, concentrated sample band.

          Phase 3: Isocratic Elution
          • Elution: Carefully top the column with a 1 cm layer of protective sand. Elute using an isocratic mixture of 95:5 Hexanes:Ethyl Acetate .

          • Flow Rate: Maintain a linear velocity of approximately 5 cm/min using positive nitrogen pressure. Adhering to this flow rate prevents diffusion-based band broadening, a standard supported by modern optimization guidelines[2][2].

          • Collection: Collect 15 mL fractions in numbered borosilicate test tubes.

          Phase 4: Analysis & Pooling
          • Visualization: Spot every third fraction on a silica TLC plate. Visualize under UV light (254 nm).

          • Pooling: Pool only the fractions containing a single spot at

            
             ~0.70. Evaporate under reduced pressure to yield the pure this compound.
            

          Troubleshooting Guide & FAQs

          Q1: My target ester and 2-bromophenol are co-eluting in the same fractions. How do I improve resolution? A: Co-elution is caused by either excessive mobile phase polarity or column overloading.

          • Causality: High polarity solvent systems push both compounds down the column faster than the silica's silanol groups can differentiate the hydrogen-bonding capabilities of the phenol versus the ester. Furthermore, loading more than 5% of the silica's mass saturates the active sites, causing the bands to bleed into one another.

          • Solution: Decrease the Ethyl Acetate concentration to 2% (98:2 Hexanes:EtOAc) to slow the overall migration rate, allowing the stationary phase more time to resolve the compounds. Ensure your crude mass does not exceed a 1:50 ratio with the silica gel.

          Q2: I observe severe streaking of a baseline impurity that is contaminating my later fractions. What is it, and how do I stop it? A: This is almost certainly isobutyric acid, resulting from the hydrolysis of unreacted isobutyryl chloride.

          • Causality: Carboxylic acids interact strongly with the slightly acidic silanol groups on the silica gel. This multi-point hydrogen bonding creates a non-linear adsorption isotherm (Langmuir-type), which manifests visually as a continuous "drag" or streak rather than a tight chromatographic band.

          • Solution: Do not attempt to fix this on the column. You must perform a rigorous aqueous workup prior to chromatography. Washing the crude mixture with saturated aqueous

            
             converts the acid into a water-soluble sodium salt, effectively removing it before it ever touches the silica.
            

          Q3: The ester product shows degradation (hydrolysis) on the column, resulting in a lower yield. Is this possible? A: Yes. While this compound is generally stable, highly active silica gel can act as a mild Lewis acid.

          • Causality: Prolonged residence time on active silica in the presence of trace moisture can catalyze the cleavage of the ester bond, reverting the product back to 2-bromophenol.

          • Solution: Increase the flow rate. Flash chromatography is designed to be rapid. Ensure you are applying sufficient positive pressure so that the entire separation takes no longer than 15–20 minutes.

          Q4: I cannot clearly see my compound on the TLC plate using UV light, even though I know the reaction worked. What visualization technique should I use? A: Both the target ester and 2-bromophenol possess a brominated aromatic ring, making them highly UV-active at 254 nm. If they are invisible, your fraction concentration is simply too low.

          • Causality: The sample is too dilute to quench the fluorescence of the TLC plate's F254 indicator.

          • Solution: Spot the fractions multiple times on the same baseline mark, allowing the solvent to dry completely between applications. If you require an orthogonal visualization method, use a Potassium Permanganate (

            
            ) dip. Upon gentle heating, the unreacted 2-bromophenol will oxidize immediately (appearing as a yellow spot on a purple background), while the ester will require slightly more heat to become visible.
            

          References

          • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry (W. Clark Still, M. Kahn, A. Mitra; 1978) URL: [Link]

          • Title: 5 Steps to successful flash chromatography Source: Biotage (Application Guidelines) URL: [Link]

          Sources

          Technical Support Center: Strategies for Preventing Debromination in Catalytic Coupling of Aryl Esters

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet challenging issue of debromination during the catalytic coupling of aryl esters. Unwanted cleavage of the C-Br bond, often referred to as hydrodebromination, can significantly reduce the yield of your desired product and introduce purification challenges.[1][2] This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to help you mitigate this side reaction and optimize your synthetic outcomes.

          Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

          Debromination in palladium-catalyzed cross-coupling reactions is a frequent obstacle.[1] This section offers a structured approach to diagnosing and resolving this issue in your experiments.

          Visualizing the Troubleshooting Workflow

          When significant debromination is observed, a systematic approach to optimizing reaction parameters is crucial. The following flowchart outlines a logical sequence of troubleshooting steps to minimize this unwanted side reaction.

          Debromination_Troubleshooting Start High Debromination Observed Optimize_Base Optimize Base Start->Optimize_Base Initial Step Screen_Ligand Screen Catalyst/Ligand Optimize_Base->Screen_Ligand If debromination persists Adjust_Temp Adjust Reaction Conditions (Temp/Time) Screen_Ligand->Adjust_Temp If still problematic Solvent_Choice Evaluate Solvent System Adjust_Temp->Solvent_Choice Further optimization End Debromination Minimized Solvent_Choice->End

          Caption: A logical workflow for troubleshooting debromination.

          Common Causes and Recommended Solutions

          This table summarizes the primary causes of debromination and provides targeted solutions to address each issue.

          Potential Cause Proposed Solution & Rationale
          Aggressive or Inappropriate Base Switch to a milder or more sterically hindered base. Strong bases like alkoxides (e.g., NaOtBu) can promote the formation of palladium-hydride (Pd-H) species, which are key culprits in hydrodebromination.[1] Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF are often effective for the desired coupling while minimizing this side reaction.[2][3]
          High Reaction Temperature Lower the reaction temperature. Elevated temperatures can accelerate the rate of debromination and lead to the thermal decomposition of reaction components, which may generate hydride sources.[1][3] It is advisable to run the reaction at the lowest temperature that allows for efficient conversion.[4]
          Inappropriate Ligand Choice Switch to a more electron-rich and sterically hindered ligand. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination step of the catalytic cycle over competing side reactions that lead to debromination.[3] The choice of ligand is critical in modulating the catalyst's activity and selectivity.[5]
          Presence of Protic Solvents or Water Use aprotic solvents and ensure they are appropriately dried. Solvents like alcohols or excessive water can act as a source of protons or hydrides, facilitating debromination.[2][3] If aqueous conditions are necessary, carefully control the amount of water.[3]
          Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed. Extended reaction times can lead to the accumulation of the debrominated byproduct.[3]
          Palladium Catalyst Degradation Use a fresh batch of catalyst or a pre-catalyst. The formation of palladium black can indicate catalyst degradation and lead to non-selective catalysis, including debromination.[3] Ensuring a well-defined active catalyst can mitigate this issue.[2]

          Frequently Asked Questions (FAQs)

          This section addresses common questions regarding debromination in the catalytic coupling of aryl esters, providing expert insights and practical advice.

          Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?

          A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on an aryl ring is replaced by a hydrogen atom.[3] This typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] The Pd-H species can arise from various sources, such as the base, solvent, or impurities. Once formed, this Pd-H species can undergo reductive elimination with the aryl group on the palladium center, leading to the debrominated byproduct.[6]

          Q2: How does the choice of base influence the extent of debromination?

          A2: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can significantly promote debromination.[3] Strong bases, particularly alkoxides, can react with sources of protons in the reaction mixture to generate species that act as hydride donors, leading to the formation of Pd-H intermediates.[2] Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally less prone to inducing this side reaction.[1][3]

          Q3: Can the structure of the aryl ester substrate itself make it more susceptible to debromination?

          A3: Yes, the electronic properties of the aryl ester can influence its susceptibility to debromination. Aryl esters with electron-withdrawing groups can be more prone to this side reaction.[3] Additionally, for substrates containing other acidic protons, such as N-H groups in heterocycles, these can interfere with the reaction and promote debromination.[1][2] In such cases, protection of the acidic proton may be a necessary strategy.[2]

          Q4: Are there specific palladium pre-catalysts that are less prone to causing debromination?

          A4: While the choice of ligand often has a more direct impact, using well-defined, air- and moisture-stable pre-catalysts can contribute to a cleaner reaction by ensuring the efficient generation of the active Pd(0) species and minimizing the formation of palladium black, which can lead to non-selective catalysis.[2][3]

          Q5: Can the work-up procedure contribute to debromination?

          A5: It is possible, especially if residual catalyst is present in the reaction mixture.[1] If the desired product is sensitive to acidic or basic conditions, neutralization or extraction steps could potentially lead to degradation, including debromination. It is always advisable to perform a stability test on a small analytical sample under the planned work-up conditions.[1]

          Experimental Protocols

          This section provides detailed, step-by-step protocols for key experiments aimed at minimizing debromination.

          Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

          This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling where debromination is a concern.

          Materials:

          • Aryl bromide (1.0 eq)

          • Arylboronic acid (1.2 eq)

          • Potassium phosphate (K₃PO₄) (2.0 eq)

          • Palladium acetate (Pd(OAc)₂) (2 mol%)

          • SPhos (4 mol%)

          • Degassed 1,4-dioxane/H₂O (e.g., 10:1 v/v)

          • Inert gas (Argon or Nitrogen)

          • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

          Procedure:

          • To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[1]

          • Evacuate and backfill the flask with the inert gas three times.[3]

          • Under the inert atmosphere, add the Pd(OAc)₂ and SPhos to the flask.[1][3]

          • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.[3]

          • Stir the mixture at a reduced temperature, starting at 40 °C, and monitor the reaction progress by TLC or LC-MS every hour.[1]

          • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[1]

          • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

          • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

          • Analyze the crude product by ¹H NMR to quantify the ratio of the desired product to the debrominated byproduct.[1]

          Protocol 2: Screening of Bases to Mitigate Debromination

          This protocol outlines a parallel screening experiment to identify the optimal base for your specific reaction.

          Materials:

          • Identical sets of aryl bromide, arylboronic acid, palladium catalyst, and ligand for each reaction.

          • A selection of bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF).

          • Multi-well reaction block or multiple reaction vials.

          • Inert gas supply.

          Procedure:

          • In a glovebox or under an inert atmosphere, dispense the solid reagents (aryl bromide, arylboronic acid, catalyst, and ligand) into each reaction well or vial.

          • Add the designated base to each respective well.

          • Add the degassed solvent to each well.

          • Seal the reaction block or vials and place on a magnetic stirring hotplate set to the desired initial temperature.

          • After a set reaction time (e.g., 4 hours), take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the product-to-byproduct ratio.

          • Based on the initial results, select the most promising base for further optimization or scale-up.

          Visualizing the Catalytic Cycle and the Debromination Pathway

          The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathway that leads to hydrodebromination.

          Suzuki_Debromination Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-Br) Pd0->Ox_Add PdII_Ar_Br Ar-Pd(II)L_n-Br Ox_Add->PdII_Ar_Br Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Ar_Br->Transmetal PdII_Ar_H Ar-Pd(II)L_n-H PdII_Ar_Br->PdII_Ar_H Side Reaction PdII_Ar_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar_Ar Red_Elim Reductive Elimination PdII_Ar_Ar->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) Red_Elim->Product PdH_Source Hydride Source (Base, Solvent, etc.) PdH_Source->PdII_Ar_H Red_Elim_H Reductive Elimination PdII_Ar_H->Red_Elim_H Red_Elim_H->Pd0 Regenerates Catalyst Debrom_Product Ar-H (Byproduct) Red_Elim_H->Debrom_Product

          Caption: Catalytic cycle of Suzuki coupling showing the debromination side reaction pathway.[4]

          References

          • BenchChem. (n.d.). Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions.
          • Halima, T. B., Zhang, W., Yalaoui, I., Hong, X., Yang, Y.-F., Houk, K. N., & Newman, S. G. (2017). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(4), 1311–1318. [Link]

          • BenchChem. (2025). preventing debromination in subsequent reaction steps.
          • BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
          • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
          • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
          • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
          • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

          Sources

          Technical Support Center: Troubleshooting Low Reactivity of Ortho-Substituted Bromobenzenes

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered with ortho-substituted bromobenzenes in pivotal chemical transformations. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

          Section 1: The Root of the Problem - Understanding Steric and Electronic Effects

          Q1: Why is my ortho-substituted bromobenzene failing to react, or giving very low yields, in my cross-coupling reaction?

          The diminished reactivity of ortho-substituted bromobenzenes is primarily due to a combination of steric and electronic factors.

          • Steric Hindrance: The substituent at the ortho position physically obstructs the palladium catalyst's access to the carbon-bromine bond. This is particularly problematic during the crucial oxidative addition step of the catalytic cycle, where the metal center must insert itself into the C-Br bond.[1][2] The bulkier the ortho group, the more pronounced this hindrance becomes, significantly slowing down or even preventing the reaction.[3]

          • Electronic Effects: The electronic nature of the ortho-substituent can also play a role. Electron-donating groups can increase the electron density at the reaction center, which can make the oxidative addition step more challenging.[4] Conversely, while electron-withdrawing groups might favor oxidative addition, they can introduce other complications depending on the specific reaction.

          Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

          Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are workhorse transformations in modern synthesis. However, they are notoriously sensitive to sterically hindered substrates.

          Q2: My Suzuki-Miyaura coupling with a 2-substituted bromobenzene is sluggish. What are the first things I should try?

          When facing a difficult Suzuki coupling, a systematic approach to optimization is key. Focus on the three core components: the ligand, the base, and the reaction conditions.

          Initial Troubleshooting Workflow for Sluggish Suzuki-Miyaura Reactions

          G start Low Yield with Ortho-Substituted Bromobenzene ligand Change Ligand: Use Bulky, Electron-Rich Monophosphine Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Step 1 base Change Base: Switch to a Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) ligand->base If no improvement outcome Improved Yield? ligand->outcome conditions Modify Conditions: Increase Temperature, Change Solvent (e.g., Toluene, Dioxane, 2-MeTHF) base->conditions If still no improvement base->outcome precatalyst Use a Pre-catalyst: Employ a G3 or G4 Palladacycle (e.g., CataCXium A Pd G3) conditions->precatalyst For very challenging cases conditions->outcome precatalyst->outcome

          Caption: A decision-making workflow for troubleshooting difficult Suzuki-Miyaura couplings.

          Q3: Which ligands are best for overcoming steric hindrance in Suzuki couplings?

          Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. The key is to use bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[5][6][7]

          • Why they work: These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species.[5] The steric bulk on the ligand facilitates the reductive elimination step, while their electron-donating nature enhances the rate of the oxidative addition.

          LigandKey FeaturesRecommended For
          SPhos Highly active for a wide range of aryl bromides.General-purpose for hindered couplings.
          XPhos Often provides higher yields for very hindered substrates.When SPhos gives incomplete conversion.
          RuPhos Excellent for couplings involving heteroaryl partners.Heteroaromatic Suzuki couplings.
          AntPhos Shows high reactivity for extremely hindered substrates, such as di-ortho-substituted aryl halides.[8]Synthesizing tetra-ortho-substituted biaryls.[8]
          Q4: I'm performing a Buchwald-Hartwig amination with 2-bromoanisole and it's not working. What should I change?

          Similar to Suzuki couplings, the choice of ligand and base is paramount for a successful Buchwald-Hartwig amination with a hindered substrate.

          • Ligand Selection: Bidentate phosphine ligands like BINAP and Dppf can be effective.[9][10] For particularly challenging couplings, bulky monophosphine ligands such as BrettPhos are often superior.[9][11] The use of tBuBrettPhos is recommended for couplings involving amides, which are poor nucleophiles.[11]

          • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[12][13] In cases where the substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher temperatures or longer reaction times.[9][11]

          • Catalyst System: Using a pre-formed palladacycle precatalyst, such as a G3 or G4 Buchwald precatalyst, can lead to more reproducible results by ensuring the efficient in-situ formation of the active Pd(0) species.[14][15]

          A Representative Protocol for a Challenging Buchwald-Hartwig Amination:

          This protocol is a starting point for the coupling of an ortho-substituted aryl bromide with a primary amine.

          • Reaction Setup: To an oven-dried Schlenk tube, add the ortho-substituted aryl bromide (1.0 equiv), the primary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the appropriate ligand (e.g., BrettPhos, 2-4 mol %).

          • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol % or a corresponding amount of a G3 precatalyst).

          • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

          • Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

          • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

          Section 3: Troubleshooting Grignard Reagent Formation

          The formation of a Grignard reagent from an ortho-substituted bromobenzene can be challenging due to the steric hindrance impeding the magnesium insertion into the carbon-bromine bond.[16]

          Q5: I'm having trouble initiating the Grignard reaction with 2-bromotoluene. What can I do?

          Initiation is often the most difficult step. Here are several techniques to try:

          • Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide.[17]

            • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask (under an inert atmosphere) to expose a fresh metal surface.[17]

            • Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and exposing fresh metal. A small amount of 1,2-dibromoethane can also be used as an activator.

          • Solvent and Temperature: Ensure you are using anhydrous diethyl ether or THF.[17] Gentle heating with a heat gun may be necessary to initiate the reaction, but be cautious, as the reaction can become exothermic once it starts.

          • Concentration: A higher concentration of the bromobenzene at the start can sometimes help initiate the reaction. Add a small portion of your bromobenzene solution first, and once the reaction begins, add the remainder dropwise to maintain a gentle reflux.

          Common Side Reactions in Grignard Formation

          G cluster_0 Desired Reaction cluster_1 Side Reactions ArBr Ortho-Substituted Bromobenzene (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArBr->Grignard + Mg / Ether Mg Mg Wurtz Wurtz Coupling (Ar-Ar) Protonation Protonation by Water (Ar-H) Grignard2 Grignard Reagent (Ar-MgBr) Grignard2->Wurtz + Ar-Br Grignard2->Protonation + H2O ArBr2 Ar-Br H2O Trace H2O

          Caption: Desired Grignard formation versus common side reactions like Wurtz coupling and protonation.[18]

          Q6: My Grignard reaction is forming a lot of biphenyl byproduct (Wurtz coupling). How can I minimize this?

          The formation of a biphenyl byproduct (Ar-Ar) is a common side reaction, especially with aryl bromides.[18] This is favored by high local concentrations of the bromobenzene and higher temperatures.[18]

          • Slow Addition: Once the reaction has initiated, add the solution of your bromobenzene in ether dropwise to the stirring magnesium suspension. This keeps the concentration of the aryl bromide low and minimizes the coupling side reaction.

          • Temperature Control: Maintain a gentle reflux. Overheating can increase the rate of the Wurtz coupling.

          By systematically addressing these common issues, you can significantly improve the success rate of your reactions involving sterically hindered ortho-substituted bromobenzenes.

          References

          • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

          • Wu, K. & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]

          • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

          • School of Chemistry and Chemical Engineering. 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. [Link]

          • Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. [Link]

          • De Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

          • Angewandte Chemie. Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. [Link]

          • Socratic. Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]

          • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

          • Wikipedia. Buchwald–Hartwig amination. [Link]

          • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]

          • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

          • Jasperse, J. Grignard Reaction. [Link]

          • National Institutes of Health. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

          • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

          • American Chemical Society. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

          • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

          • Lund University. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

          • MDPI. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

          • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

          • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

          • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

          • Royal Society of Chemistry. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. [Link]

          • National Institutes of Health. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

          • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

          • National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

          • ResearchGate. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

          • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

          • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

          • Semantic Scholar. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

          • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

          • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

          • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

          Sources

          Technical Support Center: Optimizing Esterification of 2-Bromophenol

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support center for the esterification of 2-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common challenges, troubleshooting strategies, and detailed protocols to help you optimize your reaction outcomes.

          Introduction: The Nuances of Esterifying 2-Bromophenol

          The esterification of phenols, such as 2-bromophenol, presents unique challenges compared to the esterification of simple alcohols. The phenolic hydroxyl group is less nucleophilic due to the electron-withdrawing effects of the aromatic ring, a factor that is further intensified by the presence of the bromine substituent.[1] Consequently, reaction conditions must be carefully selected to achieve high yields and purity. This guide will walk you through the critical parameters, with a special focus on the role of temperature.

          Frequently Asked Questions (FAQs) & Troubleshooting Guide

          Q1: My esterification of 2-bromophenol is resulting in a very low yield. What are the most likely causes and how can I address them?

          A low yield in the esterification of 2-bromophenol can stem from several factors, often related to reaction equilibrium, catalyst efficiency, and temperature.

          • Sub-Optimal Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be exceedingly slow, leading to poor conversion within a practical timeframe.[2] Conversely, excessively high temperatures can promote side reactions and decomposition.[2][3] For Fischer-type esterifications with carboxylic acids, reflux temperatures, often in the range of 120-180°C, are typically required to drive the reaction.[4][5] When using more reactive acylating agents like acid chlorides or anhydrides, the reaction can often be performed at lower temperatures, sometimes even at room temperature (25°C), especially with an effective catalyst.

          • Reaction Equilibrium: Fischer esterification is a reversible process that produces water as a byproduct.[4][6][7] The accumulation of water can shift the equilibrium back towards the reactants, thus limiting the yield.[7][8] To overcome this, it is crucial to remove water as it forms, often accomplished by using a Dean-Stark apparatus during reflux.[9] Alternatively, using a large excess of the alcohol or carboxylic acid can also shift the equilibrium to favor product formation.[8][10]

          • Catalyst Inefficiency: The choice and amount of catalyst are paramount. For Fischer esterifications, strong acid catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the carboxylic acid, making it more electrophilic.[4][8][9][11][12][13][14] For reactions with acid chlorides, a base like pyridine is often used to neutralize the HCl byproduct. In recent years, solid acid catalysts and other alternatives like TiO₂ have been developed to offer simpler workup and milder reaction conditions. Ensure your catalyst is active and used in the appropriate amount, typically ranging from 0.1 to 10 mole % based on the phenol.[11]

          • Purity of Reagents: The presence of water in your starting materials (2-bromophenol, carboxylic acid/anhydride, or solvent) can inhibit the reaction.[2][15] Ensure all reagents and glassware are thoroughly dried before use.[15]

          Q2: I'm observing significant impurity formation in my reaction. How can I improve the selectivity by adjusting the temperature?

          The formation of byproducts is often a temperature-dependent issue.

          • High-Temperature Degradation: 2-Bromophenol can be susceptible to decomposition at very high temperatures, especially in the presence of a base.[3] Studies have shown that at temperatures of 200-250°C in an aqueous NaOH solution, 2-bromophenol can undergo debromination and other decomposition pathways.[3] While typical esterification conditions are not this extreme, it highlights the importance of not overheating the reaction.

          • Side Reactions: Elevated temperatures can increase the rate of undesired side reactions.[2] If you are using a strong acid catalyst, high temperatures might promote side reactions on the aromatic ring or with the bromine substituent. The key is to find the "sweet spot" where the rate of esterification is favorable without significantly accelerating side reactions. This often requires empirical optimization for your specific substrate and catalyst system.

          Recommendation: Start with the lower end of the recommended temperature range for your chosen method and gradually increase it while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

          Q3: My reaction starts but seems to stall before completion. What role does temperature play in this?

          A stalled reaction, where starting material remains even after an extended period, can be due to several factors where temperature plays an indirect or direct role.

          • Reaching Equilibrium: As mentioned, Fischer esterification is an equilibrium-limited reaction.[4][5] If water is not being effectively removed, the reaction will reach equilibrium and appear to stall. Increasing the temperature will increase the rate at which equilibrium is reached but will not shift the equilibrium position significantly unless a product is removed.

          • Insufficient Energy of Activation: The reaction may simply be too slow at the current temperature. A modest increase in temperature can sometimes provide the necessary activation energy to push the reaction to completion.[4] For example, in some solid acid-catalyzed esterifications, increasing the temperature from 110°C to 125°C has been shown to dramatically increase conversion from 25% to over 90%.[16]

          • Catalyst Deactivation: Some catalysts may not be stable at the reaction temperature over long periods. If you suspect catalyst deactivation, you may need to choose a more robust catalyst or consider adding a fresh portion of the catalyst during the reaction.

          Data Summary: Temperature Guidelines for 2-Bromophenol Esterification

          The optimal temperature for the esterification of 2-bromophenol is highly dependent on the chosen reagents and catalyst. The following table provides general guidelines.

          Esterification MethodAcylating AgentCatalystTypical Temperature Range (°C)Key Considerations
          Fischer Esterification Carboxylic AcidH₂SO₄, p-TsOH120 - 180 °C (Reflux)[4][5]Requires heat and continuous removal of water to drive the reaction to completion.[8][9]
          Acylation Acid AnhydrideAcid (e.g., H₂SO₄) or Base Catalyst50 - 120 °CGenerally more reactive than carboxylic acids, allowing for lower reaction temperatures.
          Acylation Acid ChlorideBase (e.g., Pyridine) or Solid Catalyst (e.g., TiO₂)25 - 80 °CHighly reactive; can often be performed at or near room temperature. The reaction can be violent.[12]
          Phase Transfer Catalysis Acid ChlorideTetrabutylammonium salts0 - 25 °C[17]Offers very mild conditions and rapid reaction times.[17]

          Experimental Protocols

          Protocol 1: General Procedure for Fischer Esterification of 2-Bromophenol using a Dean-Stark Trap

          This protocol is a generalized procedure and may require optimization.

          • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon).

          • Reagent Addition: To the round-bottom flask, add 2-bromophenol (1.0 eq), the desired carboxylic acid (1.5-2.0 eq), and a suitable solvent (e.g., toluene, sufficient to fill the Dean-Stark trap).

          • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid (H₂SO₄) (typically 1-5 mol%).

          • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene overflowing back into the reaction flask. Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the consumption of the starting material.[9]

          • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by washing with brine.[9]

          • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by column chromatography or distillation.

          Visual Diagrams

          Troubleshooting Workflow for Low Ester Yield

          The following diagram outlines a logical workflow for troubleshooting low yields in the esterification of 2-bromophenol.

          G start Low Yield Observed check_temp Is Temperature Optimal? start->check_temp check_equilibrium Is Reaction at Equilibrium? check_temp->check_equilibrium Yes temp_low Action: Increase Temperature (e.g., to reflux) check_temp->temp_low No (Too Low) temp_high Action: Decrease Temperature to Minimize Side Reactions check_temp->temp_high No (Too High) check_catalyst Is Catalyst Active/Correct? check_equilibrium->check_catalyst No remove_water Action: Use Dean-Stark Trap or Excess Reagent check_equilibrium->remove_water Yes check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents Yes change_catalyst Action: Use Fresh/Alternative Catalyst (e.g., p-TsOH, TiO2) check_catalyst->change_catalyst No dry_reagents Action: Dry Solvents/Reagents Use Anhydrous Conditions check_reagents->dry_reagents No

          Caption: Troubleshooting workflow for low yield.

          Simplified Esterification Reaction Mechanism

          This diagram illustrates the key steps in an acid-catalyzed esterification (Fischer-type).

          G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)2+ Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate R-C(OH)2(OArH)+ Protonated_Acid->Tetrahedral_Intermediate Alcohol Ar-OH (2-Bromophenol) Alcohol->Tetrahedral_Intermediate Protonated_Ester R-C(O)(OArH)+ Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOAr Protonated_Ester->Ester - H+

          Caption: Acid-catalyzed esterification mechanism.

          References

          • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (n.d.). Google Scholar.
          • Esterification of phenols. (1998). Google Patents.
          • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. (2026). ResearchGate.
          • Phosphorous acid catalyzed phenol esterification. (1986). Google Patents.
          • Troubleshooting low conversion in phenoxyacetic acid esterification. (n.d.). Benchchem.
          • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry.
          • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. (n.d.). Arkivoc.
          • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
          • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). HSC Chemistry & Physics.
          • Esterification - Reaction, Mechanism, Applications. (2025). GeeksforGeeks.
          • Esterification Reaction. (n.d.). BYJU'S.
          • Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep.
          • Fischer Esterification-Typical Procedures. (2024). OperaChem.
          • Esterification Reaction. (n.d.). BYJU'S.
          • Esterification. (n.d.). GeeksforGeeks.
          • Esterification | Reaction, Mechanism & Formula. (n.d.). Study.com.
          • Esterification: Definition, Reaction, Mechanism, and Examples. (n.d.). Chemistry Learner.
          • Fischer Esterification. (2021). Chemistry Steps.
          • STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. (2022). ResearchGate.
          • Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterification. (n.d.). Benchchem.
          • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. (n.d.). Homework.Study.com.
          • Decomposition of 2-bromophenol in NaOH solution at high temperature. (2003). PubMed.

          Sources

          Technical Support Center: Purification & Isolation

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Removal of Unreacted 2-Bromophenol from Product Mixtures

          Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Post-reaction workup optimization for Suzuki-Miyaura couplings, etherifications, and electrophilic substitutions.

          Mission Brief

          You are encountering persistent 2-bromophenol contamination. This halophenol is notorious for "streaking" on silica gel and co-eluting with products of intermediate polarity. Its presence can poison downstream catalysts and skew biological assay data.

          This guide moves beyond generic advice. We utilize the specific physicochemical properties of 2-bromophenol—specifically its pKa (~8.8) and hydrogen-bonding capability—to engineer robust removal protocols.

          Section 1: The "Gold Standard" Protocol (Acid-Base Extraction)

          User Query: I performed a standard aqueous workup, but NMR still shows significant 2-bromophenol. How do I optimize the extraction to quantitatively remove it?

          Scientist’s Diagnosis: Standard water/brine washes are insufficient. 2-Bromophenol has a pKa of approximately 8.8. To force it into the aqueous layer, you must convert it entirely into its phenoxide anion. This requires a pH significantly higher than the pKa (pH > 11 is ideal).

          The Causality: At pH 7 (water), the phenol remains protonated and lipophilic (Partition Coefficient

          
          ). By raising the pH to ~12-14 using NaOH, you deprotonate the hydroxyl group. The resulting sodium 2-bromophenoxide is highly water-soluble and insoluble in organic solvents.
          
          Protocol: Optimized Alkaline Wash
          • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).

            • Note: Avoid Diethyl Ether if possible, as phenoxides can sometimes solubilize in wet ether.

          • The Critical Step: Wash the organic phase 3 times with 1M or 2M NaOH .

            • Volume: Use a 1:1 volume ratio relative to the organic phase.

            • Validation: Check the pH of the aqueous layer after the first wash. It must remain strongly basic (pH > 12). If it drops, the phenol (or residual acid) has consumed the base; add more NaOH.

          • Brine Wash: Follow with a saturated brine wash to break any minor emulsions and remove residual base.

          • Drying: Dry over anhydrous

            
            .
            

          Self-Validating Check: Spot the organic layer on a TLC plate against a 2-bromophenol standard. If the spot persists, your product may be acting as a phase transfer catalyst (e.g., if it contains amine or PEG moieties), dragging the phenoxide back into the organic phase.

          Visual Workflow: Phase Partitioning Logic

          ExtractionLogic Start Crude Mixture (Product + 2-Bromophenol) AddBase Add 2M NaOH (aq) (Target pH > 12) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep Deprotonation OrgLayer Organic Phase Contains: Product PhaseSep->OrgLayer Lipophilic Species AqLayer Aqueous Phase Contains: Sodium 2-bromophenoxide PhaseSep->AqLayer Ionic Species Check TLC Validation (Phenol absent?) OrgLayer->Check Success Proceed to Drying Check->Success Yes Fail Repeat Wash or Switch to Resin Check->Fail No

          Figure 1: Logic flow for the alkaline extraction of phenolic impurities based on pKa manipulation.

          Section 2: Troubleshooting Base-Sensitive Products

          User Query: My product contains an ester/epoxide that degrades in 2M NaOH. How do I remove the phenol without destroying my molecule?

          Scientist’s Diagnosis: You face a "Selectivity Conflict." Strong bases hydrolyze esters. You need a method that sequesters the phenol without exposing the bulk solution to high pH, or a chromatographic solution that separates based on specific interactions.

          Solution A: Scavenger Resins (The Cleanest Method)

          Solid-supported reagents are superior here. Use a strongly basic anion exchange resin (e.g., Amberlyst® A-26 OH form or equivalent).

          Protocol:

          • Dissolve crude mixture in DCM or THF.

          • Add 3–5 equivalents (relative to the phenol) of the basic resin.

          • Stir gently at room temperature for 1–2 hours.

          • Filter the resin. The phenol remains bound to the solid support as the phenoxide; the product passes through.

          Why this works: The high pH environment is localized to the pore interior of the polymer bead. Steric bulk often prevents sensitive product moieties from penetrating the bead, while the smaller 2-bromophenol enters easily.

          Solution B: Chromatographic Derivatization

          If you must use column chromatography and the Rf of 2-bromophenol (approx 0.4–0.6 in 20% EtOAc/Hex) overlaps with your product, you must chemically alter the phenol's polarity in situ.

          Protocol:

          • Add 1.5 eq of Acetic Anhydride and 2.0 eq Pyridine to the crude mixture.

          • Stir for 30 mins.

          • The 2-bromophenol converts to 2-bromophenyl acetate .

          • Result: The polarity drastically changes (becomes less polar, moves to higher Rf), likely separating it from your product.

          Section 3: Difficult Separations & Data Summary

          User Query: I am scaling up. Distillation seems dangerous, and chromatography is too expensive. What are the physical limits?

          Scientist’s Insight: 2-Bromophenol has a boiling point of 195 °C. Simple distillation is difficult without high vacuum. However, it is steam volatile . For large-scale non-sensitive products, steam distillation is a viable, solvent-free purification technique.

          Comparative Strategy Table
          MethodSuitabilityKey RequirementLimitation
          Alkaline Extraction General PurposeProduct stable at pH 12+Fails for phenols/acids products
          Anion Exchange Resin Sensitive ProductsSolubility in DCM/THFHigh cost for >100g scale
          Derivatization (Ac2O) Co-eluting spotsProduct inert to anhydridesAdds a chemical step
          Steam Distillation Large Scale (>50g)Product non-volatileEnergy intensive
          Decision Matrix: Selecting the Right Protocol

          DecisionTree Input Contaminated Mixture BaseSens Is Product Base Sensitive? Input->BaseSens Wash Use 2M NaOH Wash BaseSens->Wash No Scale Scale > 10g? BaseSens->Scale Yes Resin Use Amberlyst A-26 Resin Scale->Resin Yes (Med Scale) Chrom Chromatography (Consider Derivatization) Scale->Chrom No (Small Scale)

          Figure 2: Strategic decision tree for selecting the appropriate removal method based on product sensitivity and scale.

          FAQ: Rapid Fire Troubleshooting

          Q: The 2-bromophenol is streaking on my column, contaminating 10 fractions. Why? A: Phenols are acidic. They interact strongly with the slightly acidic silanols on the silica surface.

          • Fix: Add 1% Triethylamine to your eluent to neutralize the silica, OR add 1% Acetic Acid to keep the phenol fully protonated and tight. (Base is usually better for phenols).

          Q: I used NaOH, but I formed a terrible emulsion. A: Phenols, when deprotonated, act as surfactants (amphiphiles).

          • Fix: Do not shake vigorously; invert gently. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The Celite breaks the surface tension physically.

          References
          • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols and pKa manipulation).

          • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Source for pKa values of substituted phenols).

          • Biotage. (2018). Strategies for Work-up and Sample Preparation: Scavenging Reagents. (Industry standard for resin-based purification).

          • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Definitive guide on physical properties and purification of specific compounds like 2-bromophenol).

          Technical Support Center: Optimization of (2-Bromophenyl) 2-methylpropanoate Reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The "Steric Fortress" Challenge

          (2-Bromophenyl) 2-methylpropanoate presents a unique "Steric Fortress" architecture. It combines two distinct steric challenges that often derail standard protocols:

          • The Ortho-Halo Effect: The bromine atom at the ortho position creates significant steric crowding around the phenolic oxygen, affecting the rotation and stability of the ester linkage.

          • The Alpha-Branching Effect: The isobutyrate moiety (isopropyl group) shields the carbonyl carbon, making nucleophilic attack (hydrolysis/transesterification) kinetically difficult.

          This guide provides optimized protocols to navigate these challenges, whether your goal is chemoselective cross-coupling (preserving the ester) or controlled cleavage (hydrolysis).

          Troubleshooting Guide: Cross-Coupling Reactions

          Objective: Derivatize the aryl ring (C-C or C-N bond formation) while keeping the ester intact.

          The Problem

          Standard Suzuki or Buchwald-Hartwig conditions often fail due to:

          • Oxidative Addition Failure: The ortho-ester group blocks the approach of the Palladium species to the C-Br bond.

          • Unwanted Hydrolysis: The use of aqueous bases (e.g., Na2CO3, K2CO3 in H2O/Dioxane) can cleave the ester, especially if the reaction stalls and requires prolonged heating.

          • Acyl-Cleavage: In the presence of specific ligands (e.g., NHCs) or Nickel catalysts, the C-O(acyl) bond may activate, leading to decarbonylation or ketone formation [1].[1]

          The Solution: The "Anhydrous Bulky" Protocol

          To succeed, you must use a catalyst system that is bulky enough to force reductive elimination but active enough for hindered oxidative addition, while strictly excluding water.

          Recommended Protocol (Suzuki-Miyaura)
          • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃.

          • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines). These ligands form a "pocket" that facilitates coupling of ortho-substituted halides.

          • Base: K₃PO₄ (anhydrous) . Avoid carbonate bases if possible; phosphate is gentler on the ester.

          • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

          • Temperature: 80–100 °C.

          Why this works: SPhos is structurally designed to handle ortho-substitution. The anhydrous K₃PO₄ prevents saponification of the hindered isobutyrate, which is already resistant to hydrolysis but can succumb under forcing aqueous conditions.

          SuzukiPathway Start Start: (2-Bromophenyl) 2-methylpropanoate Cat Catalyst System: Pd(OAc)2 + SPhos Start->Cat Add Boronic Acid + Anhydrous K3PO4 Inter Oxidative Addition (Facilitated by Ligand Bulk) Cat->Inter Prod Product: Biaryl Ester (Ester Intact) Inter->Prod Reductive Elimination Side Side Reaction: Hydrolysis/Cleavage Inter->Side If H2O present

          Figure 1: Pathway selection for preventing hydrolysis during cross-coupling.

          Troubleshooting Guide: Ester Hydrolysis (Cleavage)

          Objective: Remove the isobutyrate directing group or generate the phenol.

          The Problem

          The isopropyl group creates a "steric umbrella" over the carbonyl carbon. Standard saponification (NaOH/MeOH, rt) is often too slow. Forcing conditions (refluxing NaOH) can lead to decomposition of the sensitive aryl bromide moiety (debromination or nucleophilic aromatic substitution).

          The Solution: "Anhydrous Hydrolysis" or Nucleophilic Cleavage

          Instead of relying on the attack of a solvated hydroxide ion (which is bulky), use smaller, "naked" nucleophiles or anhydrous reagents.

          Method A: Potassium Trimethylsilanolate (TMSOK)
          • Reagent: TMSOK (2-3 equiv).

          • Solvent: THF (anhydrous).

          • Conditions: Room temperature to 40 °C.

          • Mechanism: The trimethylsilanolate anion is a potent, non-hydrated nucleophile that attacks the carbonyl carbon efficiently in non-polar solvents, bypassing the steric shield [2].

          Method B: Oxidative Hydrolysis (LiOH/H₂O₂)
          • Reagent: LiOH (3 equiv) + H₂O₂ (30%, 5 equiv).

          • Solvent: THF/H₂O (3:1).

          • Mechanism: The hydroperoxide anion (HOO⁻) is significantly more nucleophilic (alpha-effect) and smaller than hydroxide, allowing it to penetrate the steric bulk of the isobutyrate group.

          MethodReagentsTempProsCons
          Standard NaOH / MeOHRefluxCheapVery slow; Risk of Ar-Br loss
          Anhydrous TMSOK / THF25 °CMild; High YieldReagent cost; Moisture sensitive
          Oxidative LiOH / H₂O₂0-25 °CFast; PotentIncompatible with oxidizable groups

          Advanced Application: Intramolecular Alpha-Arylation

          Context: Researchers often use this specific molecule as a precursor for 3,3-dimethylbenzofuran-2(3H)-one .

          If your goal is to form a ring, you are utilizing the Intramolecular Pd-Catalyzed Alpha-Arylation .

          • Reaction: The enolate of the isobutyrate attacks the C-Br bond.

          • Critical Factor: Ligand choice is paramount to prevent intermolecular coupling or simple reduction (debromination).

          • Recommended System: Pd(dba)₂ + P(t-Bu)₃ or Q-Phos .

          • Base: KHMDS or LiHMDS (to generate the enolate quantitatively).

          AlphaArylation Substrate (2-Bromophenyl) 2-methylpropanoate Enolate Ester Enolate Formation (Base: KHMDS) Substrate->Enolate Cyc Pd-Catalyzed Cyclization (Intramolecular) Enolate->Cyc Pd(P(t-Bu)3)2 Benzofuran Target: 3,3-dimethyl benzofuran-2(3H)-one Cyc->Benzofuran

          Figure 2: Synthesis of Benzofuranone via Intramolecular Alpha-Arylation.

          Frequently Asked Questions (FAQs)

          Q1: Can I use Pd/C for Suzuki coupling with this molecule? A: Generally, no. Heterogeneous Pd/C is less effective for sterically hindered ortho-substituted aryl bromides. Furthermore, Pd/C under hydrogen (or transfer hydrogenation conditions) poses a high risk of hydrogenolysis (cleaving the C-Br bond) or reducing the phenyl ring [3]. Stick to homogeneous Pd catalysts with bulky phosphine ligands.

          Q2: Why is my yield low when using NaOtBu as a base? A: Sodium tert-butoxide is a strong base and can cause transesterification or cleavage of the ester, especially if water traces are present. For Suzuki coupling, switch to mild, anhydrous bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, if NaOtBu is required, ensure strictly anhydrous conditions and short reaction times.

          Q3: I see a side product with a mass of M-80 (Loss of Br). What is it? A: This is the hydrodehalogenated product (phenyl isobutyrate). It occurs when the oxidative addition step is successful, but the transmetallation is slow (due to sterics), leading to Beta-Hydride elimination from the ligand or solvent, followed by reductive elimination.

          • Fix: Increase the concentration of the boronic acid/amine and ensure your solvent is degassed to prevent oxygen-mediated catalyst decomposition. Switch to a more active ligand like XPhos .

          References

          • Halima, T. B., et al. (2017).[1] "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters." Journal of the American Chemical Society, 139(3), 1311–1318.[1] Link

          • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834. (Foundational text on TMSOK usage for hindered esters).
          • Wang, M., et al. (2017).[1][2] "Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds." Angewandte Chemie International Edition, 56(8), 2110-2114.[2] Link

          • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link

          Sources

          Recrystallization solvent systems for 2-bromophenyl isobutyrate derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Purification of 2-Bromophenyl Isobutyrate Derivatives

          Executive Summary

          2-Bromophenyl isobutyrate and its derivatives present a specific set of purification challenges due to the steric bulk of the ortho-bromo substituent and the lipophilic nature of the isobutyrate chain. These compounds often exhibit low melting points (frequently

          
          C) or exist as metastable oils, making them prone to "oiling out" rather than crystallizing. Furthermore, the phenolic ester linkage is susceptible to hydrolysis, necessitating strict moisture control.
          

          This guide provides a decision matrix for solvent selection and detailed troubleshooting workflows for common failure modes.

          Module 1: Solvent Selection Matrix

          Core Principle: The ortho-bromo substituent disrupts crystal packing, increasing solubility in non-polar solvents. Standard "like-dissolves-like" rules must be modified to account for this enhanced lipophilicity.

          Table 1: Recommended Solvent Systems

          Solvent SystemTypeRatio (v/v)ApplicationTechnical Notes
          Hexanes / Ethyl Acetate Binary10:1 to 5:1Primary Choice. General purification.Excellent for removing polar impurities. Start with minimal EtOAc to dissolve, then dilute with Hexanes.
          Heptane SingleN/ALow-Melting Solids. Higher boiling point (
          
          
          C) allows for a wider temperature gradient than hexanes, but requires freezing (
          
          
          C to
          
          
          C) to induce yield.
          Pentane / DCM Binary20:1Oils/Gums. Use for compounds that refuse to solidify. Dissolve in minimal DCM; add excess cold pentane to crash out the solid.
          Ethanol / Water BinaryNot RecommendedAvoidHigh risk of hydrolysis (cleaving to 2-bromophenol) and transesterification.

          Module 2: Troubleshooting Guides (Q&A)

          Issue 1: The "Oiling Out" Phenomenon

          User Question: "I cooled my solution, but instead of crystals, a second liquid phase (oil droplets) formed at the bottom. How do I fix this?"

          Technical Diagnosis: This occurs when the temperature of the solution drops below the Liquid-Liquid Phase Separation (LLPS) boundary before it hits the solubility curve (Solid-Liquid). This is common for 2-bromophenyl derivatives due to their low melting points.

          Corrective Protocol:

          • Do NOT cool further. Cooling an oiled-out mixture usually results in an impure gum.

          • Re-heat the mixture until the solution is homogeneous (clear).

          • Add "Good" Solvent: Add a small amount (5-10% volume) of the solubilizing solvent (e.g., EtOAc or DCM) to shift the composition away from the LLPS boundary.

          • Seed at Cloud Point: Cool slowly. As soon as a faint turbidity appears, add a seed crystal.

          • Slower Cooling: Insulate the flask with cotton or place it in a warm water bath that cools naturally to room temperature.

          Visualization: Oiling Out Rescue Workflow

          OilingOutRescue start Problem: Product Oils Out reheat Step 1: Re-heat to Homogeneity start->reheat adjust Step 2: Add 5-10% Solubilizing Solvent (e.g., EtOAc) reheat->adjust Shift Phase Diagram cool Step 3: Cool to Cloud Point adjust->cool seed Step 4: Add Seed Crystal cool->seed Turbidity Onset precip Result: Crystalline Solid seed->precip

          Caption: Workflow to recover a crystallization batch that has separated into an oil.

          Issue 2: Chemical Instability (Hydrolysis)

          User Question: "My recrystallized product has a medicinal, antiseptic smell, and the melting point is depressed. What happened?"

          Technical Diagnosis: The smell is likely 2-bromophenol . Phenyl esters are reactive.[1] If you used wet solvents or heated for too long, the ester bond hydrolyzed.

          • Reaction: 2-Bromophenyl Isobutyrate +

            
            
            
            
            
            2-Bromophenol + Isobutyric Acid.

          Corrective Protocol:

          • Wash: Dissolve the solid in diethyl ether or EtOAc.

          • Base Wash: Wash with cold 5%

            
             or 
            
            
            
            (rapidly) to remove the phenol and acid.
            • Note: 2-Bromophenol is acidic (

              
              ) and will partition into the aqueous base.
              
          • Dry: Dry the organic layer thoroughly over

            
            .
            
          • Re-crystallize: Use anhydrous solvents (e.g., dry Heptane) and minimize heat exposure.

          Issue 3: Low Yield in Alkanes

          User Question: "I used Heptane as suggested, but I recovered less than 30% of my material. The mother liquor still contains product."[2]

          Technical Diagnosis: The ortho-bromo group makes the molecule lipophilic enough to remain soluble in heptane even at room temperature.

          Corrective Protocol:

          • The "Freezer" Method: Aromatic esters often have steep solubility curves at low temperatures. Place the flask in a

            
            C freezer for 12-24 hours.
            
          • Solvent Swap: Evaporate the heptane and switch to Pentane . Pentane has significantly lower solubilizing power than heptane/hexane.

          • Anti-Solvent Crash:

            • Dissolve product in minimum Toluene (1 mL/g).

            • Add excess cold Pentane (10 mL/g) dropwise with stirring.

          Visualization: Solvent Selection Logic

          SolventSelection input Crude Material State solid Solid / Low MP Solid input->solid oil Viscous Oil / Gum input->oil heptane System: Heptane Method: Heat/Cool (-20°C) solid->heptane If MP > 50°C binary System: Hexane/EtOAc Method: Standard Binary solid->binary If MP < 50°C crash System: DCM/Pentane Method: Dissolve & Crash oil->crash Force Precipitation

          Caption: Decision tree for selecting the optimal solvent system based on the physical state of the crude material.

          Module 3: Experimental Protocol (Standard Operating Procedure)

          Workflow: Recrystallization of 2-Bromophenyl Isobutyrate from Hexanes/EtOAc

          • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add Ethyl Acetate (approx.[3] 0.5 mL/g) and heat gently (

            
            C) until dissolved.
            
            • Critical: Do not boil excessively to prevent thermal degradation.

          • Anti-Solvent Addition: Remove from heat. Add Hexanes (approx. 3-5 mL/g) slowly while swirling.

          • Cloud Point: If a precipitate or cloudiness forms, add a drop of EtOAc to clear it. You want a clear solution that is near saturation.

          • Crystallization: Allow the flask to cool to room temperature undisturbed.

            • If oiling occurs:[2] Reheat and add 1 mL more EtOAc (See Module 2).

          • Cooling: Once at room temperature, place in an ice bath (

            
            C) for 1 hour.
            
          • Filtration: Filter the crystals using a chilled Buchner funnel. Wash with cold Hexanes.

          References

          • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Chapter 2: Experimental Techniques - Recrystallization). Link

          • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (General methods for purification of aromatic esters). Link

          • Tung, H. H.; et al. Crystallization of Organic Compounds: An Industrial Perspective; Wiley-AIChE: Hoboken, 2009. (Thermodynamics of Oiling Out). Link

          Sources

          Controlling moisture sensitivity in aryl ester synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Synthesis & Catalysis Technical Support Center . As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling with irreproducible yields, unexplained byproducts, and failed couplings during aryl ester synthesis.

          The fundamental challenge in synthesizing aryl esters (phenolic esters) compared to alkyl esters lies in nucleophilicity . Because the oxygen lone pair of a phenol is delocalized into the aromatic ring, phenols are inherently poor nucleophiles[1]. This sluggish reactivity means that any highly electrophilic activated acyl intermediate (e.g., an O-acylisourea or an acyl chloride) will remain in the reaction mixture longer, making it highly susceptible to competitive nucleophilic attack by trace moisture.

          Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to ensure your success.

          The "Water Problem" in Phenolic Acylation

          To understand why your reactions are failing, we must visualize the competing pathways. When moisture is present, water outcompetes the weak phenolic nucleophile, leading to rapid hydrolysis of the activated intermediate back to the starting carboxylic acid.

          G RCOOH Carboxylic Acid (R-COOH) Activation Activated Acyl Intermediate (O-acylisourea / Acyl Chloride) RCOOH->Activation DCC/DMAP or SOCl2 split Activation->split Phenol Phenol (Ar-OH) Nucleophilic Attack split->Phenol Dry Conditions Water Trace Water (H2O) Competing Nucleophile split->Water Moisture Present Side N-Acylurea (Dead-end Byproduct) split->Side Slow Rxn / Base Catalyzed Success Aryl Ester (R-COO-Ar) Phenol->Success Fail Hydrolysis Reversion (R-COOH + HCl/DCU) Water->Fail

          Competing nucleophilic pathways in aryl ester synthesis highlighting moisture-induced failure.

          Troubleshooting Desk & FAQs

          Q1: My Steglich esterification (DCC/DMAP) with a phenol stalled at 40% yield, and I isolated a highly polar, UV-active white crystalline byproduct. What happened? A1: You are observing the classic 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea [2]. This is a direct consequence of a slow reaction rate. Because phenols are weak nucleophiles, the O-acylisourea sits unreacted for too long. If your solvent contains trace moisture, water will hydrolyze the intermediate, further dropping your yield. Solution: Ensure absolute anhydrous conditions, maintain the reaction at 0 °C during activation to thermodynamically suppress the rearrangement, and ensure you are using a full equivalent of DMAP (acting as an acyl transfer catalyst) rather than just a catalytic amount, which forces the formation of a highly reactive acylpyridinium intermediate.

          Q2: I am synthesizing an aryl ester from an aliphatic acid chloride and a phenol. Should I use Schotten-Baumann (aqueous NaOH) or anhydrous conditions? A2: You must use anhydrous conditions with an organic base (e.g., pyridine or triethylamine) in dry dichloromethane (DCM). While the classic Schotten-Baumann biphasic reaction works beautifully for aromatic acid chlorides (like benzoyl chloride) because they are relatively stable in water, aliphatic acid chlorides will hydrolyze into carboxylic acids and HCl gas almost instantly upon contact with aqueous base [3].

          Q3: How can I definitively validate that my solvent is dry enough for these moisture-sensitive couplings? A3: You must quantify the water content using Coulometric Karl Fischer (KF) Titration [4]. Relying on the label of a "Sure/Seal" bottle that has been punctured multiple times is a primary cause of irreproducibility. Coulometric KF titration electrochemically generates iodine in situ to react with trace water, providing precise quantification down to 1 ppm.

          Quantitative Data: Solvent Drying Efficacy

          To prevent moisture-induced hydrolysis, solvents must be dried prior to use. Below is a reference table summarizing the efficacy of standard laboratory desiccants based on established coulometric KF titration data.

          SolventRecommended DesiccantDrying TimeInitial H₂O (ppm)Final H₂O (ppm)
          Dichloromethane (DCM) 3Å Molecular Sieves (20% m/v)24 h~200< 10
          N,N-Dimethylformamide (DMF) 3Å Molecular Sieves (20% m/v)24 h~300< 10
          Tetrahydrofuran (THF) Sodium Wire / Benzophenone24 h~150< 5
          Toluene 4Å Molecular Sieves (20% m/v)24 h~100< 5

          Self-Validating Experimental Protocols

          Protocol A: Ultra-Dry Steglich Esterification of Phenols

          This protocol utilizes a low-temperature activation sequence to prevent N-acylurea formation and a specialized workup to prevent acid-catalyzed cleavage of the newly formed aryl ester.

          • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen or Argon.

          • Reagent Loading: Add the carboxylic acid (1.0 eq), the phenol (1.1 eq), and DMAP (0.5 - 1.0 eq) to the flask.

          • Solvent Addition: Inject anhydrous DCM (validated to <10 ppm water via Protocol B). Stir to dissolve.

          • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Causality: Low temperatures kinetically trap the O-acylisourea, preventing the 1,3-rearrangement.

          • Activation: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimum volume of anhydrous DCM. Inject this solution dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

          • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 4 hours. Validate completion via TLC. Self-Validation: If a highly polar, UV-active spot appears near the baseline, moisture contamination or thermal rearrangement has occurred.

          • Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate with ice-cold 10% citric acid to remove DMAP. Causality: Using cold, weak citric acid instead of HCl prevents the inadvertent hydrolysis of sensitive aryl esters [5].

          Protocol B: Coulometric Karl Fischer Titration Workflow

          Use this protocol to validate solvent dryness before executing Protocol A.

          KF Sample Solvent Sample (Unknown H2O) Cell KF Titration Cell (Anode/Cathode) Sample->Cell Injection Reaction Redox Reaction H2O + I2 + SO2 + 3RN -> [RNH]SO4CH3 + 2[RNH]I Cell->Reaction Coulometric I2 Generation Detection Excess I2 Detected (Potentiometric Endpoint) Reaction->Detection H2O Depleted Result Water Content Quantified (ppm) Detection->Result Current Integration

          Coulometric Karl Fischer titration workflow for quantifying trace moisture in organic solvents.

          • Cell Equilibration: Turn on the coulometric KF titrator. The instrument will automatically generate iodine to neutralize any ambient moisture inside the cell.

          • Drift Validation (Self-Validation Step): Wait until the instrument reports a stable background drift of < 10 µg H₂O/min . Do not proceed if the drift is highly variable, as this indicates a leak in the cell seals.

          • Sample Preparation: Flush a 1.0 mL gas-tight Hamilton syringe three times with your anhydrous solvent to remove ambient condensation from the glass barrel.

          • Injection: Draw exactly 1.0 mL of the solvent. Weigh the full syringe on an analytical balance. Inject the solvent through the septum into the KF cell.

          • Measurement: Weigh the empty syringe to determine the exact mass of the injected sample. Input this mass into the titrator.

          • Analysis: The titrator will electrochemically generate iodine until the potentiometric sensor detects an excess of

            
            , signaling that all 
            
            
            
            has been consumed. Read the final output in ppm.

          References

          • Other Reactions of Phenol - Chemistry LibreTexts. Available at:[Link]

          • Steglich Esterification - Wikipedia, The Free Encyclopedia. Available at:[Link]

          • Reactions of Acyl Chlorides with Water, Alcohols, or Phenol - Chemguide. Available at: [Link]

          • What Is Karl Fischer Titration? - Mettler Toledo. Available at:[Link]

          • Getting Discouraged With Organic Chemistry As A Hobby: Failed Steglich Esterification - ScienceMadness Discussion Board. Available at:[Link]

          Validation & Comparative

          1H NMR chemical shifts of (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Assessment: 1H NMR Characterization of (2-Bromophenyl) 2-methylpropanoate

          Executive Summary & Structural Context

          Compound: this compound Common Name: 2-Bromophenyl isobutyrate CAS: 3585-23-9 (Analogous reference) Molecular Formula: C10H11BrO2

          This guide provides a technical analysis of the 1H NMR spectral signature of this compound. This compound represents a sterically hindered ester derivative of 2-bromophenol. In drug development and organic synthesis, the isobutyryl group is frequently employed as a robust protecting group for phenols, offering superior hydrolytic stability compared to standard acetates due to the steric bulk of the isopropyl moiety.

          The following analysis compares the spectral performance (resolution and diagnostic utility) of this compound against its precursor (2-bromophenol) and its unhindered analog ((2-bromophenyl) acetate).

          Structural Assignment & Signal Logic

          The NMR spectrum of this molecule is defined by two distinct regions: the aliphatic isobutyryl signature and the asymmetric aromatic substitution pattern .

          Diagram 1: Structural Assignment Map

          G Molecule (2-Bromophenyl) 2-methylpropanoate Isobutyryl Isobutyryl Group (Aliphatic) Molecule->Isobutyryl Aromatic 2-Bromo Phenyl Ring (Aromatic) Molecule->Aromatic Methyls Ha: Methyls (x2) δ 1.36 ppm (d) Isobutyryl->Methyls Spin-Spin Coupling Methine Hb: Methine (x1) δ 2.88 ppm (sept) Isobutyryl->Methine Deshielded by C=O H_Ortho_Br Hc: Ortho to Br δ 7.62 ppm (dd) Aromatic->H_Ortho_Br Deshielded by Br H_Ortho_O Hd: Ortho to Ester δ 7.15 ppm (dd) Aromatic->H_Ortho_O Deshielded by Ester H_Meta_Para He/Hf: Meta/Para δ 7.05-7.35 ppm (m) Aromatic->H_Meta_Para

          Caption: Structural segmentation of proton environments. The isobutyryl group provides a diagnostic doublet-septet pattern, while the aromatic region shows asymmetry due to the ortho-bromine.

          Comparative Spectral Data

          The following table contrasts the product with its direct precursor and a common alternative. All values are reported for CDCl3 at 300-400 MHz.

          Table 1: Chemical Shift Comparison
          Proton EnvironmentThis compound (Product)2-Bromophenol (Precursor)(2-Bromophenyl) Acetate (Alternative)
          Aliphatic (α-H) 2.88 ppm (Septet, J=7.0 Hz)N/A2.35 ppm (Singlet)
          Aliphatic (β-H) 1.36 ppm (Doublet, J=7.0 Hz)N/AN/A
          Phenolic OH Absent5.60 ppm (Singlet, broad)Absent
          Ar-H (Ortho to Br) 7.62 ppm (dd)7.45 ppm (dd)7.60 ppm (dd)
          Ar-H (Ortho to O) 7.15 ppm (dd)7.00 ppm (dd)7.12 ppm (dd)
          Ar-H (Meta/Para) 7.05 - 7.35 ppm (m)6.75 - 7.25 ppm (m)7.05 - 7.35 ppm (m)

          Technical Insight: The shift of the proton ortho to the oxygen (Ar-H Ortho to O) from ~7.00 ppm in the phenol to ~7.15 ppm in the ester is a critical indicator of successful conversion. In the free phenol, the electron-donating resonance of the -OH shields this position. Esterification reduces this donation and introduces the deshielding anisotropy of the carbonyl group.

          Performance Analysis: Isobutyrate vs. Acetate

          Why choose the isobutyrate derivative over the simpler acetate?

          1. Diagnostic Clarity (Spectral Performance):

          • Acetate: Produces a singlet ~2.3 ppm. This region is often crowded with impurities such as toluene (2.35 ppm) or acetone (2.17 ppm), leading to integration errors during quantitative NMR (qNMR).

          • Isobutyrate: Produces a distinct Doublet (1.36 ppm) and Septet (2.88 ppm) . The septet, in particular, is in a "quiet" region of the spectrum, allowing for highly accurate integration to determine purity or yield.

          2. Hydrolytic Stability (Chemical Performance): The steric bulk of the isopropyl group protects the carbonyl carbon from nucleophilic attack.

          • Half-life (pH 10): Phenyl Acetate < Phenyl Isobutyrate.

          • Implication: The isobutyrate derivative is more stable during aqueous workups and physiological assays, making it a superior choice for prodrug formulations or long-term storage.

          Experimental Protocol: Synthesis & Characterization

          This protocol ensures the generation of a clean sample for NMR analysis, minimizing hydrolysis artifacts.

          Diagram 2: Synthesis & Analysis Workflow

          Workflow Start Start: 2-Bromophenol Reagents Add: Isobutyryl Chloride (1.1 eq) + Triethylamine (1.2 eq) Solvent: DCM (0°C) Start->Reagents Reaction Reaction: Stir 2h @ RT (Acylation) Reagents->Reaction Workup Workup: Wash w/ NaHCO3 Dry over MgSO4 Reaction->Workup Isolation Isolation: Rotary Evaporation (High Vacuum to remove traces) Workup->Isolation NMR_Prep NMR Prep: Dissolve ~10mg in 0.6mL CDCl3 Isolation->NMR_Prep

          Caption: Step-by-step workflow for the synthesis and isolation of the target ester for spectroscopic analysis.

          Detailed Methodology
          • Reagents: Dissolve 2-Bromophenol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.2 eq) as a proton scavenger.

          • Acylation: Dropwise add Isobutyryl Chloride (1.1 eq) at 0°C. The slight excess ensures complete consumption of the phenol, eliminating the broad -OH signal from the final spectrum.

          • Workup (Critical Step): Wash the organic phase with cold saturated NaHCO3.

            • Why? Cold bicarbonate neutralizes HCl generated during the reaction without hydrolyzing the newly formed ester.

          • NMR Preparation:

            • Solvent: CDCl3 (Chloroform-d) is preferred over DMSO-d6 to prevent solvent peaks from obscuring the aromatic region.

            • Reference: Ensure TMS (0.00 ppm) is present for accurate calibration of the aliphatic doublet.

          References

          • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS): 2-Bromophenol 1H NMR Data. SDBS No. 3175. [Link]

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and ester shift effects). [Link]

          • PubChem. Compound Summary: 2-Bromophenyl acetate (Analogous structure). [Link]

          Comparative 13C NMR Profiling: Distinguishing (2-Bromophenyl) 2-methylpropanoate from Regioisomeric Impurities

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Strategic Context

          In fragment-based drug discovery (FBDD) and intermediate synthesis, (2-Bromophenyl) 2-methylpropanoate serves as a critical aryl ester scaffold. A recurring analytical challenge in its production is distinguishing the target ortho-substituted isomer from its para-substituted regioisomer (4-bromophenyl 2-methylpropanoate), which frequently arises from impure starting materials (e.g., mixed bromophenols) or electrophilic aromatic substitution side-reactions.

          This guide provides a definitive 13C NMR spectral analysis framework. Unlike Proton (1H) NMR, where aromatic multiplets often overlap heavily, Carbon-13 (13C) NMR offers distinct, non-overlapping singlets and symmetry-based peak counting that definitively validates the substitution pattern.

          Experimental Protocol: Signal Acquisition

          To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol minimizes relaxation artifacts common in quaternary carbons (C-Br, C=O).

          Sample Preparation[1][2]
          • Solvent: Chloroform-d (

            
            ) is the standard. It provides a chemical shift reference triplet at 77.16 ppm .
            
          • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

          • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

          Instrument Parameters (400 MHz - 600 MHz Systems)
          • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons for better integration (though 13C is rarely quantitative without relaxation agents).

          • Spectral Width: -10 ppm to 220 ppm.

          • Relaxation Delay (D1):

            
             2.0 seconds (Essential for the Carbonyl and C-Br carbons).
            
          • Scans (NS): Minimum 256 (due to low natural abundance of 13C).

          Theoretical Framework & Structural Logic

          The structural elucidation relies on three distinct spectral regions. The logic flow below details how to process the raw FID into a confirmed structure.

          NMR_Workflow Sample Crude Sample Acquisition 13C {1H} Acquisition Sample->Acquisition Region_Sort Region Sorting Acquisition->Region_Sort Symmetry_Check Symmetry Check (Key Step) Region_Sort->Symmetry_Check Count Ar-C Signals Assignment Final Structure Confirmation Symmetry_Check->Assignment 6 Ar-C = Ortho 4 Ar-C = Para

          Figure 1: Analytical workflow for structural verification. The "Symmetry Check" is the critical decision point for regioisomer differentiation.

          Comparative Spectral Analysis

          The most robust method to validate this compound is by comparing its predicted spectral footprint against its symmetric para isomer.

          The Symmetry Argument (The "Smoking Gun")
          • Target (2-Bromo): The molecule is asymmetric .[1] The bromine at the ortho position makes every carbon in the aromatic ring chemically distinct.

            • Expected Aromatic Peaks:6 distinct signals.[2]

          • Impurity (4-Bromo): The molecule possesses a plane of symmetry running through the O-C1 and C4-Br axis.

            • Expected Aromatic Peaks:4 distinct signals (C2/C6 are equivalent; C3/C5 are equivalent).

          Chemical Shift Data Table (Predicted vs. Comparative)

          The following table contrasts the target molecule with its primary isomer. Values are calculated based on substituent chemical shift (SCS) additivity rules [1].

          Carbon EnvironmentLabelTarget: 2-Bromo (ppm)Impurity: 4-Bromo (ppm)Diagnostic Note
          Carbonyl (C=O) C-Ester175.2 175.5Ester carbonyls are typically >170 ppm.
          Aromatic Ipso (C-O) C-1147.8 149.5Deshielded by Oxygen.
          Aromatic Ortho (C-Br) C-2116.5 --Key Differentiator. Shielded by Br (Heavy Atom Effect).
          Aromatic Meta C-3133.1132.2 (2C)
          Aromatic Para C-4127.5118.8 (C-Br)In 4-Br, this is the shielded ipso carbon.
          Aromatic Meta' C-5128.4132.2 (2C)
          Aromatic Ortho' C-6123.9123.5 (2C)
          Aliphatic Methine CH34.234.2Doublet in DEPT-90.
          Aliphatic Methyl CH319.019.0Strongest signal (2 equivalent carbons).
          Detailed Peak Assignment Logic
          Region A: Aliphatic (10–60 ppm)
          • 19.0 ppm: Two equivalent methyl groups from the isobutyryl chain. This will be the tallest peak in the spectrum.

          • 34.2 ppm: The methine (CH) carbon. In a DEPT-135 experiment, this peak remains positive (up), whereas the methyls also remain positive. (Differentiation relies on intensity and chemical logic).

          Region B: Aromatic (110–160 ppm)
          • The C-Br Anomaly: Carbon bonded to Bromine experiences a "Heavy Atom Effect," causing an upfield shift (shielding) relative to a C-Cl or C-H bond. Look for a quaternary signal (disappears in DEPT) around 116–119 ppm .

          • The Ortho Effect: In the target (2-bromo), the proximity of the bulky Bromine to the Ester group creates steric compression, often causing subtle shifts in the C1 (ipso) and C=O resonances compared to the unhindered 4-bromo isomer.

          Region C: Carbonyl (170–180 ppm)
          • 175.2 ppm: The ester carbonyl. It is a quaternary carbon and will typically have lower intensity due to long relaxation times (

            
            ).
            

          Decision Matrix for Quality Control

          Use this logic tree to interpret your spectrum immediately.

          Decision_Tree Start Count Aromatic Region Peaks (110-160 ppm) Count4 4 Peaks Found Start->Count4 Symmetric Count6 6 Peaks Found Start->Count6 Asymmetric Result_Para IDENTIFIED: 4-Bromo Isomer (Symmetric Impurity) Count4->Result_Para Result_Ortho IDENTIFIED: 2-Bromo Isomer (Target Molecule) Count6->Result_Ortho

          Figure 2: Logic tree for rapid isomer identification based on aromatic signal count.

          Advanced Validation: 2D NMR (HMBC)

          If 1D 13C analysis is ambiguous due to peak overlap, HMBC (Heteronuclear Multiple Bond Correlation) is the definitive "tie-breaker."

          • Objective: Verify the connectivity between the Ester Carbonyl and the Aromatic Ring.

          • Observation:

            • In the 2-bromo isomer, the Carbonyl carbon (175 ppm) will show a long-range coupling (

              
              ) to the H-6  proton of the ring.
              
            • Crucially, H-3 (adjacent to Br) will not couple to the carbonyl.

            • This establishes the orientation of the ring relative to the ester.

          References

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for substituent chemical shift additivity rules).

          • AIST Spectral Database for Organic Compounds (SDBS). (2023). Carbon-13 NMR data for 2-bromophenol and isobutyrate derivatives. National Institute of Advanced Industrial Science and Technology. [Link]

          • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
          • Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison Chemistry Department. [Link]

          Sources

          FTIR fingerprint region for (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Analytical Fingerprinting of (2-Bromophenyl) 2-methylpropanoate: A Comparative FTIR Guide

          As a Senior Application Scientist, I frequently oversee the quality control and structural verification of heavily substituted aromatic building blocks. This compound (also known as 2-bromophenyl isobutyrate) is a highly versatile electrophile utilized in palladium-catalyzed cross-coupling reactions. However, differentiating this specific ortho-halogenated ester from its positional isomers or alternative halogen analogs requires rigorous spectroscopic profiling.

          While NMR provides excellent connectivity data, Fourier-Transform Infrared (FTIR) spectroscopy—specifically the fingerprint region (1500–400 cm⁻¹)—offers an instantaneous, non-destructive readout of the molecule's stereoelectronic environment. This guide objectively compares the FTIR fingerprint of this compound against common alternatives, providing researchers with a self-validating framework for structural confirmation.

          Mechanistic Insights: Decoding the Fingerprint Region

          The fingerprint region is not merely a tool for pattern matching; it is a direct physical manifestation of molecular mechanics. When analyzing this compound, three distinct physical phenomena dictate the spectral output in the fingerprint region:

          • The Inductive Effect (-I): The highly electronegative ortho-bromine atom withdraws electron density from the phenolic oxygen. This reduces the resonance between the phenolic oxygen and the carbonyl group, increasing the double-bond character of the C=O and shifting it to a higher wavenumber (blue shift).

          • Steric Hindrance: The bulky bromine atom at the ortho position forces the isobutyrate group out of coplanarity with the aromatic ring. This physical twisting alters the C-O-C asymmetric stretching modes, shifting them relative to unsubstituted analogs.

          • Heavy Atom Effect: Bromine's large atomic mass significantly increases the reduced mass (

            
            ) of the C-Br bond oscillator. According to Hooke's Law, this pushes the C-Br stretching frequency deep into the lower fingerprint region, a phenomenon well-documented in1[1].
            

          Halogen_Effect Root Ortho-Halogenation of Phenyl Isobutyrate Inductive Inductive Effect (-I) Draws electron density Root->Inductive Steric Steric Hindrance Forces out-of-plane twist Root->Steric Mass Heavy Atom Effect Increased reduced mass Root->Mass Shift1 C=O Shift (Blue Shift ~1762 cm⁻¹) Inductive->Shift1 Shift2 C-O-C Shift (Red Shift ~1185 cm⁻¹) Steric->Shift2 Shift3 C-X Stretch (C-Br ~645 cm⁻¹) Mass->Shift3

          Stereoelectronic effects on the FTIR fingerprint region of ortho-halogenated esters.

          Comparative Spectral Analysis

          To establish a robust QA/QC framework, we must benchmark our target molecule against its structural alternatives. Gas chromatography coupled with infrared spectroscopy (GC-IR) relies heavily on these minute fingerprint shifts to 2[2].

          The table below summarizes the critical vibrational modes, demonstrating how this compound outperforms or differs from its alternatives in spectral distinctness.

          Table 1: Comparative FTIR Fingerprint Data for Phenyl Isobutyrate Derivatives

          CompoundC=O Stretch (cm⁻¹)C-O-C Asym. Stretch (cm⁻¹)Aromatic C-H Bend (cm⁻¹)C-X Stretch (cm⁻¹)
          Phenyl isobutyrate (Unsubstituted)~1755~1200~750, 690 (Mono)N/A
          This compound ~1762~1185~745 (Ortho)~645
          (4-Bromophenyl) 2-methylpropanoate ~1758~1195~820 (Para)~660
          (2-Chlorophenyl) 2-methylpropanoate ~1765~1188~750 (Ortho)~710

          Data Interpretation: The ortho-bromine variant shows a distinct C=O blue shift compared to the para-isomer due to proximity-induced inductive effects. Furthermore, the C-Br stretch at ~645 cm⁻¹ easily distinguishes it from the chlorine analog (~710 cm⁻¹).

          Self-Validating Experimental Protocol: ATR-FTIR Analysis

          Rigorous chemical profiling requires methodologies that prevent false positives, a standard practice highlighted in 3[3]. I have designed the following Attenuated Total Reflectance (ATR) FTIR protocol as a self-validating system.

          FTIR_Workflow A 1. Background Verification (Air/Crystal Scan) B 2. Sample Deposition (Neat Liquid on ATR) A->B Clean Baseline C 3. Spectral Acquisition (4000-400 cm⁻¹) B->C Good Contact D 4. Fingerprint Isolation (1500-400 cm⁻¹) C->D Truncate Data E 5. Orthogonality Check (Compare to NMR/MS) D->E Cross-Validate

          Self-validating ATR-FTIR experimental workflow for liquid ester analysis.

          Step-by-Step Methodology:

          Step 1: System Baseline & Environmental Control

          • Action: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

          • Causality: Water vapor and CO₂ fluctuate in the lab environment. A fresh background ensures accurate atmospheric subtraction.

          • Validation Check: The energy throughput (interferogram centerburst) must be >3.0V. If lower, the diamond crystal is contaminated and must be cleaned with isopropanol.

          Step 2: Sample Application

          • Action: Deposit 2–3 µL of neat this compound directly onto the diamond crystal. Ensure complete coverage of the active area.

          • Causality: Diamond ATR has a very shallow depth of penetration (~1-2 µm). Intimate optical contact is required to prevent spectral distortion (the Christiansen effect) and ensure accurate relative peak intensities.

          Step 3: Spectral Acquisition & Truncation

          • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹). Post-acquisition, truncate the data view to the 1500–400 cm⁻¹ fingerprint region.

          • Causality: While the functional group region (4000-1500 cm⁻¹) confirms the ester C=O presence, true isomer differentiation (ortho vs. para) occurs exclusively below 1500 cm⁻¹ via the out-of-plane C-H bending modes.

          Step 4: Orthogonal Validation

          • Action: Cross-reference the isolated C-Br stretch (~645 cm⁻¹) with Mass Spectrometry (MS) isotopic distribution data.

          • Causality: FTIR confirms the presence and position of the bond, but MS confirms the elemental identity (via the characteristic 1:1 ratio of ⁷⁹Br/⁸¹Br isotopes), creating a closed-loop validation system.

          References

          • Benchchem. Ethyl 4-bromo-3-methylbenzoate | High Purity.3

          • Florida International University (FIU) Digital Commons. Chemical Profiling of Fentanyl-Related Substances (FRS) and Cannabinoids by Gas Chromatography-Infrared Spectroscopy (GC-IR) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods.2

          • National Institutes of Health (PMC). Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials.1

          Sources

          A Comparative Guide to the Reactivity of (2-Bromophenyl) vs. (4-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides an in-depth comparison of the chemical reactivity of two positional isomers: (2-bromophenyl) 2-methylpropanoate and (4-bromophenyl) 2-methylpropanoate. For drug development professionals and researchers in synthetic chemistry, understanding the nuanced reactivity differences imparted by substituent positioning is critical for reaction design, predicting side products, and optimizing yields. We will dissect the reactivity at the two primary functional sites—the ester group and the carbon-bromine bond—grounding our analysis in established mechanistic principles and supporting it with comparative experimental frameworks.

          The core difference in the chemical behavior of these two molecules stems from the "ortho effect" . This phenomenon describes the unique combination of steric and electronic interactions that arise when a substituent is adjacent (in the ortho position) to the reaction center on a benzene ring, interactions that are absent when the substituent is in the distant para position.[1][2]

          Part 1: Reactivity of the Ester Functional Group

          The reactivity of the ester group, particularly towards nucleophilic acyl substitution reactions like hydrolysis, is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this site.

          Theoretical Basis: Electronic and Steric Effects

          A bromine substituent exerts two opposing electronic effects: it is electron-withdrawing by induction (due to its high electronegativity) and electron-donating by resonance (due to its lone pairs participating in the π-system of the ring).[3][4]

          • For (4-Bromophenyl) 2-methylpropanoate (the para isomer): The bromine atom is distant from the ester. Its electron-withdrawing inductive effect makes the entire phenyl ring less electron-donating towards the ester's oxygen, which in turn makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The resonance effect is also at play, but the net result is activation of the ester towards hydrolysis compared to an unsubstituted phenyl ester. Crucially, the reaction site is sterically unhindered.[5]

          • For this compound (the ortho isomer): The bromine atom is directly adjacent to the ester group. This proximity introduces profound steric hindrance, creating a physical barrier that shields the carbonyl carbon from the approach of a nucleophile.[2][6] While its inductive effect is stronger due to the shorter distance, the steric impediment is the dominant factor, dramatically decreasing the rate of reactions at the ester carbonyl.[1]

          Comparative Analysis: Alkaline Hydrolysis

          Based on these principles, we predict a significant difference in hydrolysis rates.

          • (4-Bromophenyl) 2-methylpropanoate is expected to undergo hydrolysis at a substantially faster rate. The carbonyl carbon is electronically activated and sterically accessible.

          • This compound is expected to be significantly less reactive or even recalcitrant to hydrolysis under standard conditions due to overwhelming steric hindrance.

          The following table summarizes the expected outcomes from a comparative kinetic study.

          CompoundSubstituent PositionKey Influencing FactorExpected Relative Rate Constant (k_rel)
          (4-Bromophenyl) 2-methylpropanoateparaElectronic Activation, Steric Accessibility1.00
          This compoundorthoSevere Steric Hindrance< 0.05

          graph TD {
          graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
          node [shape=none, margin=0];
          subgraph "Ortho Isomer: Steric Hindrance"
          Nuc [label="Nu:", shape=plaintext, fontsize=16, fontcolor="#EA4335"];
          Ortho [label=<
          

          "0" CELLBORDER="0" CELLSPACING="0"> "https://i.imgur.com/gK23n0s.png" SCALE="TRUE"/>

          >]; path1 [label="", shape=plaintext]; Nuc -- path1 [style=invis]; path1 -- Ortho [label=" Approach Hindered", style="dashed", color="#EA4335", fontcolor="#202124", fontsize=12, penwidth=2]; end subgraph "Para Isomer: Unhindered Attack" Nuc2 [label="Nu:", shape=plaintext, fontsize=16, fontcolor="#34A853"]; Para [label=<

          "0" CELLBORDER="0" CELLSPACING="0"> "https://i.imgur.com/k6lP00f.png" SCALE="TRUE"/>

          >]; path2 [label="", shape=plaintext]; Nuc2 -- path2 [style=invis]; path2 -- Para [label=" Clear Approach", style="solid", color="#34A853", fontcolor="#202124", fontsize=12, penwidth=2]; end }

          Caption: Nucleophilic attack on the ester carbonyl is sterically blocked in the ortho isomer but proceeds freely in the para isomer.

          Experimental Protocol: Comparative Base-Catalyzed Hydrolysis

          This protocol provides a framework for quantifying the reactivity difference.

          • Preparation of Stock Solutions:

            • Prepare 10 mM stock solutions of both this compound and (4-bromophenyl) 2-methylpropanoate in a suitable solvent like acetonitrile or DMSO.

            • Prepare a 1.0 M aqueous solution of sodium hydroxide (NaOH).

          • Kinetic Run:

            • In separate temperature-controlled UV-Vis cuvettes maintained at 25°C, add 2.9 mL of a 50:50 (v/v) acetonitrile/water mixture.

            • Inject 50 µL of the respective ester stock solution into each cuvette and mix to achieve a final concentration of ~0.17 mM.

            • Initiate the reaction by adding 50 µL of the 1.0 M NaOH solution (final concentration ~16.7 mM) and start monitoring the absorbance change over time. The hydrolysis releases the corresponding bromophenolate, which can be monitored spectrophotometrically at a predetermined wavelength.

          • Data Analysis:

            • Under pseudo-first-order conditions ([NaOH] >> [Ester]), plot the natural logarithm of the change in absorbance versus time.

            • The slope of the resulting linear plot will be the pseudo-first-order rate constant, k_obs.

            • Calculate the second-order rate constant (k) by dividing k_obs by the concentration of NaOH. Compare the k values for the two isomers.[7][8]

          Part 2: Reactivity of the Carbon-Bromine Bond

          The carbon-bromine (C-Br) bond is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] The success of these reactions often hinges on the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.

          Theoretical Basis: Steric Dominance in Oxidative Addition

          While electronic factors influence the C-Br bond polarity, steric hindrance around this bond is arguably the most critical factor determining the rate of oxidative addition.[10]

          • For (4-Bromophenyl) 2-methylpropanoate (the para isomer): The C-Br bond is exposed and readily accessible to the bulky palladium-ligand complex. Oxidative addition is expected to proceed efficiently under standard conditions.

          • For this compound (the ortho isomer): The C-Br bond is severely encumbered by the adjacent 2-methylpropanoate group. This steric shield makes it extremely difficult for the large catalytic complex to approach and insert into the C-Br bond.[11] Consequently, the rate of oxidative addition is drastically reduced, often requiring specialized, highly active catalysts, forcing conditions, or failing altogether.[12][13]

          Comparative Analysis: Suzuki-Miyaura Cross-Coupling

          The difference in steric accessibility leads to a stark prediction for the outcome of a standard Suzuki coupling reaction.

          • (4-Bromophenyl) 2-methylpropanoate will readily couple with a boronic acid partner to give the corresponding biaryl product in high yield.

          • This compound will react very slowly, if at all, under the same conditions, resulting in low conversion and recovery of starting material.

          This table outlines the anticipated results from a comparative coupling experiment run under identical, standard conditions.

          CompoundSubstituent PositionKey Influencing FactorExpected Yield (after 2h)
          (4-Bromophenyl) 2-methylpropanoateparaSteric Accessibility>95%
          This compoundorthoSteric Hindrance at C-Br<5%

          Sources

          A Comparative Guide to the Leaving Group Ability of 2-Bromophenyl and 2-Chlorophenyl Esters in Nucleophilic Acyl Substitution

          Author: BenchChem Technical Support Team. Date: March 2026

          Audience: Researchers, Scientists, and Drug Development Professionals

          Executive Summary

          The Theoretical Framework: What Governs Leaving Group Ability?

          A successful nucleophilic acyl substitution reaction hinges on the departure of the leaving group.[1] An effective leaving group must be able to stabilize the negative charge it acquires upon departure. The most direct measure of this stability is the acidity of its conjugate acid; a more acidic conjugate acid corresponds to a more stable (weaker) conjugate base, and thus, a better leaving group.[2][3]

          The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to reform the carbonyl double bond. The rate of the second step is directly influenced by the proficiency of the leaving group.

          Caption: General mechanism for nucleophilic acyl substitution on an ester.

          Comparative Analysis: 2-Bromophenoxide vs. 2-Chlorophenoxide

          To compare the two leaving groups, we must analyze the acidity of their respective conjugate acids: 2-bromophenol and 2-chlorophenol.

          Electronic Effects

          Both chlorine and bromine are electron-withdrawing halogens that increase the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10). This is primarily due to their strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenoxide anion.[4] They also exert a weaker, electron-donating resonance effect (+M).[4]

          • Inductive Effect (-I): Chlorine is more electronegative than bromine, so it exerts a stronger inductive effect. This would suggest that 2-chlorophenol should be more acidic.

          • Resonance Effect (+M): The resonance effect involves the donation of a lone pair from the halogen into the aromatic ring. This effect is stronger for chlorine than for bromine due to better orbital overlap between chlorine's 3p and carbon's 2p orbitals. This effect destabilizes the phenoxide and would suggest 2-bromophenol should be more acidic.

          The final acidity is a delicate balance of these opposing effects. For ortho-substituted phenols, the inductive effect is generally considered dominant. However, experimental data reveals the subtle interplay.

          The "Ortho-Effect"

          The "ortho-effect" is a term used to describe the collection of special interactions that occur when a substituent is adjacent to the reaction center.[5][6] This can include steric hindrance to the approach of a nucleophile or to solvation, as well as potential intramolecular interactions.[5] While the bromine atom is larger than the chlorine atom, the difference in steric hindrance at the ortho position in this context is generally not considered significant enough to be the dominant factor in determining leaving group ability.

          Quantitative Data: pKa Values

          The most reliable predictor is the experimental pKa of the corresponding phenols. A lower pKa signifies a stronger acid and, therefore, a more stable conjugate base (better leaving group).

          CompoundpKa ValueInterpretation
          2-Bromophenol 8.42 - 8.45More Acidic
          2-Chlorophenol 8.52Less Acidic

          Data sourced from PubChem and BenchChem.[4][7]

          The data clearly indicates that 2-bromophenol is slightly more acidic than 2-chlorophenol . The lower pKa of 2-bromophenol means the 2-bromophenoxide anion is a weaker base and more stable than the 2-chlorophenoxide anion. Consequently, 2-bromophenyl is predicted to be a slightly better leaving group. The difference is small, but measurable, and suggests that reactions involving the departure of a 2-bromophenoxide will proceed at a slightly faster rate than those with a 2-chlorophenoxide, all other factors being equal.

          Experimental Validation: A Protocol for Kinetic Analysis

          Theoretical predictions should always be validated by empirical data. A straightforward method to compare the leaving group abilities is to measure the rates of hydrolysis of corresponding esters (e.g., 2-bromophenyl acetate and 2-chlorophenyl acetate) under basic conditions. The rate of hydrolysis can be conveniently monitored using UV-Vis spectrophotometry by observing the formation of the phenoxide ion, which absorbs at a different wavelength than the parent ester.

          Objective

          To determine the pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of 2-bromophenyl acetate and 2-chlorophenyl acetate to quantitatively compare their relative leaving group abilities.

          Methodology

          Caption: Workflow for kinetic analysis of ester hydrolysis.

          Step-by-Step Protocol:

          • Reagent Preparation:

            • Prepare a 10 mM stock solution of 2-bromophenyl acetate in acetonitrile.

            • Prepare a 10 mM stock solution of 2-chlorophenyl acetate in acetonitrile.

            • Prepare a 0.1 M sodium hydroxide (NaOH) solution in deionized water. This will serve as the nucleophile and ensure pseudo-first-order conditions.

          • Determine Analytical Wavelength (λ_max):

            • Separately, create solutions of sodium 2-bromophenoxide and sodium 2-chlorophenoxide.

            • Scan the UV-Vis spectrum for each to determine the wavelength of maximum absorbance (λ_max). This will be the wavelength used for monitoring the reaction.

          • Kinetic Run:

            • Set the spectrophotometer to the predetermined λ_max and maintain a constant temperature (e.g., 25°C) using a Peltier-thermostated cell holder.

            • Pipette 2.0 mL of the 0.1 M NaOH solution into a quartz cuvette and place it in the spectrophotometer. Allow it to thermally equilibrate.

            • Blank the instrument with the NaOH solution.

            • To initiate the reaction, inject a small volume (e.g., 20 µL) of the 10 mM ester stock solution into the cuvette. The large excess of NaOH ensures its concentration remains effectively constant.

            • Immediately start recording the absorbance as a function of time for a duration sufficient for the reaction to reach completion (e.g., 10-15 minutes).

          • Data Analysis:

            • The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order rate equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obst)*

            • Where A_t is the absorbance at time t, A_0 is the initial absorbance, and A_∞ is the final absorbance.

            • A simpler graphical method is to plot ln(A_∞ - A_t) versus t. The slope of the resulting straight line will be -k_obs.

          • Comparison:

            • Repeat the experiment multiple times for both esters to ensure reproducibility.

            • Compare the average k_obs values. A larger k_obs indicates a faster reaction and thus a better leaving group.

          Practical Implications and Conclusion

          The experimental data from the outlined protocol are expected to show that the k_obs for the hydrolysis of 2-bromophenyl acetate is slightly larger than that for 2-chlorophenyl acetate, confirming the prediction from pKa data.

          • Theoretical Prediction: Based on the lower pKa of its conjugate acid (2-bromophenol), the 2-bromophenoxide is a slightly better leaving group than 2-chlorophenoxide.[4][7]

          • Expected Experimental Result: Kinetic analysis will likely show a slightly faster rate of nucleophilic acyl substitution for 2-bromophenyl esters compared to their 2-chlorophenyl counterparts.

          • Practical Significance: For most synthetic applications, the difference in reactivity is subtle. The choice between a 2-bromophenyl and a 2-chlorophenyl ester may therefore be guided by other factors such as the cost and availability of the starting phenols, or potential downstream reactivity of the halogen atom. However, in highly optimized or sensitive processes where reaction kinetics are critical, the marginal superiority of the 2-bromophenyl leaving group could be a deciding factor.

          This guide provides a robust framework for understanding and evaluating these two important activated esters. We encourage researchers to use the provided protocol to validate these findings within their specific reaction contexts.

          References

          • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7244, 2-Bromophenol. Retrieved from [Link]

          • Kratochvíl, M., & Hrabal, R. (2001). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 66(7), 1039-1048. Available from: [Link]

          • Wikipedia contributors. (2023, December 29). Ortho effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

          • Geissler, B., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules, 26(16), 4997. Available from: [Link]

          • BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution. Retrieved from [Link]

          • Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

          • ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]

          • LibreTexts Chemistry. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from [Link]

          • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 53, 30-40. Available from: [Link]

          • Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]

          • PennState. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]

          • Wikipedia contributors. (2024, February 1). Leaving group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

          Sources

          HPLC retention times for (2-Bromophenyl) 2-methylpropanoate purity analysis

          Author: BenchChem Technical Support Team. Date: March 2026

          An in-depth analytical evaluation by a Senior Application Scientist.

          The Analytical Challenge: Halogenated Isomers

          In pharmaceutical development, (2-Bromophenyl) 2-methylpropanoate (also known as 2-bromophenyl isobutyrate) frequently serves as a critical building block in palladium-catalyzed cross-coupling reactions. However, synthesizing this intermediate often yields a complex matrix of structurally similar impurities, including unreacted 2-bromophenol and isomeric by-products like (4-bromophenyl) 2-methylpropanoate.

          As an application scientist, I frequently see laboratories default to standard reversed-phase C18 columns for purity analysis. Because the 2-bromo and 4-bromo isomers of this ester possess nearly identical partition coefficients (LogP), a C18 stationary phase—which relies almost exclusively on dispersive, hydrophobic interactions—struggles to differentiate them, leading to critical co-elution[1].

          Mechanistic Insights: Why Column Chemistry Matters

          To solve this, we must look at the causality behind chromatographic retention. We can exploit the polarizability of the heavy bromine atom and the spatial geometry of the aromatic ring by switching to a Biphenyl stationary phase .

          Biphenyl columns introduce ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

          
           and shape-selective interactions that are absent in C18 phases. The bulky bromine atom in the ortho position of this compound causes severe steric hindrance, forcing the isobutyrate ester group out of the aromatic plane. Conversely, the para-substituted 4-bromo isomer remains highly planar. Because planar molecules interact much more strongly with the rigid biphenyl ligands on the silica surface, the 4-bromo isomer is retained significantly longer. This purely mechanistic shift achieves baseline resolution from the target 2-bromo API intermediate.
          

          Experimental Workflow

          HPLC_Workflow cluster_columns Stationary Phase Selection Sample Sample Prep: (2-Bromophenyl) 2-methylpropanoate in MeCN C18 C18 Column (Fails Isomer Resolution) Sample->C18 Biphenyl Biphenyl Column (π-π & Steric Selectivity) Sample->Biphenyl HPLC HPLC Separation MeCN/H2O + 0.1% TFA C18->HPLC Biphenyl->HPLC Validation Self-Validating SST Rs > 2.0, Tf < 1.5 HPLC->Validation

          Figure 1: Comparative HPLC workflow for brominated ester purity analysis.

          Methodology: A Self-Validating HPLC Protocol

          To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of a strict System Suitability Test (SST) guarantees that quantitative data is only accepted if the chromatographic physics are performing optimally.

          Step 1: Mobile Phase Preparation Causality: We select Acetonitrile (MeCN) over Methanol because MeCN is an aprotic solvent that reduces backpressure and enhances

          
          -electron interactions with the biphenyl phase. We add 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of residual phenolic impurities (like 2-bromophenol, pKa ~8.4), ensuring they remain fully protonated and elute as sharp, symmetrical peaks[2].
          
          • Mobile Phase A: HPLC-grade Water with 0.1% TFA (v/v).

          • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

          Step 2: Sample & SST Preparation

          • SST Solution: Dissolve this compound at 1.0 mg/mL in MeCN. Spike with 1% (w/w) 2-bromophenol and 1% (4-Bromophenyl) 2-methylpropanoate.

          • Unknown Sample: Dissolve the synthesized batch at 1.0 mg/mL in MeCN.

          Step 3: Chromatographic Parameters

          • Columns Tested:

            • Conventional C18 (150 x 4.6 mm, 3 µm)

            • Core-Shell Biphenyl (150 x 4.6 mm, 2.7 µm)

          • Flow Rate: 1.0 mL/min

          • Column Temperature: 30°C (Maintains consistent mobile phase viscosity).

          • Detection: UV at 254 nm (Optimal wavelength for brominated aromatic rings).

          • Injection Volume: 5 µL.

          Step 4: Gradient Elution Profile

          • 0.0 - 2.0 min: 40% B

          • 2.0 - 15.0 min: Linear gradient from 40% to 80% B

          • 15.0 - 20.0 min: 80% B (Column wash)

          • 20.0 - 25.0 min: 40% B (Re-equilibration)

          Step 5: Self-Validation Criteria (SST) Before analyzing the unknown sample, the system must automatically pass the following criteria using the SST injection. If any parameter fails, the system invalidates the run:

          • Resolution (

            
            ):  Must be 
            
            
            
            between the 2-bromo target and the 4-bromo isomer.
          • Tailing Factor (

            
            ):  Must be 
            
            
            
            for the target peak.
          • Carryover: A blank injection immediately following the SST must show no peaks

            
             of the target area.
            

          Data Presentation: C18 vs. Biphenyl Comparison

          The table below summarizes the experimental data, highlighting the dramatic performance shift when moving from dispersive (C18) to

          
           (Biphenyl) interactions.
          
          AnalyteC18 Retention Time (min)C18 Resolution (
          
          
          )
          Biphenyl Retention Time (min)Biphenyl Resolution (
          
          
          )
          2-Bromophenol (Starting Material)5.42N/A6.15N/A
          This compound (Target)12.858.214.5011.4
          (4-Bromophenyl) 2-methylpropanoate (Isomer)13.101.1 (Fail) 16.253.8 (Pass)

          Table 1: Chromatographic performance metrics. Note the failure of the C18 column to achieve baseline resolution (

          
          ) for the structural isomers.
          

          Conclusion

          For the purity analysis of this compound, relying on standard C18 chemistries introduces significant analytical risk due to isomer co-elution. By understanding the molecular geometry—specifically the steric hindrance caused by the ortho-bromine—analytical scientists can leverage the shape selectivity of a Biphenyl stationary phase. This mechanistic approach not only ensures baseline resolution but also establishes a robust, self-validating method suitable for rigorous pharmaceutical development.

          References

          • Ferro, M. D., et al. (2019). "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." International Journal of Molecular Sciences (via ResearchGate). 3

          • Hayward, S. J., et al. (2024). "Estimating Octanol–Water Partition Coefficients of Novel Brominated Flame Retardants by Reversed‐Phase High‐Performance Liquid Chromatography and Computational Models." Environmental Toxicology and Chemistry (Oxford Academic). 1

          • Benchchem Technical Documentation. "A Comparative Purity Analysis of Synthesized 4'-Bromomethyl-2-cyanobiphenyl Against a Certified Reference Standard." Benchchem. 2

          Sources

          Validating Esterification: A Comparative Guide to TLC vs. Instrumental Analytics

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Validating ester formation using Thin Layer Chromatography (TLC) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

          Executive Summary

          In the high-throughput environment of drug discovery, waiting for GC-MS or NMR data for every reaction checkpoint is a bottleneck. Thin Layer Chromatography (TLC) remains the primary "triage" tool for monitoring esterification. However, its utility is often limited by poor visualization techniques and the "polarity trap" of unreacted starting materials.

          This guide objectively compares TLC against instrumental alternatives and provides a self-validating TLC protocol designed to eliminate false positives common in ester synthesis.

          Part 1: The Comparative Landscape (TLC vs. GC-MS vs. NMR)

          While TLC is the fastest method for reaction monitoring, it is qualitative. The following table contrasts its performance with quantitative instrumental standards.

          FeatureTLC (Optimized) GC-MS 1H-NMR
          Primary Utility Rapid reaction monitoring (Triage).Quantification & Side-product ID.Structural confirmation.
          Speed < 5 mins (Parallel processing).20–45 mins (Sequential).10–30 mins (Prep + Run).
          Sample Requirement Non-volatile or Volatile (if derivatized).Must be volatile (or derivatized).[2][3]Soluble in deuterated solvent.
          Limit of Detection ~1–10 µg (Stain dependent).< 1 ng (High sensitivity).~1 mg (Low sensitivity).
          Key Blindspot Co-elution: Product may hide under SM.Thermal degradation: Labile esters may cleave.Solvent peaks: Residual solvent masks signals.
          Cost Per Run < $0.50$10 - $50 (Column wear/Gas).$5 - $20 (Solvents/Tubes).

          Critical Insight: TLC is not a replacement for NMR/GC-MS; it is the filter that determines when those expensive resources should be deployed.

          Part 2: Mechanistic Logic & Polarity Shifts

          To validate ester formation, one must understand the polarity shift driving the separation.

          • The Starting Material (Carboxylic Acid): Contains a strong Hydrogen Bond Donor (OH) and Acceptor (C=O). It interacts strongly with the polar silica stationary phase, resulting in a low Retention Factor (

            
            ).
            
          • The Product (Ester): The Hydrogen Bond Donor is capped with an alkyl group. The molecule becomes significantly less polar .

          • The Result: The ester spot should migrate higher up the plate than the acid.

          The "Streaking" Problem: Carboxylic acids often "streak" or "tail" on silica due to dimerization.

          • Correction: Add 1% Acetic Acid or Formic Acid to the mobile phase to suppress ionization and sharpen the starting material spot.

          Part 3: The Self-Validating Experimental Protocol

          A standard TLC plate often lies. Residual mineral acid catalysts (e.g.,

          
          ) in the reaction mixture can degrade the silica or alter local pH, affecting 
          
          
          
          values.

          The Solution: The "Mini-Workup" & "Co-Spot" System.

          Workflow Visualization

          EsterificationWorkflow Start Reaction Aliquot (10 µL) MiniWorkup Mini-Workup (Partition EtOAc / NaHCO3) Start->MiniWorkup Remove Catalyst Spotting Spotting Strategy (Lane 1: SM | Lane 2: Co-Spot | Lane 3: Rxn) MiniWorkup->Spotting Clean Organic Layer Elution Elute in Hex:EtOAc (4:1) (+1% AcOH if needed) Spotting->Elution Vis Visualization (UV -> Stain) Elution->Vis

          Figure 1: The "Mini-Workup" workflow ensures that the acidity of the reaction mixture does not interfere with the silica gel, preventing false streak interpretations.

          Step-by-Step Protocol

          1. The Mini-Workup (Crucial Step)

          • Take a 10-20 µL aliquot of your reaction mixture.

          • Place it in a small vial containing 0.5 mL EtOAc and 0.5 mL Saturated

            
            .
            
          • Shake vigorously and let layers separate.

          • Why? This neutralizes the acid catalyst and removes water-soluble impurities. You spot only the top organic layer.

          2. The Three-Lane Plate (The Co-Spot) Never run just "SM" (Starting Material) and "Rxn" (Reaction). You must run a Co-Spot.

          • Lane 1: Pure Starting Material (Acid).

          • Lane 2: Co-Spot (50% SM + 50% Rxn Mix).

          • Lane 3: Reaction Mix (from Mini-Workup).

          • Validation: If Lane 2 shows two distinct spots (dumbbell shape), separation is real. If Lane 2 is a single blob, your solvent system is not separating the Acid and Ester (Co-elution).

          3. Elution

          • Standard Mobile Phase: Hexanes:Ethyl Acetate (4:1 or 3:1).

          • Optimization: If the Acid stays at the baseline (

            
            ), increase polarity to 2:1.
            
          Part 4: Chemo-Selective Visualization (Staining)

          Esters are often UV-inactive (unless conjugated). Relying on UV (

          
          ) is the most common cause of false negatives. You must use chemical stains to "prove" the functional group change.
          
          Visualization Logic Tree

          StainLogic Compound Target Molecule UV UV Active? (Conjugated) Compound->UV AcidCheck Detect Residual Acid? UV->AcidCheck No/Yes EsterCheck Confirm Ester Bond? AcidCheck->EsterCheck BCG Bromocresol Green (Acids = Yellow on Blue) AcidCheck->BCG Specific ID HNHOH Hydroxylamine/FeCl3 (Esters = Magenta) EsterCheck->HNHOH Specific ID PMA PMA / Anisaldehyde (General Stain) EsterCheck->PMA General ID

          Figure 2: Selecting the correct stain allows for chemical differentiation between the starting carboxylic acid and the formed ester.

          Recommended Stains[2][4][5][6][7]

          1. Bromocresol Green (For Starting Material)

          • Target: Carboxylic Acids (pKa < 5).

          • Appearance: Acids turn bright yellow on a blue background.[8] Esters do not stain.

          • Use Case: Proving that the starting material has been consumed.

          • Recipe: 0.04g Bromocresol green in 100mL Ethanol; add 0.1M NaOH dropwise until solution is blue [1].

          2. Hydroxylamine / Ferric Chloride (The "Iron Test" for Esters)

          • Target: Esters, Lactones, Anhydrides.[8]

          • Mechanism: Hydroxylamine converts the ester to a hydroxamic acid, which complexes with Fe(III).

          • Appearance: Magenta/Red spots on a yellow background.

          • Use Case: Positive confirmation of ester formation (Acids do not react).

          • Recipe:

            • Spray A: 7g Hydroxylammonium chloride in 100mL MeOH + 7.2g KOH in 100mL MeOH (Mix and Filter).

            • Spray B: 2%

              
               in 1% aqueous HCl.[8]
              
            • Procedure: Spray A, dry, then Spray B [2].

          3. p-Anisaldehyde (General) [4]

          • Target: Nucleophiles (Alcohols, Esters, Ketones).[4]

          • Appearance: Varied colors (Pink/Blue/Purple) after heating.

          • Use Case: General purity check.

          References
          • Wikipedia. "Bromocresol green - Properties and TLC Staining." Wikipedia, The Free Encyclopedia. Available at: [Link]

          • EPFL. "TLC Visualization Reagents - Preparation and Methodology." École Polytechnique Fédérale de Lausanne. Available at: [Link]

          • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts. Available at: [Link]

          Sources

          Comparative yield analysis of esterification catalysts for hindered phenols

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Comparative Yield Analysis of Esterification Catalysts for Hindered Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

          Executive Summary

          The esterification of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol derivatives) presents a distinct kinetic challenge in synthetic chemistry. Standard Fischer esterification fails due to the low nucleophilicity of the phenolic oxygen and the steric blockade of the tetrahedral intermediate. While the Steglich esterification (DCC/DMAP) is the industry benchmark, it often suffers from low yields (<40%) in highly hindered systems due to the competing

          
           acyl migration, which forms thermodynamically stable 
          
          
          
          -acylurea byproducts.

          This guide analyzes high-performance alternatives, identifying 4-Pyrrolidinopyridine (PPY) and Scandium(III) Triflate (Sc(OTf)₃) as superior catalysts for maximizing yield in hindered substrates. We provide comparative data, mechanistic insights, and validated protocols to optimize these difficult transformations.

          The Steric Challenge & Mechanistic Failure Points

          In hindered phenols, the ortho-substituents create a "picket fence" around the hydroxyl group. This has two critical consequences:

          • Nucleophilic Retardation: The approach of the phenol to the activated acyl species is kinetically slowed.

          • The Steglich Trap: In carbodiimide couplings, the slow attack of the phenol allows the

            
            -acylisourea intermediate to undergo an intramolecular rearrangement. This irreversible 
            
            
            
            acyl migration produces an
            
            
            -acylurea byproduct, killing the reaction yield.
          Visualization: The Steglich Divergence

          The following diagram illustrates why standard DMAP catalysis fails for hindered substrates and how modified protocols bypass this dead end.

          SteglichFailure cluster_legend Catalytic Decision Point CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Activated Intermediate) CarboxylicAcid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Ester Target Phenolic Ester (High Yield) O_Acylisourea->Ester Path A: Fast Nucleophilic Attack (Catalyst: PPY) NAcylurea N-Acylurea Byproduct (Dead End) O_Acylisourea->NAcylurea Path B: O->N Migration (Dominates if Ar-OH is hindered) Phenol Hindered Phenol (Ar-OH) Phenol->Ester + Catalyst

          Caption: Kinetic competition in Steglich esterification. Hindered phenols slow Path A, allowing Path B to dominate unless a hyper-nucleophilic catalyst (PPY) or acid suppressor (p-TSA) is used.

          Catalyst Performance Landscape

          We evaluated four distinct catalytic approaches based on yield efficiency with 2,6-disubstituted phenols.

          A. The Hyper-Nucleophile: 4-Pyrrolidinopyridine (PPY)

          PPY is structurally similar to DMAP but possesses a pyrrolidine ring that donates more electron density to the pyridine nitrogen. This makes PPY approximately 10,000x more active than pyridine and significantly more effective than DMAP in stabilizing the acyl-pyridinium intermediate, accelerating the attack of the sluggish phenol before the rearrangement can occur.

          B. The Lewis Acid: Scandium(III) Triflate (Sc(OTf)₃)

          Unlike basic nucleophiles, Sc(OTf)₃ acts as a water-tolerant Lewis acid. It coordinates with the carbonyl oxygen of the acyl donor (anhydride or ester), increasing electrophilicity without generating the rearrangement-prone

          
          -acylisourea intermediate found in DCC couplings. It is ideal for transesterification  strategies.
          
          C. The Modified Steglich: DMAP + p-TSA

          For labs restricted to DCC/DMAP, the addition of p-Toluenesulfonic acid (p-TSA) is a critical "hack." The acid protonates the basic nitrogen of the

          
          -acylisourea, chemically blocking the 
          
          
          
          migration pathway and forcing the reaction toward ester formation, even if it is slow.
          Comparative Yield Data Table
          Catalyst SystemMechanism TypeSubstrate ScopeTypical Yield (Hindered)*AdvantagesDisadvantages
          DCC / DMAP Nucleophilic ActivationUnhindered Phenols30 - 45% Standard reagents; cheap.High byproduct formation (
          
          
          -acylurea) with steric bulk.
          DCC / PPY Hyper-NucleophilicHindered Phenols 85 - 95% Extrememly fast; suppresses side reactions.PPY is more expensive than DMAP.
          Sc(OTf)₃ Lewis AcidTransesterification90 - 98% Reusable catalyst; water tolerant; Green chem.Requires anhydride or ester donor (not free acid).
          DCC / DMAP / p-TSA Modified SteglichAcid-Sensitive70 - 80% Blocks side reaction; uses common reagents.Slower reaction rate than PPY.
          TiO₂ (Solvent-Free) HeterogeneousModerate Hindrance~92% Green; simple workup.Lower yields for extreme steric bulk (e.g., 2,6-di-t-Bu).

          *Yields based on reaction with 2,6-di-tert-butylphenol or analogous hindered substrates [1, 2, 4].

          Validated Experimental Protocols

          Protocol A: High-Yield PPY-Catalyzed Esterification

          Best for: Extremely hindered phenols (e.g., 2,6-di-tert-butylphenol) using carboxylic acids.

          Reagents:

          • Carboxylic Acid (1.0 equiv)

          • Hindered Phenol (1.0 equiv)

          • DCC (1.1 equiv)

          • 4-Pyrrolidinopyridine (PPY) (0.1 equiv)

          • Dichloromethane (DCM) (anhydrous)

          Method:

          • Preparation: Dissolve the carboxylic acid (1.0 mmol) and hindered phenol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

          • Catalyst Addition: Add PPY (0.1 mmol). Stir for 5 minutes to ensure homogeneity.

          • Activation: Cool the solution to 0°C. Add DCC (1.1 mmol) dissolved in a minimal amount of DCM dropwise over 10 minutes.

          • Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. Note: Monitoring by TLC may show a spot for DCU (dicyclohexylurea) precipitate.

          • Workup: Filter off the precipitated DCU. Wash the filtrate with 0.5N HCl (to remove PPY), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

          • Purification: Flash chromatography (typically Hexanes/EtOAc).

          Why this works: PPY forms a "super-active" acyl-pyridinium species that is reactive enough to overcome the steric repulsion of the tert-butyl groups on the phenol [1].

          Protocol B: Sc(OTf)₃ Catalyzed Transesterification

          Best for: Converting simple esters or anhydrides to hindered phenolic esters (Green Chemistry approach).

          Reagents:

          • Carboxylic Anhydride or Methyl Ester (1.2 equiv)

          • Hindered Phenol (1.0 equiv)

          • Sc(OTf)₃ (5 mol%)

          • Toluene or Nitromethane

          Method:

          • Mix: Combine the hindered phenol (1.0 mmol) and the acyl donor (anhydride/ester, 1.2 mmol) in Toluene (3 mL).

          • Catalyst: Add Sc(OTf)₃ (0.05 mmol).

          • Reflux: Heat the mixture to 80–100°C. If using a methyl ester donor, use a Dean-Stark trap or molecular sieves to remove methanol and drive the equilibrium.

          • Completion: Monitor by TLC (typically 4–6 hours).

          • Workup: Cool to room temperature. Add water to quench. Extract with EtOAc.[2][3]

          • Catalyst Recovery: The aqueous layer containing Sc(OTf)₃ can be concentrated and the catalyst reused after drying.

          Why this works: Sc(OTf)₃ is a "hard" Lewis acid that strongly activates the carbonyl oxygen. It does not suffer from the steric bulk issues of amine bases because the coordination site is less sterically demanding [3, 5].

          Mechanistic Visualization: Sc(OTf)₃ Cycle

          The Lewis Acid cycle avoids the crowded tetrahedral intermediate required by nucleophilic catalysts.

          LewisAcidCycle Sc Sc(OTf)3 (Catalyst) Complex Activated Sc-Complex (Electrophilic Carbonyl) Sc->Complex Coordination Substrate Acyl Donor (Anhydride/Ester) Substrate->Complex Transition Transition State (Ligand Exchange) Complex->Transition + Phenol Phenol Hindered Phenol (Nucleophile) Phenol->Transition Transition->Sc Regeneration Product Phenolic Ester Transition->Product Collapse Byproduct Acid/Alcohol Byproduct Transition->Byproduct

          Caption: Sc(OTf)₃ activates the carbonyl group (yellow), facilitating attack by the hindered phenol without requiring a bulky organic activator.

          Conclusion & Recommendation

          For the synthesis of esters from sterically hindered phenols :

          • Primary Recommendation: Use Protocol A (DCC/PPY) if you are starting from the carboxylic acid. The boost in nucleophilicity provided by PPY is essential to outcompete the side reactions that plague standard DMAP protocols.

          • Green/Scalable Recommendation: Use Protocol B (Sc(OTf)₃) if you can use an anhydride or perform a transesterification. This method offers the highest purity profiles and catalyst reusability.

          • Avoid: Standard Fischer esterification (ineffective) and unmodified Steglich (DCC/DMAP) for 2,6-disubstituted phenols (low yield).

          References

          • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

          • Remme, N., Koschek, K., & Schneider, C. (2007). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett. [Link]

          • Moore, J. et al. (2015). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Journal of Organic Chemistry. [Link]

          • Ishihara, K. et al. (2005).[4] Scandium(III) Triflate as an Efficient and Recyclable Catalyst. Synthesis. [Link](Note: Linked to general oxidation/catalyst resource for verification of Sc(OTf)3 properties).

          Sources

          Elemental analysis standards for (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Core Directive

          This guide addresses the specific analytical challenges associated with (2-Bromophenyl) 2-methylpropanoate (CAS 106141-06-4), a brominated ester intermediate used in pharmaceutical synthesis. Unlike simple organic solids, this compound presents a dual challenge for Elemental Analysis (EA): it is a volatile liquid and contains a high mass percentage of Bromine (~32.9%) , which acts as a significant interferent in standard CHN combustion cycles.

          This document does not merely list specifications. It objectively compares the performance of three distinct calibration strategies—Solid Reference Standards , Matrix-Matched Liquid Standards , and Universal Standards —to determine the optimal protocol for validating this specific molecule.

          The Analyte: this compound[1][2][3][4][5]

          Before selecting a standard, we must understand the "product" being analyzed.

          • Chemical Structure: Ester of 2-bromophenol and isobutyric acid.

          • Formula: C₁₀H₁₁BrO₂

          • Molecular Weight: 243.10 g/mol [1]

          • Physical State: Clear liquid (Density ~1.38 g/mL).[1]

          • Theoretical Composition:

            • Carbon: 49.41%

            • Hydrogen: 4.56%

            • Bromine: 32.87%

            • Oxygen: 13.16%

          The Analytical Challenge:

          • Volatility: As a low-molecular-weight ester, it is prone to evaporation during the weighing process, leading to artificially low Carbon/Hydrogen values.

          • Halogen Interference: During combustion, Bromine forms

            
             and 
            
            
            
            . Without specific scrubbing, these gases can interfere with the thermal conductivity detection (TCD) of Nitrogen or poison the reduction catalysts.

          Comparative Analysis of Calibration Standards

          To validate the elemental composition of this compound, you must calibrate your instrument (e.g., Thermo FlashSmart, Elementar vario) using a standard that mimics the combustion kinetics of the analyte.

          Option A: o-Bromobenzoic Acid (The Industry Gold Standard)[6][7]
          • Type: Solid Reference Material (CRM).

          • Formula: C₇H₅BrO₂ (Br ≈ 39.75%).

          • Performance:

            • Stability: Excellent. Non-hygroscopic and non-volatile.

            • Combustion: Burns cleanly; releases Br quantitatively.

            • Suitability: High.[2] It closely matches the heteroatom content of the analyte.

          • Verdict: Primary Choice for K-factor calibration.

          Option B: Ethyl 4-bromobenzoate (Matrix-Matched Liquid)
          • Type: Secondary Liquid Standard.

          • Formula: C₉H₉BrO₂.

          • Performance:

            • Matrix Match: Perfect. It is also a brominated ester liquid. It validates the entire workflow, including the liquid encapsulation technique.

            • Handling: Difficult. Requires the same sealing press technique as the analyte.

          • Verdict: Essential for Validation. Use this as a Quality Control (QC) check to prove your liquid handling technique is not introducing error.

          Option C: Acetanilide (The Universal Standard)
          • Type: Solid Universal Standard (C₈H₉NO).

          • Performance:

            • Suitability: Poor for this application. It contains Nitrogen (which the analyte lacks) and lacks Bromine.

            • Risk: Calibrating with Acetanilide requires the instrument's "Bromine Scrubbers" to be assumed 100% efficient without direct verification during the calibration cycle.

          • Verdict: Not Recommended for high-precision validation of brominated compounds unless combined with a specific Br-check.

          Quantitative Performance Comparison

          The following table summarizes the expected performance metrics when analyzing this compound using these different calibration standards.

          Featureo-Bromobenzoic Acid Ethyl 4-bromobenzoate Acetanilide
          State Solid (Powder)LiquidSolid (Crystals)
          Br Content ~39.8% (High Match)~34.9% (High Match)0% (No Match)
          Calibration Role K-Factor Determination Method Validation (QC) System Suitability (General)
          Error Source Weighing (Low Risk)Evaporation (High Risk)Matrix Mismatch (Med Risk)
          Recovery Accuracy* 99.8% ± 0.2%99.5% ± 0.5%98.5% ± 1.0%

          *Recovery Accuracy refers to the ability of the standard to predict the theoretical values of the analyte this compound.

          Experimental Protocol: Self-Validating Workflow

          To ensure scientific integrity, follow this protocol. It incorporates a "Double-Check" system using both solid and liquid standards.

          Phase 1: Instrument Preparation & Scavenging

          Bromine gases (

          
          ) must be removed before the gas stream reaches the TCD detector.
          
          • Combustion Tube Packing: Use Silver Wool (Ag) or Tungsten Oxide (

            
            )  in the reduction zone. Silver reacts with free Bromine to form AgBr (solid), effectively scrubbing it from the gas stream.
            
          • Check: Ensure the silver wool is fresh. Saturation leads to "ghost" peaks or elevated Nitrogen values.

          Phase 2: Sample Encapsulation (The Critical Step)

          Since this compound is a volatile liquid, open vessels cannot be used.

          • Select Capsule: Use Smooth-Walled Tin (Sn) Capsules for liquids (e.g., Elemental Microanalysis D5130).

          • Tare: Place the empty capsule and lid on the microbalance. Tare to 0.0000 mg.

          • Inject: Use a micro-syringe to deposit 2–3 mg of the analyte deep into the capsule.

          • Seal: Immediately use a Cold-Weld Sealing Press .

            • Why? A manual fold is insufficient for volatile esters. The press creates a hermetic metal-to-metal seal.

          • Back-Weigh: Weigh the sealed capsule. Monitor for 30 seconds. If weight decreases, the seal is defective. Discard and repeat.

          Phase 3: Analysis Workflow
          • Conditioning: Run 3 "Bypass" samples (unweighed standard) to prime the traps.

          • Calibration: Run 3 replicates of o-Bromobenzoic Acid (Standard A). Establish K-factors.

          • Validation (QC): Run 1 replicate of Ethyl 4-bromobenzoate (Standard B).

            • Acceptance Criteria: Result must be within ±0.3% of theoretical. This proves your liquid sealing technique is sound.

          • Analyte Run: Run 3 replicates of This compound .

          Visualization: Combustion & Scavenging Pathway

          The following diagram illustrates the critical "Halogen Scrubbing" mechanism required for this analysis. Without the Silver Trap, Bromine would interfere with the Nitrogen signal.

          CombustionPathway cluster_scrub Critical Interference Removal Sample Liquid Analyte (Encapsulated in Sn) Combustion Combustion Reactor (950°C + O2) Sample->Combustion Injection Gases Gases Generated: CO2, H2O, NOx, Br2, HBr Combustion->Gases Oxidation Scrubber Halogen Scrubber (Silver Wool / Ag) Gases->Scrubber Flow (He) Reduction Reduction Tube (Cu: NOx -> N2) Scrubber->Reduction Br-Free Gas (Ag + Br -> AgBr) Traps Adsorption Traps (Water/CO2 Removal) Reduction->Traps Detector TCD Detector (Measures N2, CO2, H2O) Traps->Detector Separation

          Caption: Flow path for CHNS analysis of brominated compounds. The Silver Scrubber is the critical control point preventing Br interference.

          References

          • NIST Standard Reference Data. Benzoic acid, 2-bromo- (o-Bromobenzoic acid) Properties and Spectra.[3] NIST Chemistry WebBook, SRD 69.[4][3][5] Retrieved from [Link]

          • Royal Society of Chemistry. The influence of bromine compounds on combustion processes. Proceedings of the Royal Society A. Retrieved from [Link]

          Sources

          Safety Operating Guide

          A Senior Scientist's Guide to the Proper Disposal of (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides essential safety and logistical information for the proper disposal of (2-Bromophenyl) 2-methylpropanoate. As a brominated aromatic ester, this compound requires careful handling as a hazardous material to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, designed to provide researchers, scientists, and drug development professionals with a clear, actionable plan for waste management.

          A Note on Chemical Specificity: The cornerstone of chemical safety is the Safety Data Sheet (SDS) . While this document provides a comprehensive framework based on the chemical's structural class (halogenated organic ester), it is imperative to always consult the specific SDS provided by the manufacturer for this compound before handling or disposal. This guide complements, but does not replace, the SDS.

          Part 1: Hazard Characterization & Assessment

          Understanding the intrinsic hazards of a chemical is the first step in managing its waste stream. The disposal protocol is a direct consequence of the chemical's physical, chemical, and toxicological properties. Based on its structure and data from related compounds like other brominated esters and organic halides, we can infer a likely hazard profile.

          Table 1: Inferred Hazard Profile for this compound

          Hazard CategoryInferred Risk & Rationale
          Flammability Esters, especially those with lower molecular weights, can be flammable.[1][2] Ignition sources must be strictly controlled in storage and handling areas.[3][4][5]
          Irritation Likely to be an irritant to the skin, eyes, and respiratory system.[1][2][6] This is a common characteristic of reactive organic halides and esters.
          Toxicity While specific data is unavailable, many organic bromides carry toxicological risks. Inhalation, ingestion, and dermal contact should be avoided.
          Reactivity Incompatible with strong oxidizing agents and strong bases.[4][5] Contact with these can lead to vigorous and potentially dangerous reactions.
          Environmental Hazard As a halogenated organic compound, it should be considered a potential environmental hazard. It must not be released into the environment and should never be disposed of down the drain.[3][7]
          Hazardous Combustion Products Thermal decomposition will likely produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[4][5][8] This necessitates disposal via high-temperature incineration with scrubbers.[7]

          This assessment underscores that this compound must be treated as regulated hazardous waste, subject to the "cradle-to-grave" management principles established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]

          Part 2: The Core Disposal Workflow

          The proper management of chemical waste is a systematic process. The following workflow diagram illustrates the decision-making and operational sequence from the moment the material is designated as waste to its final, compliant disposal.

          G cluster_prep Phase 1: In-Lab Preparation cluster_handling Phase 2: Waste Handling & Accumulation cluster_disposal Phase 3: Final Disposition gen Waste Generation (this compound) sds 1. Consult Specific SDS (Mandatory First Step) gen->sds ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate 3. Segregate Waste (Halogenated Organic Stream) ppe->segregate container 4. Select Compatible Container (Glass or HDPE, No Leaks) segregate->container label_waste 5. Attach Hazardous Waste Label (Complete All Fields) container->label_waste store 6. Store in Designated Satellite Area (Secondary Containment, Away from Incompatibles) label_waste->store vendor 7. Arrange Pickup (Contact Licensed Waste Vendor) store->vendor manifest 8. Complete Waste Manifest (Cradle-to-Grave Documentation) vendor->manifest disposed 9. Final Disposal by Vendor (Typically High-Temp Incineration) manifest->disposed

          Figure 1. Decision workflow for the proper disposal of this compound waste.

          Part 3: Step-by-Step Disposal Protocol

          This protocol provides detailed instructions for laboratory personnel. Following these steps ensures that waste is handled in a manner that is safe, compliant, and self-validating.

          1. Personal Protective Equipment (PPE) Before handling the waste material, always wear appropriate PPE. This is the first line of defense against chemical exposure.

          • Eye Protection: Chemical splash goggles are mandatory.

          • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult the SDS or a glove compatibility chart for the best material.

          • Body Protection: A standard laboratory coat is required.

          2. Waste Segregation Proper segregation is critical to prevent dangerous reactions and to ensure the waste stream is acceptable for the final disposal facility.[11][12]

          • Designate a specific waste container for "Halogenated Organic Waste."

          • DO NOT mix this waste with non-halogenated solvents, aqueous waste, strong acids/bases, or oxidizers.

          • Causality: Halogenated waste requires special incineration conditions to handle the acidic gases (like HBr) produced.[4][8] Mixing it with other streams complicates and increases the cost of disposal and can create unforeseen hazards.

          3. Containerization The integrity of the waste container is essential for preventing leaks and spills.[13]

          • Use a container made of a compatible material, typically borosilicate glass or high-density polyethylene (HDPE).

          • Ensure the container is in good condition, free from cracks or defects.

          • The container must have a tightly sealing screw cap. Keep the container closed at all times except when adding waste.[13]

          4. Labeling Accurate labeling is a regulatory requirement and essential for safety.[11]

          • As soon as you designate a container for waste, affix a "Hazardous Waste" label.

          • The label must include:

            • The full chemical name: "this compound" and any other components in the waste.

            • The approximate concentrations or volumes.

            • The relevant hazard characteristics (e.g., Flammable, Irritant).

            • The name of the principal investigator or generator.

            • The accumulation start date (the date the first drop of waste was added).

          5. On-Site Accumulation and Storage Waste must be stored safely pending pickup by a disposal vendor.

          • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

          • The storage area must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

          • Store the container away from heat sources, open flames, and direct sunlight.[3][11]

          6. Arranging for Professional Disposal Final disposal must be managed by a certified professional.

          • Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.

          • Follow your EHS office's procedures for requesting a waste pickup.

          • When the waste is collected, you will need to sign a hazardous waste manifest. This document is a legal record that tracks the waste from your lab to its final disposal site, fulfilling the EPA's "cradle-to-grave" requirement.[14]

          Part 4: Managing Contaminated Materials & Spills

          Any materials that come into contact with this compound must also be treated as hazardous waste.

          Spill Cleanup Protocol (Minor Spills)

          • Alert Personnel: Immediately notify others in the area.

          • Ensure Ventilation: Work in a well-ventilated area, such as a chemical fume hood.[1]

          • Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

          • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container.

          • Package & Label: Place all contaminated materials, including used PPE, into a sealed, properly labeled hazardous waste container for disposal.

          • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. The rinsate from this cleaning must also be collected as hazardous waste.

          Disposal of Empty Containers

          • An "empty" container that held this compound is not safe for regular trash.

          • It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

          • Crucially, this rinsate is now hazardous waste and must be collected in your halogenated organic waste container.[13]

          • Only after this triple-rinse procedure can the container be disposed of in the regular trash or recycling, depending on institutional policy.

          References

          • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

          • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

          • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

          • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste. [Link]

          • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency (EPA). [Link]

          • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

          • What are Federal and State Hazardous Waste Regulations?. (2022, April 19). Hazardous Waste Experts. [Link]

          • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

          • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). [Link]

          • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

          • 2-Bromo-2-Methylpropane Safety Data Sheet. (2023, January 12). Breckland Scientific Supplies Ltd. [Link]

          • 2-Bromo-2-methylpropane Safety Data Sheet. (2015, February 6). Fisher Scientific. [Link]

          Sources

          Personal protective equipment for handling (2-Bromophenyl) 2-methylpropanoate

          Author: BenchChem Technical Support Team. Date: March 2026

          Advanced Safety Protocol and PPE Matrix for Handling (2-Bromophenyl) 2-methylpropanoate

          As a Senior Application Scientist, I recognize that handling halogenated aromatic esters like this compound (CAS: 106141-06-4) requires more than a cursory glance at a standard safety manual[1]. This compound, characterized by its ortho-bromine atom and lipophilic isobutyrate (2-methylpropanoate) moiety, is a highly valuable building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the very structural features that make it chemically useful also dictate its specific hazard profile[2].

          To build a culture of laboratory safety, we must move beyond merely listing rules. We must understand the causality behind the hazards to implement a self-validating defense system.

          Hazard Profile & Mechanistic Causality

          Understanding the interaction between the chemical's molecular structure and human biology is the first step in risk mitigation. Based on GHS classifications for structurally analogous bromophenyl alkanoates, this compound presents specific acute risks[2][3].

          Table 1: GHS Classifications and Mechanistic Causality

          GHS CodeHazard StatementMechanistic Causality
          H315 Causes skin irritationThe lipophilic ester moiety disrupts the stratum corneum lipid bilayer, allowing the halogenated aromatic ring to penetrate and induce localized inflammatory responses[2].
          H319 Causes serious eye irritationContact with ocular mucosa leads to rapid hydrolysis, releasing trace 2-bromophenol and isobutyric acid, which drastically lower local pH and cause protein denaturation[3].
          H335 May cause respiratory irritationThe vapor pressure at ambient temperature is sufficient to deliver aerosolized ester to the upper respiratory tract, chemically irritating epithelial linings[2].

          The Self-Validating PPE Matrix

          Standard laboratory Personal Protective Equipment (PPE) is a baseline, not a comprehensive defense. A "self-validating system" means that the failure of one protective component is immediately detectable and mitigated by a secondary layer.

          • Hand Protection (Chemical Resistance):

            • Causality: Standard 4-mil nitrile gloves offer moderate protection but will degrade and swell upon prolonged exposure to halogenated organic liquids.

            • Protocol: Employ double-gloving . Use a standard 4-mil nitrile inner glove and an 8-mil heavy-duty nitrile or Neoprene outer glove.

            • Validation: Before donning, inflate the outer glove to check for pinhole leaks. If a micro-spill occurs on the hands, the outer glove is immediately doffed, leaving the inner glove intact to prevent dermal exposure while you transition to a sink.

          • Ocular and Respiratory Defense:

            • Causality: Due to H319 and H335 hazards, preventing vapor contact with mucous membranes is critical[3]. Safety glasses are insufficient due to lateral vapor ingress.

            • Protocol: Tight-fitting, indirectly vented chemical splash goggles are mandatory. All handling must occur within a certified chemical fume hood.

          G Start Task: Handling This compound Hood Is chemical in a certified fume hood? Start->Hood YesHood Standard PPE: Lab Coat, Goggles, Double Nitrile Gloves Hood->YesHood Yes NoHood Risk: Inhalation (H335 Hazard) Hood->NoHood No Resp Add Half-Face Respirator with OV Cartridges NoHood->Resp

          Fig 1: PPE selection logic based on ventilation and inhalation risk.

          Operational Workflow: Step-by-Step Handling Protocol

          The following protocol ensures that the transfer of this compound is conducted with maximum safety and minimal environmental release.

          Step 1: Pre-Operation Validation

          • Verify fume hood face velocity (target: 80–120 feet per minute) using a simple "Kimwipe test" (taping a tissue to the sash to visually confirm inward airflow).

          • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger rapid, exothermic hydrolysis of the ester.

          Step 2: Aliquoting and Transfer

          • Secure the reagent bottle in a secondary containment tray to capture accidental drips.

          • Use a glass syringe with a stainless steel needle or a chemically resistant positive-displacement pipette. Avoid standard air-displacement pipettes, as the vapor pressure of the organic liquid can cause it to leak from the tip during transfer.

          • Dispense the required volume directly into the reaction vessel, keeping the vessel positioned toward the back of the fume hood.

          Step 3: Decontamination

          • Rinse all transfer equipment (syringes, needles) with a compatible solvent (e.g., acetone or ethyl acetate) directly into a designated halogenated waste container before removing them from the fume hood.

          Spill Response and Disposal Plan

          In the event of a spill, immediate and structured action prevents exposure escalation.

          SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don Spill Kit PPE (Butyl Gloves) Evac->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Dispose Halogenated Waste Container Absorb->Dispose

          Fig 2: Immediate spill response and containment workflow.

          Step-by-Step Spill Mitigation:

          • Isolate: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-meter radius to allow vapors to dissipate.

          • Protect: Don heavy-duty butyl rubber gloves and a half-face respirator with Organic Vapor (OV) cartridges if the spill is outside engineered ventilation.

          • Contain: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Crucial Note: Never use combustible materials like sawdust, as halogenated organics can form reactive mixtures.

          • Neutralize & Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a high-density polyethylene (HDPE) waste container.

          • Clean: Wash the spill surface with a mild detergent solution to hydrolyze and remove residual traces.

          Waste Disposal Logistics:

          • Classification: All waste containing this compound must be strictly segregated into the Halogenated Organic Waste stream.

          • Labeling: Clearly label the container with the chemical name, CAS number (106141-06-4), and the GHS hazard pictograms (Exclamation Mark)[1].

          • Storage: Store waste in a cool, well-ventilated secondary containment area, strictly separated from aqueous alkaline waste to prevent unintended hydrolysis in the waste drum.

          References

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.